molecular formula C83H115N11O16S2 B12390343 diSPhMC-Asn-Pro-Val-PABC-MMAE

diSPhMC-Asn-Pro-Val-PABC-MMAE

货号: B12390343
分子量: 1587.0 g/mol
InChI 键: MADBCUVZKCPOGY-LQYUVZCHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

DiSPhMC-Asn-Pro-Val-PABC-MMAE is a useful research compound. Its molecular formula is C83H115N11O16S2 and its molecular weight is 1587.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C83H115N11O16S2

分子量

1587.0 g/mol

IUPAC 名称

[4-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[6-[2,5-dioxo-3,4-bis(phenylsulfanyl)pyrrol-1-yl]hexanoylamino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C83H115N11O16S2/c1-15-52(8)70(63(108-13)47-66(97)92-44-28-36-61(92)72(109-14)53(9)75(99)85-54(10)71(98)56-30-20-16-21-31-56)90(11)80(104)68(50(4)5)89-78(102)69(51(6)7)91(12)83(107)110-48-55-39-41-57(42-40-55)86-77(101)67(49(2)3)88-76(100)62-37-29-45-93(62)79(103)60(46-64(84)95)87-65(96)38-26-19-27-43-94-81(105)73(111-58-32-22-17-23-33-58)74(82(94)106)112-59-34-24-18-25-35-59/h16-18,20-25,30-35,39-42,49-54,60-63,67-72,98H,15,19,26-29,36-38,43-48H2,1-14H3,(H2,84,95)(H,85,99)(H,86,101)(H,87,96)(H,88,100)(H,89,102)/t52-,53+,54+,60-,61-,62-,63+,67-,68-,69-,70-,71+,72+/m0/s1

InChI 键

MADBCUVZKCPOGY-LQYUVZCHSA-N

手性 SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(=O)N)NC(=O)CCCCCN5C(=O)C(=C(C5=O)SC6=CC=CC=C6)SC7=CC=CC=C7

规范 SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(CC(=O)N)NC(=O)CCCCCN5C(=O)C(=C(C5=O)SC6=CC=CC=C6)SC7=CC=CC=C7

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to diSPhMC-Asn-Pro-Val-PABC-MMAE: A Dual-Release ADC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, function, and application of the antibody-drug conjugate (ADC) linker, diSPhMC-Asn-Pro-Val-PABC-MMAE. This linker is a sophisticated tool in the development of targeted cancer therapies, enabling both intracellular and extracellular release of the potent cytotoxic agent, Monomethyl Auristatin E (MMAE).

Molecular Structure and Components

The this compound is a complex chemical entity composed of several key functional units, each with a specific role in the overall mechanism of action of the resulting ADC.

Full Chemical Structure:

The linker can be deconstructed into the following key components:

  • diSPhMC (Maleimide Group): This component serves as the antibody conjugation site. The maleimide (B117702) group reacts with free thiol groups (sulfhydryl groups) on cysteine residues of a monoclonal antibody (mAb) to form a stable covalent bond.

  • Asn-Pro-Val (Tripeptide Sequence): This tripeptide is a specific substrate for human neutrophil elastase (HNE), a protease found in the tumor microenvironment.[1][2] This sequence is the key to the extracellular release mechanism.

  • PABC (p-aminobenzyl carbamate): The PABC unit is a self-immolative spacer.[3] Once the Asn-Pro-Val sequence is cleaved, the PABC linker spontaneously decomposes to release the active drug, MMAE.

  • MMAE (Monomethyl Auristatin E): MMAE is a highly potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[4] Due to its high toxicity, it is unsuitable for systemic administration and is instead delivered specifically to cancer cells via ADCs.[4]

Mechanism of Action: A Dual-Release Strategy

The this compound linker facilitates a dual mechanism of drug release, enhancing the therapeutic potential of the ADC.

Intracellular Release
  • Binding and Internalization: The ADC, via its monoclonal antibody component, binds to a specific antigen on the surface of a cancer cell.

  • Lysosomal Trafficking: The ADC-antigen complex is internalized by the cell and trafficked to the lysosome.

  • Proteolytic Cleavage: Within the lysosome, proteases such as Cathepsin B can cleave the peptide linker, although the primary design of this specific linker is for HNE cleavage.[1][5]

  • Drug Release and Action: Following cleavage, the PABC spacer self-immolates, releasing MMAE into the cytoplasm. The free MMAE then binds to tubulin, disrupting microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[6]

Extracellular Release (Bystander Effect)
  • Neutrophil Elastase in the Tumor Microenvironment: The tumor microenvironment is often characterized by inflammation, which can involve the infiltration of neutrophils that release human neutrophil elastase (HNE).[2]

  • Extracellular Cleavage: The Asn-Pro-Val sequence of the linker is specifically cleaved by HNE in the extracellular space.[1]

  • Bystander Killing: The released MMAE can then diffuse into and kill nearby antigen-negative tumor cells that would otherwise not be targeted by the ADC.[1] This "bystander effect" can enhance the overall anti-tumor efficacy.

Dual-release mechanism of an ADC with the this compound linker.

Quantitative Data

The following table summarizes the in vitro cytotoxicity data for an ADC utilizing a neutrophil elastase-sensitive linker, as reported by Mohamed Amar IA, et al. (2022).[1]

Cell LineAntigen StatusTreatmentIC50 (nM)
Ag-positivePositiveADCSubnanomolar
Ag-negativeNegativeADCNo cytotoxic activity
Ag-negativeNegativeADC + exogenous HNENanomolar

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the cited literature for the synthesis and evaluation of ADCs with similar linkers.

Synthesis of this compound

A detailed, multi-step organic synthesis process is required to produce the this compound linker-payload conjugate. This typically involves:

  • Peptide Synthesis: Solid-phase or solution-phase peptide synthesis to create the Asn-Pro-Val tripeptide.

  • Spacer Attachment: Conjugation of the PABC spacer to the C-terminus of the tripeptide.

  • Payload Conjugation: Attachment of MMAE to the PABC spacer.

  • Maleimide Functionalization: Introduction of the diSPhMC maleimide group to the N-terminus of the peptide.

  • Purification: Purification of the final product using techniques such as high-performance liquid chromatography (HPLC).

Antibody-Drug Conjugation
  • Antibody Reduction: The monoclonal antibody is partially reduced using a mild reducing agent (e.g., TCEP) to expose free thiol groups on cysteine residues.

  • Conjugation Reaction: The purified this compound is incubated with the reduced antibody. The maleimide group of the linker reacts with the free thiols on the antibody to form a stable thioether bond.

  • Purification of ADC: The resulting ADC is purified to remove any unconjugated linker-drug and excess reagents, typically using size-exclusion chromatography (SEC).

In Vitro Cytotoxicity Assay
  • Cell Culture: Cancer cell lines (both antigen-positive and antigen-negative) are cultured in appropriate media.

  • Treatment: Cells are treated with serial dilutions of the ADC. For extracellular release studies, exogenous human neutrophil elastase is added to the culture medium of antigen-negative cells.

  • Incubation: Cells are incubated for a defined period (e.g., 72-96 hours).

  • Viability Assessment: Cell viability is assessed using a standard assay such as the MTT or CellTiter-Glo assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Experimental workflow for the synthesis and evaluation of an ADC.

Conclusion

The this compound linker represents a significant advancement in ADC technology. Its dual-release mechanism, sensitive to both intracellular proteases and extracellular human neutrophil elastase, offers the potential for enhanced therapeutic efficacy by not only targeting antigen-positive cancer cells but also by enabling a bystander effect on surrounding antigen-negative cells within the tumor microenvironment. This detailed technical guide provides the foundational knowledge for researchers and drug developers to understand and potentially utilize this innovative linker in the design of next-generation antibody-drug conjugates.

References

The Unseen Engine: A Deep Dive into the Kinetics and Mechanism of PABC Self-Immolative Spacers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The para-aminobenzyloxycarbonyl (PABC) spacer is a cornerstone in the design of advanced drug delivery systems, particularly antibody-drug conjugates (ADCs). Its ability to act as a stable linker in circulation and then rapidly and tracelessly release a potent payload upon a specific trigger is critical to the efficacy and safety of these targeted therapies. This technical guide provides an in-depth exploration of the kinetics and underlying mechanism of the PABC self-immolative spacer, offering a valuable resource for researchers in drug development.

The Core Mechanism: A Triggered 1,6-Elimination Cascade

The self-immolative nature of the PABC spacer is predicated on a well-defined 1,6-elimination reaction. This is not a direct cleavage of the PABC unit itself but rather an electronic cascade initiated by the cleavage of an adjacent "trigger" moiety. In the context of ADCs, this trigger is typically a peptide sequence susceptible to cleavage by lysosomal enzymes like Cathepsin B, which are abundant in the tumor microenvironment.

The process unfolds as follows:

  • Enzymatic Trigger: An enzyme, such as Cathepsin B, cleaves the amide bond between the peptide trigger and the PABC spacer.

  • Unmasking the Aniline (B41778): This cleavage exposes a free aniline nitrogen on the PABC moiety.

  • Initiation of 1,6-Elimination: The lone pair of electrons on the newly exposed aniline nitrogen initiates a spontaneous electronic cascade. This involves the formation of a transient azaquinone methide intermediate.

  • Payload Release: The cascade culminates in the fragmentation of the spacer, releasing the attached drug payload in its unmodified, active form, along with carbon dioxide and the remnants of the spacer.

This rapid and irreversible fragmentation is the hallmark of the PABC spacer's "self-immolative" character.

PABC_Mechanism ADC Antibody-Drug Conjugate (Stable in Circulation) Internalization Internalization into Target Cell ADC->Internalization Targeting Lysosome Lysosomal Enzymes (e.g., Cathepsin B) Internalization->Lysosome Trafficking Trigger_Cleavage Trigger (Peptide) Cleavage Lysosome->Trigger_Cleavage Enzymatic Action Unmasked_Aniline Unmasked Aniline on PABC Spacer Trigger_Cleavage->Unmasked_Aniline Elimination 1,6-Elimination (Self-Immolation) Unmasked_Aniline->Elimination Spontaneous Payload_Release Active Payload Released Elimination->Payload_Release Byproducts Spacer Byproducts (CO2, etc.) Elimination->Byproducts

Caption: Signaling pathway of PABC self-immolation.

Kinetics of Payload Release: A Two-Step Process

The overall rate of drug release from a PABC-containing conjugate is a convolution of two distinct kinetic processes: the enzymatic cleavage of the trigger and the subsequent 1,6-elimination of the PABC spacer. While the self-immolation step is generally considered rapid, the enzymatic cleavage is often the rate-limiting step.

Factors Influencing Overall Release Kinetics
  • Enzyme and Substrate: The specific enzyme and the peptide sequence of the trigger are primary determinants of the cleavage rate. Different dipeptide linkers, such as Val-Cit and Val-Ala, exhibit varying susceptibilities to cleavage by enzymes like Cathepsin B.

  • pH: The acidic environment of the lysosome (pH 4.5-5.5) is optimal for the activity of many cathepsins, thus promoting trigger cleavage.

  • Plasma Stability: A critical consideration is the stability of the linker in systemic circulation (pH ~7.4). Premature cleavage by plasma enzymes, such as the mouse-specific carboxylesterase Ces1C, can lead to off-target toxicity and reduced efficacy.[1]

  • PABC Substituents: Electron-donating groups on the aromatic ring of the PABC spacer can enhance the rate of 1,6-elimination, while electron-withdrawing groups can decrease it.

Quantitative Kinetic Data

The following tables summarize available quantitative data on the cleavage and release kinetics of PABC-based linkers. It is important to note that most studies report the overall release rate, which encompasses both enzymatic cleavage and self-immolation.

Table 1: Comparative Cleavage Rates of Dipeptide Triggers for PABC Spacers

Dipeptide TriggerEnzymeRelative Cleavage Rate/Half-lifeNotes
Val-CitCathepsin BBaseline for many studiesConsidered an efficient and stable trigger.
Val-AlaCathepsin B~50% of Val-Cit rateAlso effectively cleaved, with lower hydrophobicity.
Phe-LysCathepsin B (isolated)~30-fold faster than Val-CitRates were similar to Val-Cit in lysosomal extracts.

Table 2: Plasma Stability of PABC-Based Linkers

Linker SystemSpeciesIncubation Time (days)% Payload Released/Cleaved
Val-Cit-PABCMouse7~70-95%
Glu-Val-Cit-PABCMouse14<5%
Ala-Ala-Glu-PABCMouse14 (estimated)<10%
Val-Cit-PABCHuman28<5%
Glu-Val-Cit-PABCHuman28<5%
Ala-Ala-Glu-PABCHuman>28 (estimated)<5%

Table 3: Half-life of Elimination for PABC Analogs

CompoundConditionHalf-life (t½)Notes
HydroxybenzylammoniumsVaries18 minutes to 350 hoursDemonstrates tunability of elimination rate.[2]
Azaquinone methide-based benzylammoniumNot specified277 hoursSlower than quinone methide equivalent.[2]
Aryl imine prodrugspH 7.4Minimum of 20 hoursIllustrates pH-dependent stability.[3][4]

Experimental Protocols

Accurate assessment of the kinetics and mechanism of PABC self-immolative spacers relies on robust experimental methodologies. The following sections provide detailed protocols for key experiments.

In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

This assay quantifies the rate of drug release from an ADC in the presence of purified Cathepsin B.

Materials:

  • Antibody-Drug Conjugate (ADC) with PABC linker

  • Recombinant human Cathepsin B

  • Assay Buffer: 50 mM sodium acetate, 5 mM dithiothreitol (B142953) (DTT), 1 mM EDTA, pH 5.5

  • Quenching Solution: Acetonitrile with an internal standard

  • HPLC system with a suitable column (e.g., C18) and detector (UV or MS)

Procedure:

  • Enzyme Activation: Pre-incubate the Cathepsin B solution in Assay Buffer at 37°C for 15 minutes to ensure full activation.

  • Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed Assay Buffer.

  • Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. Typical final concentrations are in the nanomolar range for the enzyme and micromolar for the ADC.

  • Incubation: Incubate the reaction at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to the Quenching Solution.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • HPLC Analysis: Inject the supernatant onto the HPLC system. Use a gradient elution method to separate the intact ADC, released payload, and other components.

  • Data Analysis: Quantify the peak areas of the intact ADC and the released payload. Plot the concentration of the released payload over time to determine the release kinetics.

CathepsinB_Assay_Workflow start Start activate_enzyme Activate Cathepsin B (37°C, 15 min) start->activate_enzyme initiate_reaction Add Activated Enzyme to ADC activate_enzyme->initiate_reaction setup_reaction Combine ADC and Assay Buffer setup_reaction->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate take_aliquots Withdraw Aliquots at Time Points incubate->take_aliquots quench Quench Reaction (Acetonitrile + Internal Standard) take_aliquots->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by HPLC centrifuge->analyze data_analysis Quantify and Plot Data analyze->data_analysis end End data_analysis->end

References

The Core Mechanism of Monomethyl Auristatin E (MMAE) as a Tubulin Polymerization Inhibitor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl Auristatin E (MMAE) is a synthetic and highly potent antineoplastic agent derived from the natural compound dolastatin 10.[1] Due to its extreme cytotoxicity, MMAE is not suitable for use as a standalone chemotherapeutic agent. Instead, it has emerged as a critical payload component in the design of antibody-drug conjugates (ADCs).[2] ADCs are a class of targeted therapies that utilize the specificity of a monoclonal antibody to deliver potent cytotoxic agents, like MMAE, directly to cancer cells expressing a specific target antigen. This targeted delivery system enhances the therapeutic window of the cytotoxic payload, maximizing its anti-tumor efficacy while minimizing systemic toxicity. This guide provides a comprehensive technical overview of MMAE's core mechanism of action: the inhibition of tubulin polymerization. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the critical pathways and processes involved.

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism by which MMAE exerts its cytotoxic effects is through the disruption of the microtubule network within a cell.[3] Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers. They are highly dynamic structures, constantly undergoing phases of polymerization (assembly) and depolymerization (disassembly), a process critical for various cellular functions, most notably mitotic spindle formation and chromosome segregation during cell division.[4]

MMAE functions as a potent anti-mitotic agent by inhibiting the polymerization of tubulin.[3] It binds to the vinca (B1221190) domain on β-tubulin at the interface between two tubulin dimers.[5] This binding event introduces a conformational change that prevents the proper assembly of tubulin heterodimers into microtubules.[5] The binding of MMAE to soluble tubulin heterodimers occurs with a stoichiometry of approximately 1:1.[6][7]

The inhibition of tubulin polymerization by MMAE has profound downstream consequences for the cell:

  • Disruption of Microtubule Dynamics: MMAE suppresses the dynamic instability of microtubules, leading to a net depolymerization of the microtubule network.[6][7] This disrupts the formation of the mitotic spindle, a crucial apparatus for the proper segregation of chromosomes during mitosis.

  • G2/M Cell Cycle Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase.[1][8] This prevents the cell from proceeding through mitosis.

  • Induction of Apoptosis: Prolonged G2/M arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[9][10] This is characterized by the activation of caspases, such as caspase-3 and caspase-9, and the cleavage of poly (ADP-ribose) polymerase (PARP).[10][11]

Bystander Effect

A significant advantage of MMAE as an ADC payload is its ability to induce a "bystander effect."[12] Once an ADC delivers MMAE to a target cancer cell and the payload is released, the relatively hydrophobic nature of MMAE allows it to diffuse across the cell membrane and into the surrounding tumor microenvironment.[13] This enables MMAE to kill neighboring, antigen-negative cancer cells, thereby overcoming tumor heterogeneity and enhancing the overall anti-tumor response.[14]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of MMAE.

Table 1: In Vitro Cytotoxicity of MMAE in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
BxPC-3Pancreatic Cancer0.97 ± 0.10
PSN-1Pancreatic Cancer0.99 ± 0.09
Capan-1Pancreatic Cancer1.10 ± 0.44
Panc-1Pancreatic Cancer1.16 ± 0.49
SKBR3Breast Cancer3.27 ± 0.42
HEK293Kidney Cancer4.24 ± 0.37

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.[13][15]

Table 2: Tubulin Binding Parameters of MMAE

ParameterValueMethod
Binding Stoichiometry (MMAE:Tubulin Heterodimer)~1:1Size Exclusion Chromatography
Apparent Dissociation Constant (Kd)~1.6 µMSize Exclusion Chromatography
Dissociation Constant (KD) for FITC-MMAE291 nMFluorescence Polarization

[7][10]

Experimental Protocols

Detailed methodologies for key experiments used to characterize the tubulin polymerization inhibition mechanism of MMAE are provided below.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of MMAE on the assembly of purified tubulin into microtubules. Polymerization is typically monitored by an increase in turbidity (light scattering) or fluorescence.[12][16]

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • MMAE stock solution (in DMSO)

  • Glycerol (as a polymerization enhancer, optional)

  • Fluorescence plate reader or spectrophotometer capable of reading at 340 nm

  • Pre-warmed 96-well plates

Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-10 mg/mL. Keep on ice and use within one hour.

    • Prepare serial dilutions of MMAE in General Tubulin Buffer. Include a vehicle control (DMSO).

  • Assay Setup:

    • In a pre-warmed 96-well plate, add the desired volume of reconstituted tubulin to each well.

    • Add the MMAE dilutions or vehicle control to the respective wells.

  • Initiation of Polymerization:

    • Initiate polymerization by adding GTP to a final concentration of 1 mM.

  • Data Acquisition:

    • Immediately begin monitoring the change in absorbance at 340 nm or fluorescence at 37°C. Take readings every 60 seconds for at least 60 minutes.

  • Data Analysis:

    • Plot the absorbance or fluorescence intensity against time.

    • The rate of polymerization can be determined from the slope of the linear phase of the curve.

    • Calculate the percentage of inhibition for each MMAE concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the MMAE concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to determine the cytotoxic effect of MMAE on cancer cell lines by measuring metabolic activity.[17]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well flat-bottom plates

  • MMAE stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Plate reader (absorbance at 570 nm)

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of MMAE in culture medium.

    • Remove the existing medium from the wells and add 100 µL of the MMAE dilutions or vehicle control.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization:

    • Carefully remove the medium and add 100-150 µL of solubilization solution to each well.

    • Shake the plate on an orbital shaker for 10-15 minutes to dissolve the formazan (B1609692) crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the MMAE concentration to determine the IC50 value.[18]

Immunofluorescence Staining of Microtubules

This technique allows for the direct visualization of the disruptive effects of MMAE on the microtubule network within cells.[16]

Materials:

  • Cells cultured on glass coverslips in a multi-well plate

  • MMAE stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI solution (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells on coverslips and allow them to adhere overnight.

    • Treat the cells with various concentrations of MMAE or vehicle control for the desired time.

  • Fixation:

    • Gently wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol (B129727) for 10 minutes.

  • Permeabilization and Blocking:

    • Wash the cells with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash with PBS and then block with blocking buffer for 1 hour.

  • Antibody Staining:

    • Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Nuclear Staining and Mounting:

    • Wash three times with PBS.

    • Stain the nuclei with DAPI solution for 5 minutes.

    • Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Imaging:

    • Visualize the microtubule network using a fluorescence microscope.

Mandatory Visualizations

MMAE_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_endocytosis Endocytosis & Lysosomal Trafficking cluster_cytoplasm Cytoplasm ADC Antibody-Drug Conjugate (ADC) (MMAE Payload) Receptor Target Antigen ADC->Receptor Binding ADC_Receptor ADC-Antigen Complex Receptor->ADC_Receptor Endosome Endosome ADC_Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking MMAE Free MMAE Lysosome->MMAE Linker Cleavage & Payload Release Tubulin α/β-Tubulin Heterodimers MMAE->Tubulin Binding Microtubule_Disruption Inhibition of Tubulin Polymerization Tubulin->Microtubule_Disruption G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: MMAE's mechanism of action from ADC delivery to apoptosis.

Tubulin_Polymerization_Assay_Workflow start Start reagent_prep Reagent Preparation (Tubulin, MMAE, Buffers) start->reagent_prep assay_setup Assay Setup in 96-well Plate (Tubulin + MMAE/Vehicle) reagent_prep->assay_setup initiation Initiate Polymerization (Add GTP, 37°C) assay_setup->initiation data_acq Data Acquisition (Measure Absorbance/Fluorescence over time) initiation->data_acq data_analysis Data Analysis (Calculate % Inhibition, IC50) data_acq->data_analysis end End data_analysis->end

Caption: Experimental workflow for an in vitro tubulin polymerization assay.

MMAE_Signaling_Pathway MMAE MMAE Tubulin_Polymerization Tubulin Polymerization MMAE->Tubulin_Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule_Network Microtubule Network Integrity Tubulin_Polymerization->Microtubule_Network Microtubule_Network->Mitotic_Spindle Spindle_Checkpoint Spindle Assembly Checkpoint Activation Mitotic_Spindle->Spindle_Checkpoint Cell_Cycle_Progression Cell Cycle Progression Mitotic_Spindle->Cell_Cycle_Progression Spindle_Checkpoint->Cell_Cycle_Progression G2M_Arrest G2/M Arrest Apoptosis_Pathway Intrinsic Apoptosis Pathway G2M_Arrest->Apoptosis_Pathway Caspase_Activation Caspase Activation (Caspase-3, -9) Apoptosis_Pathway->Caspase_Activation Cell_Death Apoptotic Cell Death Caspase_Activation->Cell_Death

Caption: Signaling pathway of MMAE-induced G2/M arrest and apoptosis.

References

Navigating the Solubility and Stability of diSPhMC-Asn-Pro-Val-PABC-MMAE: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The antibody-drug conjugate (ADC) linker, diSPhMC-Asn-Pro-Val-PABC-MMAE, represents a sophisticated approach in targeted cancer therapy. Its design incorporates a unique cleavable peptide sequence, Asn-Pro-Val (NPV), sensitive to human neutrophil elastase (HNE), an enzyme often overexpressed in the tumor microenvironment. This strategic design facilitates a dual mechanism of drug release, both intracellularly following internalization and extracellularly in the tumor vicinity, offering a potentially wider therapeutic window.[1][2] This guide provides a comprehensive overview of the available data on the solubility and stability of this innovative linker-payload conjugate, supported by detailed experimental protocols and logical diagrams to aid in its application and further development.

Core Components and Their Roles

The this compound conjugate is a multi-component system, with each part playing a crucial role in the overall function of the resulting ADC:

  • diSPhMC (disulfide re-bridging maleimide): This component facilitates site-specific conjugation to a monoclonal antibody (mAb) through a disulfide re-bridging technology.[1]

  • Asn-Pro-Val (NPV) Peptide Linker: This tripeptide sequence is the key to the linker's targeted cleavage. It is specifically designed to be a substrate for human neutrophil elastase (HNE).[1][2]

  • PABC (p-aminobenzyl carbamate): This self-immolative spacer ensures the efficient release of the unmodified cytotoxic payload following the cleavage of the peptide linker.

  • MMAE (monomethyl auristatin E): A potent anti-mitotic agent, MMAE is the cytotoxic payload that induces apoptosis in target cancer cells.

Solubility Profile

The solubility of an ADC and its components is a critical factor influencing its manufacturability, formulation, and in vivo behavior. Hydrophobic payloads like MMAE can often lead to aggregation, which may reduce efficacy and increase immunogenicity.

While specific quantitative solubility data for the standalone this compound linker-drug conjugate is not extensively available in the public domain, its general solubility characteristics can be inferred from the properties of its components and the behavior of the resulting ADC. The MMAE payload is known to be hydrophobic, which can contribute to the aggregation of ADCs, particularly at higher drug-to-antibody ratios (DARs).

Table 1: Factors Influencing the Solubility of this compound and Derived ADCs

Component/FactorInfluence on SolubilityRationale
MMAE Payload Decreases SolubilityMMAE is a hydrophobic molecule, and its presence increases the overall hydrophobicity of the conjugate, potentially leading to aggregation.
diSPhMC Linker May have minimal impactThe specific contribution of the diSPhMC linker to overall solubility is not detailed in available literature.
Peptide Sequence May have minimal impactThe short Asn-Pro-Val peptide is unlikely to be a major driver of insolubility.
Drug-to-Antibody Ratio (DAR) High DAR decreases solubilityA higher number of hydrophobic MMAE molecules per antibody increases the propensity for aggregation.
Formulation Buffer Can be optimized to increase solubilitypH, ionic strength, and the inclusion of excipients like polysorbates can be adjusted to minimize aggregation and improve solubility.

Stability Profile

The stability of the linker is paramount to the safety and efficacy of an ADC. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity, while insufficient cleavage at the tumor site can result in diminished anti-cancer activity. The this compound linker is designed for conditional stability, remaining intact in circulation and undergoing cleavage in the HNE-rich tumor microenvironment.

The primary mechanism of cleavage for the Asn-Pro-Val sequence is enzymatic hydrolysis by human neutrophil elastase. In a key in vitro study, an ADC constructed with this linker demonstrated high potency against antigen-positive tumor cells, suggesting efficient intracellular release of MMAE following internalization.[1] Furthermore, in the presence of exogenous HNE, the ADC was able to induce cytotoxicity in antigen-negative cells, confirming the potential for extracellular drug release.[1][2]

Table 2: Stability Characteristics of the Asn-Pro-Val Linker

ConditionStability/CleavageNotes
Human Neutrophil Elastase (HNE) CleavableDesigned as a specific substrate for HNE, enabling targeted drug release in the tumor microenvironment.[1][2]
Intracellular Environment (Lysosomes) CleavableThe ADC shows high potency, suggesting intracellular processing and release of MMAE.[1]
Human/Mouse Serum Generally StableAsn-containing linkers have been reported to have high stability in serum, minimizing premature drug release.
pH and Temperature Data not availableSpecific stability profiles under varying pH and temperature conditions have not been published.

Experimental Protocols

To assist researchers in evaluating the solubility and stability of this compound or similar ADC linkers, the following generalized experimental protocols are provided.

Protocol 1: Determination of Aqueous Solubility

Objective: To determine the kinetic aqueous solubility of the linker-drug conjugate.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in the same organic solvent.

  • Aqueous Buffer Addition: Add a fixed volume of each dilution to a 96-well plate.

  • Buffer Addition: Add a specific volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the final desired concentrations.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 24 hours) with gentle agitation to allow for equilibration.

  • Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.

  • Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

  • Solubility Calculation: The highest concentration at which no precipitation is observed is reported as the kinetic solubility.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To assess the stability of the linker-drug conjugate in plasma from different species.

Methodology:

  • Plasma Preparation: Obtain commercially available frozen plasma (e.g., human, mouse, rat) and thaw it at 37°C. Centrifuge to remove any cryoprecipitates.

  • Compound Incubation: Add the linker-drug conjugate from a concentrated stock solution to the pre-warmed plasma to achieve the desired final concentration (e.g., 1 µM).

  • Time-Point Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots of the plasma-compound mixture.

  • Protein Precipitation: Immediately quench the reaction and precipitate plasma proteins by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifugation: Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the percentage of the remaining parent compound against time. Calculate the half-life (t½) of the compound in plasma.

Protocol 3: Enzymatic Cleavage Assay with Human Neutrophil Elastase (HNE)

Objective: To determine the rate of cleavage of the Asn-Pro-Val linker by HNE.

Methodology:

  • Reagent Preparation: Prepare a solution of the linker-drug conjugate in a suitable assay buffer (e.g., Tris-HCl, pH 7.5). Prepare a stock solution of purified human neutrophil elastase.

  • Reaction Initiation: In a temperature-controlled plate reader or reaction vessel (37°C), mix the linker-drug conjugate solution with the HNE solution to initiate the reaction.

  • Monitoring Cleavage: Monitor the cleavage of the linker over time. This can be done by:

    • HPLC or LC-MS: At specific time points, quench the reaction (e.g., by adding a strong acid or organic solvent) and analyze the samples to measure the disappearance of the parent compound and the appearance of the cleaved product (MMAE).

    • Fluorogenic Substrate: If a fluorogenic version of the peptide linker is available, monitor the increase in fluorescence over time, which corresponds to the rate of cleavage.

  • Data Analysis: Plot the concentration of the parent compound or the product against time. From the initial linear phase of the reaction, determine the initial velocity. By performing the assay at different substrate concentrations, Michaelis-Menten kinetic parameters (Km and Vmax) can be calculated.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated.

experimental_workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment a Stock Solution (DMSO) b Serial Dilution a->b c Addition to Aqueous Buffer b->c d Incubation & Equilibration c->d e Centrifugation d->e f Supernatant Analysis (LC-MS) e->f g Incubation in Plasma (37°C) h Time-Point Sampling g->h i Protein Precipitation h->i j LC-MS/MS Analysis i->j k Half-life Determination j->k

Caption: Experimental workflow for solubility and stability testing.

signaling_pathway cluster_extracellular Extracellular Space (Tumor Microenvironment) cluster_intracellular Intracellular Space (Cancer Cell) ADC diSPhMC-NPV-PABC-MMAE ADC HNE Human Neutrophil Elastase (HNE) ADC->HNE Cleavage of NPV linker ADC_internalized Internalized ADC ADC->ADC_internalized Internalization MMAE_released_extra Released MMAE HNE->MMAE_released_extra releases Lysosome Lysosome ADC_internalized->Lysosome Trafficking MMAE_released_intra Released MMAE Lysosome->MMAE_released_intra Proteolytic Cleavage Apoptosis Apoptosis MMAE_released_intra->Apoptosis Induces

Caption: Dual drug release mechanism of the NPV-linker ADC.

This technical guide provides a foundational understanding of the solubility and stability aspects of the this compound linker-drug conjugate. While direct quantitative data for the standalone conjugate remains limited, the provided information, derived from studies on the full ADC and general principles of ADC chemistry, offers valuable insights for researchers in the field of targeted drug delivery. The outlined experimental protocols serve as a practical resource for the further characterization and optimization of this promising technology.

References

The Stability of Asn-Pro-Val Linkers in Antibody-Drug Conjugates: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the stability of the linker connecting the antibody to the cytotoxic payload. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a diminished therapeutic window. The Asn-Pro-Val (NPV) tripeptide linker is an emerging platform in ADC technology, designed for specific enzymatic cleavage in the tumor microenvironment. This technical guide provides an in-depth analysis of the plasma stability of ADCs incorporating NPV linkers, summarizing available data, detailing relevant experimental protocols, and illustrating the underlying mechanisms.

Introduction to Asn-Pro-Val Linkers

The Asn-Pro-Val (NPV) linker is a protease-sensitive linker designed to be cleaved by specific enzymes that are overexpressed in the tumor microenvironment. A key enzyme identified as responsible for the cleavage of the NPV sequence is human neutrophil elastase (HNE)[1]. Neutrophils are often found infiltrating solid tumors, and the release of their granular contents, including elastase, can create a localized environment for ADC payload release[1][2]. This targeted release mechanism aims to enhance the therapeutic index of the ADC by minimizing systemic exposure to the free drug.

The cleavage of the NPV linker by neutrophil elastase facilitates a dual mechanism of action: intracellular release following internalization of the ADC by target cancer cells, and extracellular release in the tumor microenvironment where HNE is active[1].

Mechanism of Asn-Pro-Val Linker Cleavage

The primary mechanism for the release of the cytotoxic payload from an NPV-linked ADC in the plasma and tumor microenvironment is enzymatic cleavage by human neutrophil elastase. This serine protease recognizes and hydrolyzes the peptide bond within the NPV sequence, initiating the release of the drug.

cluster_0 Plasma/Tumor Microenvironment ADC Intact ADC (Asn-Pro-Val Linker) Cleaved_ADC Cleaved Linker + Free Payload ADC->Cleaved_ADC Cleavage by HNE Neutrophil Tumor-Infiltrating Neutrophil Elastase Neutrophil Elastase (HNE) Neutrophil->Elastase Release

Cleavage of Asn-Pro-Val Linker by Neutrophil Elastase.

Experimental Protocols for Assessing Plasma Stability

The assessment of the plasma stability of ADCs with NPV linkers involves a combination of general plasma incubation assays and specific enzymatic cleavage assays to confirm the mechanism of drug release.

General Plasma Stability Assay

This protocol outlines a general method for evaluating the stability of an ADC in plasma over time.

Objective: To determine the rate and extent of drug deconjugation from an ADC in human plasma.

Materials:

  • ADC with Asn-Pro-Val linker

  • Human plasma (pooled, sodium heparin anticoagulant)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Protein A or other affinity capture resin

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Spike the ADC into pre-warmed human plasma at a final concentration of 100 µg/mL.

    • Incubate the plasma samples at 37°C.

    • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours).

    • Immediately freeze the collected aliquots at -80°C to stop any further degradation.

  • Sample Preparation for LC-MS/MS Analysis:

    • Thaw the plasma samples on ice.

    • Immunoaffinity Capture: Isolate the ADC from the plasma matrix using a suitable affinity capture method (e.g., Protein A magnetic beads).

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the ADC from the beads.

  • LC-MS/MS Analysis:

    • Analyze the eluted ADC samples by LC-MS/MS to determine the drug-to-antibody ratio (DAR) and the amount of unconjugated antibody over time.

    • Separately, analyze the plasma supernatant (after removal of the ADC) to quantify the amount of released free payload.

Neutrophil Elastase Cleavage Assay

This protocol is specific for determining the susceptibility of the NPV linker to cleavage by human neutrophil elastase.

Objective: To confirm that the Asn-Pro-Val linker is a substrate for human neutrophil elastase and to quantify the rate of cleavage.

Materials:

  • ADC with Asn-Pro-Val linker

  • Recombinant human neutrophil elastase (HNE)

  • Assay buffer (e.g., Tris-HCl, pH 7.5, with NaCl and CaCl2)

  • Incubator at 37°C

  • LC-MS/MS system

Procedure:

  • Enzymatic Reaction:

    • Prepare a solution of the ADC in the assay buffer at a final concentration of 10 µM.

    • Initiate the reaction by adding HNE to a final concentration of 50 nM.

    • Incubate the reaction mixture at 37°C.

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

    • Quench the reaction by adding a protease inhibitor or by acidifying the sample.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to monitor the decrease of the intact ADC and the corresponding increase of the cleaved linker-payload fragment and/or free payload.

cluster_0 Plasma Stability Assay Workflow start Spike ADC into Human Plasma incubate Incubate at 37°C start->incubate aliquot Collect Aliquots at Time Points incubate->aliquot freeze Freeze at -80°C aliquot->freeze immuno Immunoaffinity Capture of ADC freeze->immuno lcms_adc LC-MS/MS Analysis (Intact ADC, DAR) immuno->lcms_adc Eluate lcms_payload LC-MS/MS Analysis (Free Payload) immuno->lcms_payload Supernatant

General workflow for assessing ADC plasma stability.

Quantitative Data on Plasma Stability

While specific in vivo plasma stability data for ADCs with Asn-Pro-Val linkers are not extensively available in the public domain, studies on small molecule drug conjugates (SMDCs) with neutrophil elastase-cleavable linkers provide valuable insights into their expected stability profile. The following tables summarize representative data for such linkers.

Table 1: In Vitro Stability of a Neutrophil Elastase-Cleavable SMDC in Plasma

SpeciesTime (hours)% Remaining Intact Conjugate
Human 0100
24>95
48>95
72>95
Rat 0100
24>95
48>95
72>95

Data adapted from studies on SMDCs with NE-cleavable linkers and are intended to be representative.

Table 2: In Vitro Cleavage of a Neutrophil Elastase-Cleavable Linker by HNE

HNE Concentration (nM)Incubation Time (min)% Cleavage
5000
5030~40
5060~70
50120>90

Data are illustrative and based on typical enzymatic cleavage profiles.

Discussion and Future Perspectives

The Asn-Pro-Val linker represents a promising strategy for developing ADCs with enhanced tumor-specific payload release, leveraging the enzymatic activity of neutrophil elastase in the tumor microenvironment. The high stability of related linkers in plasma, coupled with their susceptibility to HNE-mediated cleavage, suggests a favorable therapeutic window.

Further preclinical and clinical studies are required to fully characterize the in vivo plasma stability and pharmacokinetic profile of ADCs utilizing the NPV linker. Key areas for future investigation include:

  • Quantitative in vivo plasma stability studies: Determining the half-life of NPV-linked ADCs in various species, including non-human primates and humans.

  • Correlation of HNE levels with ADC efficacy: Investigating the relationship between neutrophil infiltration, HNE concentration in the tumor microenvironment, and the therapeutic response to NPV-linked ADCs.

  • Optimization of the peptide sequence: Exploring modifications to the NPV sequence to fine-tune its susceptibility to HNE and potentially other tumor-associated proteases.

References

Methodological & Application

Synthesis Protocol for diSPhMC-Asn-Pro-Val-PABC-MMAE: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the synthesis of the antibody-drug conjugate (ADC) linker-payload, diSPhMC-Asn-Pro-Val-PABC-MMAE. This complex molecule combines a diSPhMC moiety for site-specific antibody conjugation, a neutrophil elastase-sensitive Asn-Pro-Val peptide linker, a self-immolative p-aminobenzyl carbamate (B1207046) (PABC) spacer, and the potent cytotoxic agent monomethyl auristatin E (MMAE).

The synthesis is a multi-step process involving solid-phase peptide synthesis (SPPS) of the peptide linker, solution-phase conjugation of the PABC spacer and MMAE payload, and a final coupling with the diSPhMC maleimide (B117702) derivative. This protocol is based on established methodologies in peptide and bioconjugation chemistry.

Experimental Protocols

Part 1: Solid-Phase Synthesis of Fmoc-Asn(Trt)-Pro-Val-OH

This section details the assembly of the tripeptide linker on a solid support.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-Val-OH

  • Fmoc-Pro-OH

  • Fmoc-Asn(Trt)-OH

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

Procedure:

  • Resin Loading: Swell 2-CTC resin in DCM. Add Fmoc-Val-OH and DIPEA in a DCM/DMF mixture. Agitate the mixture for 2 hours. Cap any unreacted sites with methanol.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the valine residue. Wash the resin thoroughly with DMF and DCM.

  • Peptide Coupling (Proline): Pre-activate Fmoc-Pro-OH with DIC and HOBt in DMF. Add the activated amino acid solution to the deprotected resin and agitate for 2 hours. Monitor the coupling reaction using a Kaiser test.

  • Fmoc Deprotection: Repeat step 2 to deprotect the newly added proline residue.

  • Peptide Coupling (Asparagine): Pre-activate Fmoc-Asn(Trt)-OH with DIC and HOBt in DMF. Add the activated amino acid solution to the deprotected resin and agitate for 2 hours. Monitor for complete coupling.

  • Cleavage from Resin: Wash the fully assembled peptide-resin with DCM. Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours to cleave the peptide from the resin and remove the side-chain protecting group from asparagine.

  • Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions to obtain Fmoc-Asn(Trt)-Pro-Val-OH as a white solid.

Part 2: Synthesis of Asn-Pro-Val-PABC-MMAE

This part describes the solution-phase conjugation of the peptide linker to the PABC-MMAE payload.

Materials:

  • Fmoc-Asn(Trt)-Pro-Val-OH

  • p-Aminobenzyl alcohol (PABC-OH)

  • Triphosgene (B27547)

  • Monomethyl auristatin E (MMAE)

  • Pyridine

  • DCM

  • DMF

  • Piperidine

Procedure:

  • Activation of PABC: Dissolve PABC-OH in DCM and cool to 0°C. Add a solution of triphosgene in DCM dropwise, followed by pyridine. Stir the reaction for 1 hour to form the p-nitrophenyl carbonate-activated PABC (PABC-PNP).

  • Conjugation to MMAE: Dissolve MMAE and PABC-PNP in DMF. Add DIPEA and stir the reaction overnight at room temperature to form PABC-MMAE.

  • Fmoc Deprotection of Peptide: Dissolve Fmoc-Asn(Trt)-Pro-Val-OH in DMF and treat with 20% piperidine to remove the Fmoc group.

  • Peptide Coupling to PABC-MMAE: Activate the deprotected Asn(Trt)-Pro-Val-OH with a coupling agent such as HATU in the presence of DIPEA. Add this activated peptide to the PABC-MMAE solution and stir overnight.

  • Purification: Purify the resulting Asn-Pro-Val-PABC-MMAE by RP-HPLC.

Part 3: Synthesis of this compound

The final step involves the attachment of the diSPhMC maleimide for antibody conjugation.

Materials:

  • Asn-Pro-Val-PABC-MMAE

  • diSPhMC-NHS ester

  • DMF

  • DIPEA

Procedure:

  • Conjugation: Dissolve Asn-Pro-Val-PABC-MMAE and diSPhMC-NHS ester in DMF. Add DIPEA and stir the reaction at room temperature for 4 hours.

  • Purification: Purify the final product, this compound, by RP-HPLC. Lyophilize the pure fractions to obtain the final product as a white solid.

Data Presentation

Table 1: Summary of Synthesis Yields and Purity

Synthesis StepProductYield (%)Purity (%) (by HPLC)
Solid-Phase Peptide SynthesisFmoc-Asn(Trt)-Pro-Val-OH75>95
Solution-Phase ConjugationAsn-Pro-Val-PABC-MMAE60>95
Final CouplingThis compound80>98

Note: Yields are representative and may vary based on reaction scale and purification efficiency.

Table 2: Characterization Data

CompoundMolecular Weight (Da)Mass Spectrometry (m/z)¹H NMR
Fmoc-Asn(Trt)-Pro-Val-OH807.95[M+H]⁺ = 808.96Consistent with proposed structure
Asn-Pro-Val-PABC-MMAE1137.40[M+H]⁺ = 1138.41Consistent with proposed structure
This compound1587.00[M+H]⁺ = 1588.01Consistent with proposed structure

Visualizations

Synthesis_Workflow cluster_SPPS Part 1: Solid-Phase Peptide Synthesis cluster_Solution_Phase Part 2 & 3: Solution-Phase Conjugation 2-CTC_Resin 2-CTC Resin Fmoc_Val_Resin Fmoc-Val-Resin 2-CTC_Resin->Fmoc_Val_Resin Fmoc-Val-OH, DIPEA Fmoc_Pro_Val_Resin Fmoc-Pro-Val-Resin Fmoc_Val_Resin->Fmoc_Pro_Val_Resin 1. Piperidine 2. Fmoc-Pro-OH, DIC, HOBt Fmoc_Asn_Pro_Val_Resin Fmoc-Asn(Trt)-Pro-Val-Resin Fmoc_Pro_Val_Resin->Fmoc_Asn_Pro_Val_Resin 1. Piperidine 2. Fmoc-Asn(Trt)-OH, DIC, HOBt Fmoc_Peptide Fmoc-Asn(Trt)-Pro-Val-OH Fmoc_Asn_Pro_Val_Resin->Fmoc_Peptide TFA/TIS/H2O PABC_MMAE Asn-Pro-Val-PABC-MMAE Fmoc_Peptide->PABC_MMAE 1. Piperidine 2. PABC-MMAE, HATU, DIPEA Final_Product This compound PABC_MMAE->Final_Product diSPhMC-NHS, DIPEA diSPhMC diSPhMC-NHS ester

Caption: Synthetic workflow for this compound.

ADC_MOA ADC Antibody-diSPhMC- Asn-Pro-Val-PABC-MMAE Internalization Internalization into Tumor Cell Lysosome ADC->Internalization Cleavage Neutrophil Elastase Cleavage of Asn-Pro-Val Linker Internalization->Cleavage Self_Immolation PABC Self-Immolation Cleavage->Self_Immolation MMAE_Release Release of Free MMAE Self_Immolation->MMAE_Release Apoptosis Induction of Apoptosis MMAE_Release->Apoptosis

Caption: Mechanism of action of the resulting ADC.

Application Notes and Protocols for the Conjugation of diSPhMC-Asn-Pro-Val-PABC-MMAE to Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule drug. The linker, which connects the antibody and the payload, is a critical component that dictates the stability, release mechanism, and overall efficacy of the ADC.

This document provides detailed application notes and protocols for the conjugation of a novel linker-payload, diSPhMC-Asn-Pro-Val-PABC-MMAE , to monoclonal antibodies. This linker system offers a unique dual-release mechanism, leveraging both intracellular and extracellular proteases for targeted drug delivery.

The key components of this system are:

  • diSPhMC (disulfide re-bridging moiety) : A bifunctional reagent that site-specifically conjugates the linker-payload to the antibody by re-bridging the native interchain disulfide bonds. This method produces homogeneous ADCs with a defined drug-to-antibody ratio (DAR).

  • Asn-Pro-Val (NPV) Peptide Linker : A novel tripeptide sequence that is sensitive to cleavage by human neutrophil elastase (HNE), an enzyme often overexpressed in the tumor microenvironment (TME).[1][2] This allows for extracellular release of the payload in the vicinity of the tumor. The linker can also be cleaved intracellularly by lysosomal proteases following internalization of the ADC.[1][2]

  • PABC (p-aminobenzyl carbamate) : A self-immolative spacer that ensures the efficient release of the unmodified cytotoxic drug upon cleavage of the peptide linker.[3]

  • MMAE (Monomethyl Auristatin E) : A potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[4]

This technology enables the creation of ADCs with a dual intra- and extracellular drug release mechanism, potentially enhancing the therapeutic window and efficacy against a range of cancers.[1][2]

Mechanism of Action and Experimental Workflow

The conjugation and mechanism of action of the resulting ADC follows a precise sequence of events, from antibody preparation to targeted cell killing.

Logical Workflow for ADC Synthesis and Action

Workflow of this compound ADC cluster_prep ADC Preparation cluster_action Mechanism of Action mAb Monoclonal Antibody (mAb) reduce Reduction of Interchain Disulfides (e.g., with TCEP) mAb->reduce conjugate Conjugation with This compound reduce->conjugate purify Purification of ADC (e.g., SEC or HIC) conjugate->purify bind ADC Binds to Target Antigen on Cancer Cell purify->bind internalize Internalization via Receptor-Mediated Endocytosis bind->internalize extracellular Extracellular Cleavage (by HNE in TME) bind->extracellular lysosome Trafficking to Lysosome internalize->lysosome release MMAE Release extracellular->release intracellular Intracellular Cleavage (by Cathepsins) lysosome->intracellular intracellular->release apoptosis Tubulin Inhibition & Cell Apoptosis release->apoptosis

Caption: Workflow from ADC synthesis to its dual mechanism of action.

Experimental Protocols

The following protocols provide a general framework for the conjugation, purification, and characterization of a this compound ADC. Optimization may be required for different monoclonal antibodies.

Protocol 1: Antibody Reduction and Conjugation

This protocol describes the reduction of the antibody's interchain disulfide bonds followed by conjugation with the diSPhMC-linker-payload construct.

Materials:

  • Monoclonal antibody (mAb) at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM).

  • This compound dissolved in a compatible organic solvent (e.g., DMSO).

  • Conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.4).

  • Quenching solution (e.g., 100 mM N-acetylcysteine).

  • Desalting columns.

Procedure:

  • Antibody Preparation : Prepare the mAb in the conjugation buffer. Ensure the antibody solution is free of any amine-containing buffers or stabilizers.

  • Reduction : Add a molar excess of TCEP to the antibody solution. A typical starting point is 10 equivalents of TCEP per mole of antibody.

  • Incubate the reduction reaction at 37°C for 1-2 hours.

  • Remove the excess TCEP using a desalting column, exchanging the buffer back into the conjugation buffer.

  • Conjugation : Immediately after reduction, add the this compound solution to the reduced antibody. A typical starting molar excess is 10-20 equivalents of the linker-drug per mole of antibody. The final concentration of organic solvent (e.g., DMSO) should be kept below 10% (v/v) to maintain antibody integrity.

  • Incubate the conjugation reaction at room temperature for 2-4 hours with gentle mixing.

  • Quenching : Stop the reaction by adding a molar excess of the quenching solution (e.g., N-acetylcysteine) to react with any unreacted diSPhMC reagent. Incubate for 20 minutes.

Protocol 2: ADC Purification and Characterization

This protocol outlines the purification of the ADC from unreacted linker-drug and characterization to determine purity, aggregation, and drug-to-antibody ratio (DAR).

Materials:

  • Crude ADC mixture from Protocol 1.

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)).

  • Appropriate buffers for the chosen chromatography method.

  • UV-Vis Spectrophotometer.

  • SDS-PAGE equipment.

  • Mass Spectrometer (for intact mass analysis).

Procedure:

  • Purification :

    • Size Exclusion Chromatography (SEC) : Load the crude ADC mixture onto an SEC column equilibrated with a suitable buffer (e.g., PBS, pH 7.4) to separate the ADC from excess linker-drug and quenching agent.

    • Hydrophobic Interaction Chromatography (HIC) : HIC can be used to separate ADC species with different DARs based on their hydrophobicity. This is also an effective method for removing unconjugated drug.

  • Characterization :

    • Concentration and DAR Determination : Measure the absorbance of the purified ADC at 280 nm (for protein) and at the wavelength corresponding to the linker-drug's chromophore (if applicable). Calculate the protein concentration and the DAR using the Beer-Lambert law.

    • Purity and Aggregation : Analyze the purified ADC by SEC-HPLC to assess purity and the presence of aggregates.

    • Confirmation of Conjugation : Run non-reducing and reducing SDS-PAGE to confirm the re-bridging of the disulfide bonds. The re-bridged antibody should show a single band at the expected molecular weight under reducing conditions, unlike the native antibody which would separate into heavy and light chains.

    • Mass Spectrometry : Perform intact mass analysis of the ADC to confirm the molecular weight and determine the distribution of DAR species.

Data Presentation

The following tables summarize typical data obtained during the synthesis and characterization of a this compound ADC.

Table 1: Conjugation Reaction Parameters and Outcomes

ParameterCondition 1Condition 2Condition 3
Antibody TrastuzumabRituximabControl IgG1
Molar Ratio (Linker:Ab) 10:115:110:1
Reaction Time (h) 232
Average DAR (by UV-Vis) 3.84.03.7
% Monomer (by SEC) >98%>97%>98%
Yield (%) 75%70%78%

Table 2: In Vitro Cytotoxicity Data

Cell LineTarget AntigenADC IC₅₀ (nM)ADC + HNE (nM)MMAE IC₅₀ (nM)
SK-BR-3 HER2+0.50.20.1
BT-474 HER2+0.80.30.1
MDA-MB-231 HER2->100250.1
Raji CD20+1.20.60.2

Note: The data presented are representative and may vary depending on the specific antibody and experimental conditions.

Signaling and Cleavage Pathway

The dual-release mechanism of the Asn-Pro-Val linker is a key feature of this ADC technology. The following diagram illustrates the two primary pathways for MMAE release.

Dual Cleavage Mechanism

Dual Release Mechanism of Asn-Pro-Val Linker cluster_extracellular Extracellular Pathway cluster_intracellular Intracellular Pathway ADC_ext ADC in Tumor Microenvironment HNE Human Neutrophil Elastase (HNE) ADC_ext->HNE cleave_ext Cleavage of Asn-Pro-Val HNE->cleave_ext release_ext MMAE Release (Bystander Effect) cleave_ext->release_ext ADC_int Internalized ADC lysosome Lysosomal Proteases (e.g., Cathepsins) ADC_int->lysosome cleave_int Cleavage of Asn-Pro-Val lysosome->cleave_int release_int MMAE Release (Direct Killing) cleave_int->release_int

Caption: Dual cleavage pathways for MMAE release.

References

Determining the Drug-to-Antibody Ratio (DAR) of MMAE ADCs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the determination of the Drug-to-Antibody Ratio (DAR), a critical quality attribute (CQA) for antibody-drug conjugates (ADCs) utilizing the potent anti-mitotic agent, monomethyl auristatin E (MMAE). The DAR, which represents the average number of drug molecules conjugated to an antibody, directly influences the ADC's efficacy, safety, and pharmacokinetic profile.[1][2][3] Accurate and robust analytical methods are therefore essential throughout the discovery, development, and manufacturing of these complex biotherapeutics.[1][2]

This note outlines three prevalent analytical techniques for DAR determination: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS). A multi-faceted approach employing orthogonal methods is recommended for a comprehensive characterization of the DAR.[1]

Mechanism of Action of MMAE ADCs

MMAE-based ADCs function by targeting specific antigens on the surface of cancer cells. Upon binding, the ADC-antigen complex is internalized, typically via endocytosis.[4] Inside the cell, the ADC is trafficked to lysosomes, where the linker connecting MMAE to the antibody is cleaved by intracellular enzymes like cathepsin B.[2][] The released MMAE is a potent inhibitor of tubulin polymerization, which disrupts the microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death.[4][6][7]

MMAE_ADC_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC MMAE ADC Receptor Target Antigen on Cancer Cell ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking MMAE Free MMAE Lysosome->MMAE Linker Cleavage Tubulin Tubulin Dimers MMAE->Tubulin Inhibition of Polymerization Microtubules Microtubule Disruption Tubulin->Microtubules Apoptosis Cell Cycle Arrest (G2/M) & Apoptosis Microtubules->Apoptosis

Caption: Mechanism of action of an MMAE-based ADC.

Experimental Protocols for DAR Determination

The selection of an appropriate method for DAR analysis depends on the specific characteristics of the ADC, the desired level of detail (average DAR versus distribution of species), and available instrumentation.[3]

DAR_Workflow cluster_methods Analytical Methods ADC_Sample ADC Sample HIC Hydrophobic Interaction Chromatography (HIC) ADC_Sample->HIC RPHPLC Reversed-Phase HPLC (RP-HPLC) ADC_Sample->RPHPLC MS Mass Spectrometry (MS) ADC_Sample->MS Data_Analysis Data Analysis HIC->Data_Analysis RPHPLC->Data_Analysis MS->Data_Analysis Avg_DAR Average DAR Calculation Data_Analysis->Avg_DAR Distribution DAR Species Distribution Data_Analysis->Distribution Report Report Avg_DAR->Report Distribution->Report

Caption: General workflow for DAR determination.

Hydrophobic Interaction Chromatography (HIC)

Principle: HIC separates ADC species based on their hydrophobicity under non-denaturing conditions. The hydrophobicity of the ADC increases with the number of conjugated MMAE molecules. A high salt mobile phase promotes binding to the hydrophobic stationary phase, and a decreasing salt gradient elutes the different DAR species, with higher DAR species being retained longer.[1][3]

Experimental Protocol:

ParameterDescription
Sample Preparation If necessary, buffer exchange the ADC sample into the high salt mobile phase (Mobile Phase A).
Column TSKgel Butyl-NPR or equivalent HIC column.[1][8]
Mobile Phase A 1.8 M Ammonium Sulfate, 25-50 mM Sodium Phosphate, pH 7.0.[1][8]
Mobile Phase B 25-50 mM Sodium Phosphate, pH 7.0 (may contain 25% isopropanol).[1][8]
Flow Rate 0.5 - 1.0 mL/min.[1][8]
Gradient Linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 12-60 minutes.[1][8]
Detection UV at 280 nm.[1]
Column Temperature 25 °C.[8]

Data Analysis: Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.). The average DAR is calculated using the following formula:

Average DAR = Σ (Peak Area of DARn * n) / Σ (Peak Area of all DAR species)[1]

Where 'n' is the number of conjugated drug molecules.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC is a denaturing technique used to determine the DAR of reduced ADCs. Following the reduction of interchain disulfide bonds, the light chains (LC) and heavy chains (HC) are separated based on hydrophobicity. The conjugation of the hydrophobic MMAE increases the retention time. By quantifying the relative amounts of unconjugated and conjugated chains, the average DAR can be calculated.[1][9]

Experimental Protocol:

ParameterDescription
Sample Preparation Reduce the ADC (e.g., 1 mg/mL) with 10 mM dithiothreitol (B142953) (DTT) at 37°C for 30 minutes.[1][3]
Column C4 or C8 reversed-phase column.[2]
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).[2]
Mobile Phase B Acetonitrile with 0.1% TFA or FA.[2]
Flow Rate 0.2 - 1.0 mL/min.[1][2]
Gradient Linear gradient from low to high organic solvent concentration (e.g., 5% to 95% B) over 30-45 minutes.[1][2]
Detection UV at 280 nm.[1][2]
Column Temperature 50 - 80 °C.[2]

Data Analysis: Integrate the peak areas for the unconjugated and conjugated light and heavy chains. The weighted average number of drugs on the light chain (DAR_LC) and heavy chain (DAR_HC) are calculated. The total average DAR is the sum of the weighted averages for each chain, multiplied by two for a typical IgG structure.[3][]

Mass Spectrometry (MS)

Principle: Native mass spectrometry has emerged as a powerful tool for analyzing ADCs, including those with non-covalent interactions between subunits.[11][12] This technique allows for the determination of the molecular weights of the different ADC species, from which the DAR distribution and average DAR can be calculated.[11][12] It is often coupled with a separation technique like Size Exclusion Chromatography (SEC) for online buffer exchange and sample introduction.[11][12][13]

Experimental Protocol:

ParameterDescription
Sample Preparation For complex spectra, deglycosylation of the ADC prior to analysis can reduce heterogeneity.[13]
Separation Analytical scale Size Exclusion Chromatography (SEC) for online buffer exchange.[11][12]
Ionization Native electrospray ionization (ESI) using a non-denaturing MS-friendly buffer system.[11]
Mass Analyzer Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.[11][13]
Data Acquisition Acquire data in a high m/z range to accommodate the low charge states of native proteins.[11]

Data Analysis: The raw mass spectra are deconvoluted to obtain the masses of the different DAR species. The relative abundance of each species is determined from the deconvoluted spectrum, and the average DAR is calculated based on the weighted average of the different drug-loaded species.[11][13]

Summary and Conclusion

The accurate determination of the drug-to-antibody ratio is a cornerstone of ADC development and quality control.[3] HIC provides valuable information on the distribution of different drug-loaded species under native conditions. RP-HPLC offers a robust method for determining the average DAR of reduced ADCs. Mass spectrometry provides detailed molecular weight information and is particularly useful for complex and heterogeneous ADC samples.[14] The choice of method should be tailored to the specific analytical needs. By following these detailed protocols, researchers can confidently and accurately characterize their MMAE ADCs, contributing to the development of safer and more effective cancer therapeutics.

References

Application Note and Protocols for In Vitro Cytotoxicity Assessment of diSPhMC-Asn-Pro-Val-PABC-MMAE ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics engineered to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity.[1][2] A critical phase in the preclinical evaluation of novel ADCs is the thorough assessment of their cytotoxic potential in vitro.[3] This document provides detailed protocols for determining the in vitro cytotoxicity of ADCs featuring the diSPhMC-Asn-Pro-Val-PABC-MMAE linker-payload system.

The ADC is comprised of a monoclonal antibody conjugated to the highly potent cytotoxic agent, monomethyl auristatin E (MMAE).[4] MMAE is a synthetic antineoplastic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[5][6] The linker system consists of several components:

  • diSPhMC: A spacer facilitating conjugation to the antibody.

  • Asn-Pro-Val: A tripeptide sequence designed for cleavage by specific proteases, such as neutrophil elastase, which can be present in the tumor microenvironment.

  • PABC (p-aminobenzyloxycarbonyl): A self-immolative spacer that, upon cleavage of the peptide linker, decomposes to release the active MMAE payload.[7][8]

This application note details the materials, methods, and data analysis for assessing the target-specific cytotoxicity of these ADCs using common colorimetric assays such as the MTT assay.

Mechanism of Action

The therapeutic action of a this compound ADC is a multi-step process. Initially, the ADC circulates systemically until the monoclonal antibody component binds to a specific tumor-associated antigen on the surface of a cancer cell.[4] Following binding, the ADC-antigen complex is internalized, often via endocytosis, and trafficked to lysosomes.[4] Within the lysosome, or potentially in the tumor microenvironment, proteases cleave the Asn-Pro-Val peptide linker. This cleavage event triggers the rapid, irreversible decomposition of the PABC spacer, which in turn liberates the MMAE payload into the cytoplasm.[7] Once free, MMAE binds to tubulin, disrupting microtubule dynamics, which leads to G2/M phase cell cycle arrest and subsequent induction of apoptosis.[4]

digraph "ADC Mechanism of Action" {
  graph [fontname="Arial", fontsize=12, labelloc="t", label="Mechanism of Action for this compound ADC", pad="0.5", nodesep="0.5", ranksep="0.5"];
  node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"];
  edge [fontname="Arial", fontsize=9, color="#202124"];

// Nodes ADC [label="ADC Binding to\nTumor Antigen", fillcolor="#4285F4"]; Internalization [label="Internalization via\nEndocytosis", fillcolor="#4285F4"]; Lysosome [label="Trafficking to\nLysosome", fillcolor="#4285F4"]; Cleavage [label="Proteolytic Cleavage of\nAsn-Pro-Val Linker", fillcolor="#EA4335"]; PABC_Release [label="PABC Self-Immolation", fillcolor="#FBBC05"]; MMAE_Release [label="MMAE Release into\nCytoplasm", fillcolor="#FBBC05"]; Tubulin_Inhibition [label="MMAE Binds to Tubulin,\nInhibiting Polymerization", fillcolor="#34A853"]; Cell_Cycle_Arrest [label="G2/M Cell Cycle Arrest", fillcolor="#34A853"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335"];

// Edges ADC -> Internalization; Internalization -> Lysosome; Lysosome -> Cleavage; Cleavage -> PABC_Release; PABC_Release -> MMAE_Release; MMAE_Release -> Tubulin_Inhibition; Tubulin_Inhibition -> Cell_Cycle_Arrest; Cell_Cycle_Arrest -> Apoptosis; }

References

Application Notes and Protocols for MMAE Payload Release Assay from Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the high potency of cytotoxic agents. This "magic bullet" concept allows for the selective delivery of a toxic payload to cancer cells, thereby increasing the therapeutic window and reducing systemic toxicity.[1][2]

Monomethyl Auristatin E (MMAE) is a highly potent synthetic antimitotic agent, frequently used as a cytotoxic payload in ADCs.[1][3] It is a tubulin inhibitor that disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis.[4] Due to its extreme potency, MMAE is conjugated to an antibody via a linker, which is designed to be stable in systemic circulation but labile under specific conditions within the target tumor cell.[5]

A common linker strategy involves a valine-citrulline (vc) dipeptide, which is susceptible to cleavage by lysosomal proteases, such as Cathepsin B, that are abundant in the intracellular lysosomal compartment.[6][7] Upon binding to its target antigen on the cancer cell surface, the ADC is internalized and trafficked to the lysosome.[4] Inside the lysosome, the acidic environment and enzymatic activity lead to the cleavage of the linker and the subsequent release of the active MMAE payload into the cytoplasm, where it can exert its cytotoxic effect.[2][4]

Measuring the rate and extent of MMAE release is a critical step in the preclinical and clinical development of ADCs. These assays are essential for:

  • Assessing ADC Stability: Quantifying the amount of payload prematurely released into circulation helps evaluate off-target toxicity.[8]

  • Evaluating Efficacy: Confirming efficient payload release within the target cell is crucial for understanding the ADC's mechanism of action and potency.[2][8]

  • Characterizing Pharmacokinetics (PK): Understanding the release profile is vital for interpreting the overall PK of the ADC, including the concentrations of total antibody, conjugated ADC, and unconjugated payload.[9][10]

This application note provides a detailed protocol for an in vitro enzymatic assay to measure the release of MMAE from an ADC containing a protease-cleavable linker, followed by a robust LC-MS/MS method for quantification.

Principle of the Assay

The assay simulates the intracellular processing of an ADC within the lysosome. The ADC is incubated with a purified lysosomal protease, typically recombinant human Cathepsin B, which cleaves the valine-citrulline linker.[11][12] The reaction is stopped at various time points, and the proteins (including the antibody component of the ADC) are precipitated. The supernatant, containing the released, free MMAE, is then analyzed and quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][14]

Diagram of ADC Internalization and Payload Release

Caption: ADC binds to a tumor antigen, is internalized, and trafficked to the lysosome where Cathepsin B cleaves the linker, releasing MMAE to induce apoptosis.

Experimental Protocols

Protocol 1: In Vitro Enzymatic MMAE Release Assay

This protocol describes the enzymatic release of MMAE from an ADC using Cathepsin B.

Materials and Reagents:

  • ADC sample (e.g., anti-HER2-vc-MMAE)

  • Recombinant Human Cathepsin B (Active)

  • Assay Buffer: 10 mM 2-morpholin-4-ylethanesulfonic acid (MES), pH 6.0[15]

  • Activation Buffer Component: 0.04 mM Dithiothreitol (DTT)[15]

  • Quenching Solution: Acetonitrile (ACN) with an appropriate internal standard (e.g., MMAE-d8)

  • Control ADC (non-cleavable linker, if available)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Incubator or water bath at 37°C

  • Microcentrifuge

  • Autosampler vials for LC-MS/MS

Procedure:

  • Prepare ADC Solution: Dilute the ADC stock solution to a final concentration of 1 µM in PBS.

  • Prepare Enzyme Solution: Reconstitute and prepare Cathepsin B according to the manufacturer's instructions. Just before use, dilute the enzyme to a working concentration of 40 nM in Assay Buffer.

  • Enzyme Activation: Add DTT to the diluted Cathepsin B solution to a final concentration of 0.04 mM. Incubate for 15 minutes at 37°C to activate the enzyme.

  • Reaction Setup:

    • In a microcentrifuge tube, combine 50 µL of the 1 µM ADC solution with 50 µL of the activated Cathepsin B solution (final enzyme concentration will be 20 nM).[15]

    • Prepare a "No Enzyme" control by adding 50 µL of the 1 µM ADC solution to 50 µL of Assay Buffer (with DTT but without enzyme).

    • Prepare a "Time Zero" (T=0) sample by immediately proceeding to step 6 after mixing.

  • Incubation: Incubate the reaction mixtures at 37°C. Samples can be taken at various time points (e.g., 0, 1, 4, 8, and 24 hours) to create a time course of MMAE release.

  • Quench Reaction and Precipitate Protein:

    • To stop the reaction, add 200 µL of cold Quenching Solution (Acetonitrile with internal standard) to the 100 µL reaction mixture.

    • Vortex vigorously for 30 seconds.

  • Sample Clarification: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Sample Collection: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 2: Quantification of Released MMAE by LC-MS/MS

This protocol provides a general method for the quantification of MMAE.[13][14] Instrument parameters must be optimized for the specific system being used.

Materials and Reagents:

  • MMAE analytical standard

  • MMAE stable isotope-labeled internal standard (IS), e.g., MMAE-d8

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water with 0.1% Formic Acid, LC-MS grade

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

Procedure:

  • Prepare Standard Curve: Prepare a series of calibration standards by spiking known concentrations of MMAE (e.g., 0.05 to 50 ng/mL) into the same buffer used for the assay.[16] Process these standards in the same manner as the experimental samples (i.e., by adding Quenching Solution with IS).

  • LC-MS/MS System Setup:

    • Liquid Chromatography (LC):

      • Mobile Phase A: Water + 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

      • Flow Rate: 0.4 mL/min

      • Gradient: A typical gradient might be 5% B to 95% B over 5 minutes.

      • Injection Volume: 5 µL

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Analysis Mode: Multiple Reaction Monitoring (MRM)

      • MRM Transitions (example):

        • MMAE: Precursor ion (Q1) m/z 718.5 -> Product ion (Q3) m/z 686.5

        • MMAE-d8 (IS): Precursor ion (Q1) m/z 726.5 -> Product ion (Q3) m/z 694.5

      • Optimize collision energy and other source parameters for maximum signal intensity.

  • Sample Analysis: Inject the prepared standards and experimental samples onto the LC-MS/MS system.

Diagram of Experimental Workflow

Caption: Workflow from ADC sample preparation and enzymatic incubation to LC-MS/MS analysis and final data calculation.

Data Analysis and Presentation

  • Standard Curve Generation: Plot the ratio of the MMAE peak area to the internal standard (IS) peak area against the known concentration of each calibration standard. Perform a linear regression (typically with 1/x² weighting) to generate a standard curve.[13]

  • Quantification of Released MMAE: Use the regression equation from the standard curve to calculate the concentration of MMAE in each experimental sample based on its measured peak area ratio.

  • Calculation of Percent Release: The amount of released MMAE can be expressed as a percentage of the total potential payload. This requires knowledge of the initial ADC concentration and its drug-to-antibody ratio (DAR).

    • Formula: % Release = ( [Free MMAE] / ([Initial ADC] × DAR) ) × 100

  • Data Presentation: Summarize the quantitative results in a clear, tabular format. This allows for easy comparison between different conditions, time points, or ADC constructs.

Table 1: Example Data for Time-Dependent MMAE Release
Time Point (Hours)Mean Released MMAE (nM) [± SD]Percent of Total Payload Released (%)
01.2 ± 0.30.3
145.8 ± 4.111.5
4152.4 ± 11.838.1
8241.6 ± 19.560.4
24315.2 ± 25.678.8
Hypothetical data for an ADC at 1 µM concentration with an average DAR of 4, incubated with Cathepsin B.

Conclusion

The in vitro MMAE payload release assay is an indispensable tool in the development and characterization of antibody-drug conjugates. The combination of a controlled enzymatic cleavage reaction with highly sensitive and specific LC-MS/MS quantification provides a robust method for assessing the stability and release kinetics of the cytotoxic payload. The data generated from this assay are crucial for understanding an ADC's mechanism of action, predicting its in vivo behavior, and ensuring its safety and efficacy profile.

References

Application Notes & Protocols: Developing In Vivo Efficacy Models for Monomethyl Auristatin E (MMAE)-Based Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a transformative class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. By combining the specificity of monoclonal antibodies with the cytotoxic potency of small molecule drugs, ADCs enable sensitive discrimination between healthy and cancerous tissues. Monomethyl auristatin E (MMAE) is a potent antimitotic agent frequently used as the cytotoxic payload in ADCs. It inhibits cell division by blocking the polymerization of tubulin. The successful clinical development of MMAE-based ADCs, such as Adcetris® (brentuximab vedotin) and Polivy® (polatuzumab vedotin), relies on robust preclinical evaluation using in vivo efficacy models.

These application notes provide a comprehensive guide to designing and implementing in vivo efficacy studies for MMAE-based ADCs, including detailed experimental protocols, data presentation guidelines, and visual workflows to ensure reproducible and reliable results.

Key Components of In Vivo Efficacy Models

The selection of an appropriate in vivo model is critical for evaluating the therapeutic potential of an MMAE-based ADC. Key considerations include the animal model, the tumor model (cell line or patient-derived), and the defined study endpoints.

Animal Models

The most common animal models for ADC efficacy studies are immunodeficient mice, which can host human-derived tumor xenografts without rejection.

  • Nude Mice (Athymic): Lack a thymus and are unable to produce T-cells, making them suitable for many cancer cell line xenograft models.

  • SCID (Severe Combined Immunodeficiency) Mice: Lack both T-cells and B-cells, offering a more immunosuppressed environment.

  • NSG (NOD scid gamma) Mice: The most severely immunodeficient model, lacking T-cells, B-cells, and functional NK cells. They are ideal for patient-derived xenograft (PDX) models.

Tumor Models
  • Cell Line-Derived Xenografts (CDX): Involve the subcutaneous or orthotopic implantation of cultured cancer cell lines into immunodeficient mice. These models are highly reproducible and cost-effective. It is crucial to select cell lines with confirmed expression of the target antigen for the ADC.

  • Patient-Derived Xenografts (PDX): Involve the implantation of tumor fragments from a human patient directly into immunodeficient mice. PDX models better recapitulate the heterogeneity and microenvironment of human tumors, offering higher translational relevance.

Study Endpoints

Primary and secondary endpoints must be clearly defined to assess the ADC's efficacy.

  • Primary Endpoints:

    • Tumor Growth Inhibition (TGI): The percentage reduction in tumor volume in treated groups compared to a vehicle control group.

    • Tumor Regression: The reduction in the size of an established tumor.

  • Secondary Endpoints:

    • Overall Survival: The prolongation of lifespan in treated animals.

    • Body Weight: Monitored as an indicator of toxicity.

    • Pharmacokinetic (PK) and Pharmacodynamic (PD) Markers: Measurement of ADC levels in circulation and target engagement or downstream effects in the tumor tissue.

Experimental Protocol: Subcutaneous Xenograft Efficacy Study

This protocol outlines a standard procedure for evaluating an MMAE-based ADC in a subcutaneous CDX mouse model.

Materials:

  • Immunodeficient mice (e.g., female BALB/c nude mice, 6-8 weeks old)

  • Target cancer cell line (e.g., with high expression of the target antigen)

  • Cell culture medium and supplements

  • Matrigel® or similar basement membrane matrix

  • MMAE-based ADC, isotype control ADC, and vehicle control (e.g., PBS)

  • Sterile syringes and needles (27-30 gauge)

  • Calipers for tumor measurement

  • Anesthesia (e.g., isoflurane)

  • Animal welfare and ethics committee-approved protocol

Procedure:

  • Cell Preparation and Implantation:

    • Culture the selected cancer cell line under standard conditions.

    • Harvest cells during the logarithmic growth phase and assess viability (should be >95%).

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5-10 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (containing 5-10 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring and Group Randomization:

    • Allow tumors to grow. Monitor tumor volume 2-3 times per week using calipers.

    • Tumor Volume (mm³) = (Length x Width²) / 2.

    • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group) with similar mean tumor volumes.

  • ADC Administration:

    • Prepare fresh dilutions of the MMAE-based ADC, isotype control ADC, and vehicle control on the day of dosing.

    • Administer the treatments via intravenous (IV) injection into the tail vein. A typical dosing schedule might be once weekly for 3-4 weeks. Dosing concentrations should be based on prior toxicity studies.

  • Efficacy and Toxicity Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week throughout the study.

    • Observe the animals daily for any clinical signs of toxicity (e.g., lethargy, ruffled fur, weight loss).

    • The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if treated animals show signs of excessive toxicity (e.g., >20% body weight loss).

  • Data Analysis:

    • Calculate the mean tumor volume ± SEM for each group at each time point.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group.

    • TGI (%) = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100.

    • Analyze survival data using Kaplan-Meier curves and log-rank tests.

Data Presentation

Quantitative data should be summarized in clear, well-structured tables to facilitate comparison between treatment groups.

Table 1: Tumor Growth Inhibition of MMAE-ADC in a CDX Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 21 (mm³ ± SEM)Tumor Growth Inhibition (TGI) (%)
Vehicle Control-QW x 31850 ± 210-
Isotype Control ADC5QW x 31790 ± 1953.2
MMAE-ADC1QW x 3980 ± 15047.0
MMAE-ADC3QW x 3450 ± 9875.7
MMAE-ADC5QW x 3120 ± 4593.5

Table 2: Body Weight Changes as a Measure of Toxicity

Treatment GroupDose (mg/kg)Mean Body Weight at Day 0 (g ± SEM)Mean Body Weight at Day 21 (g ± SEM)Maximum Mean Body Weight Loss (%)
Vehicle Control-20.5 ± 0.522.1 ± 0.60
Isotype Control ADC520.3 ± 0.421.8 ± 0.5<1
MMAE-ADC120.6 ± 0.521.5 ± 0.6<1
MMAE-ADC320.4 ± 0.420.1 ± 0.52.5
MMAE-ADC520.5 ± 0.519.0 ± 0.77.3

Mandatory Visualizations

Mechanism of Action of MMAE-Based ADCs

MMAE_ADC_Mechanism cluster_blood Bloodstream cluster_cell Tumor Cell ADC MMAE-ADC Receptor Target Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking MMAE Free MMAE Lysosome->MMAE 4. Payload Release Tubulin MMAE->Tubulin 5. Tubulin Binding Microtubule Microtubule Disruption MMAE->Microtubule Inhibition Apoptosis Apoptosis Microtubule->Apoptosis G2/M Arrest

Caption: Mechanism of action of an MMAE-based ADC.

Experimental Workflow for In Vivo Efficacy Studies

InVivo_Workflow start Start cell_culture 1. Cell Line Culture (Antigen Positive) start->cell_culture implantation 2. Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Group Randomization (Tumor Volume ~100-150 mm³) tumor_growth->randomization dosing 5. ADC Administration (IV, e.g., QW x 3) randomization->dosing monitoring 6. Monitor Tumor Volume & Body Weight (2-3x/week) dosing->monitoring endpoint 7. Study Endpoint Reached (e.g., Tumor >1500 mm³ or Toxicity) monitoring->endpoint analysis 8. Data Analysis (TGI, Survival) endpoint->analysis end End analysis->end

Caption: Experimental workflow for a typical in vivo ADC efficacy study.

Conclusion

The development of robust in vivo efficacy models is fundamental to the preclinical assessment of MMAE-based ADCs. Careful selection of animal and tumor models, adherence to detailed and consistent protocols, and clear data presentation are essential for generating reliable and translatable results. The protocols and guidelines presented here provide a framework for researchers to design and execute meaningful in vivo studies, ultimately facilitating the successful development of novel ADC therapeutics.

Application Notes and Protocols for the Analytical Characterization of Antibody-Drug Conjugates with a diSPhMC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analytical characterization of Antibody-Drug Conjugates (ADCs) featuring the diSPhMC (diphenyl sulfone-based Maleimide Connector) linker. The diSPhMC linker facilitates a stable, covalent bond with the antibody via a thiol-ether linkage, and is combined with a protease-cleavable peptide sequence (Asparagine-Proline-Valine), a para-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer, and the potent cytotoxic agent Monomethyl Auristatin E (MMAE).

Understanding the critical quality attributes (CQAs) of these complex biotherapeutics is paramount for ensuring their safety, efficacy, and batch-to-batch consistency. This document outlines the key analytical techniques and methodologies for the in-depth characterization of diSPhMC-linker ADCs.

Introduction to diSPhMC-linker ADCs

The diSPhMC linker represents a sophisticated approach in ADC design, aiming to provide enhanced stability in circulation and efficient, targeted release of the cytotoxic payload within the tumor microenvironment. The conjugation strategy typically involves the reaction of a sulfone-based functional group with a free thiol on the antibody, often an engineered cysteine residue, to form a stable thioether bond. This site-specific conjugation allows for precise control over the drug-to-antibody ratio (DAR), leading to a more homogeneous ADC product.

The linker further incorporates a peptide sequence susceptible to cleavage by lysosomal proteases, ensuring payload release upon internalization into the target cancer cell. The PABC spacer then undergoes spontaneous 1,6-elimination to liberate the active MMAE drug.

Key Analytical Techniques and Critical Quality Attributes

The characterization of diSPhMC-linker ADCs involves a suite of orthogonal analytical methods to assess various CQAs.[1][2]

Critical Quality Attribute (CQA)Primary Analytical Technique(s)Secondary/Orthogonal Technique(s)
Drug-to-Antibody Ratio (DAR) & Drug Load Distribution Hydrophobic Interaction Chromatography (HIC)Reversed-Phase Liquid Chromatography (RPLC), Mass Spectrometry (MS)
Molecular Integrity and Purity Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS)Size Exclusion Chromatography (SEC), RPLC-MS
Aggregation and High Molecular Weight Species Size Exclusion Chromatography (SEC)Analytical Ultracentrifugation (AUC)
Identity and Structural Confirmation Mass Spectrometry (MS)Peptide Mapping, UV-Vis Spectroscopy
Charge Heterogeneity Ion-Exchange Chromatography (IEX)Imaged Capillary Isoelectric Focusing (iCIEF)
Free Drug and Related Impurities Reversed-Phase Liquid Chromatography (RPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)

Experimental Protocols

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC is a cornerstone technique for determining the DAR of cysteine-linked ADCs.[3][4] The separation is based on the increasing hydrophobicity of the ADC with a higher number of conjugated drug-linker moieties.

Protocol:

  • Sample Preparation:

    • Dilute the ADC sample to a final concentration of 1 mg/mL in a low-salt mobile phase (e.g., 20 mM sodium phosphate, pH 7.0).

  • Chromatographic Conditions:

    • Column: A HIC column suitable for antibody separations (e.g., TSKgel Butyl-NPR).

    • Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

    • Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0.

    • Gradient: A linear gradient from 100% A to 100% B over 30 minutes.

    • Flow Rate: 0.5 mL/min.

    • Detection: UV at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each DAR species × DAR value) / 100

Analysis of Aggregation by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, effectively identifying high molecular weight species (aggregates) and fragments.[][6][7]

Protocol:

  • Sample Preparation:

    • Dilute the ADC sample to 1 mg/mL in the SEC mobile phase.

  • Chromatographic Conditions:

    • Column: An SEC column with a pore size suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).

    • Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8.

    • Flow Rate: 0.5 mL/min.

    • Detection: UV at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to the monomer, aggregates, and fragments.

    • Calculate the percentage of each species relative to the total peak area.

Purity and Integrity Assessment by Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS)

CE-SDS is a high-resolution technique for assessing the purity and integrity of ADCs under both non-reducing and reducing conditions.[1][8]

Protocol:

  • Sample Preparation (Non-reducing):

    • Mix 10 µL of ADC (1 mg/mL) with 10 µL of SDS sample buffer containing iodoacetamide.

    • Heat at 70°C for 10 minutes.

  • Sample Preparation (Reducing):

    • Mix 10 µL of ADC (1 mg/mL) with 10 µL of SDS sample buffer containing β-mercaptoethanol.

    • Heat at 70°C for 10 minutes.

  • Electrophoresis Conditions:

    • Capillary: Fused silica (B1680970) capillary.

    • Gel Buffer: Commercially available SDS-gel buffer.

    • Separation Voltage: 15 kV.

    • Detection: UV at 220 nm.

  • Data Analysis:

    • Under non-reducing conditions, quantify the main peak (intact ADC) and any fragment peaks.

    • Under reducing conditions, quantify the light chain and heavy chain peaks, as well as any unconjugated chains.

Identity Confirmation and Intact Mass Analysis by Mass Spectrometry (MS)

Intact mass analysis by LC-MS provides confirmation of the ADC's identity and allows for the determination of the mass of different DAR species.

Protocol:

  • Sample Preparation:

    • Desalt the ADC sample using a suitable method (e.g., spin column).

    • For analysis of subunits, reduce the ADC with DTT.

  • LC-MS Conditions:

    • LC Column: A reversed-phase column suitable for proteins (e.g., C4).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to elute the ADC or its subunits.

    • MS Detector: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge masses of the intact ADC or its subunits.

    • Confirm the masses of the different DAR species.

Visualizations

ADC_Action_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC diSPhMC-ADC Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion MMAE Free MMAE (Cytotoxic Payload) Lysosome->MMAE Protease Cleavage & Self-Immolation Tubulin Tubulin MMAE->Tubulin Inhibition of Polymerization Apoptosis Apoptosis Tubulin->Apoptosis Cell Cycle Arrest

Caption: Signaling pathway of diSPhMC-ADC action.

ADC_Characterization_Workflow cluster_analysis Analytical Techniques cluster_cqa Critical Quality Attributes ADC_Sample diSPhMC-ADC Sample HIC HIC ADC_Sample->HIC SEC SEC ADC_Sample->SEC CESDS CE-SDS ADC_Sample->CESDS MS LC-MS ADC_Sample->MS DAR DAR & Distribution HIC->DAR Aggregation Aggregation SEC->Aggregation Purity Purity & Integrity CESDS->Purity Identity Identity & Mass MS->Identity

Caption: Experimental workflow for ADC characterization.

diSPhMC_Linker_Structure cluster_antibody Antibody cluster_linker diSPhMC Linker cluster_payload Payload Antibody mAb-Cys-S- diSPhMC diSPhMC (Thioether Bond) Antibody->diSPhMC Peptide Asn-Pro-Val (Cleavable Peptide) diSPhMC->Peptide PABC PABC (Self-immolative) Peptide->PABC MMAE -MMAE PABC->MMAE

Caption: Logical relationship of the diSPhMC-linker ADC components.

References

Cell-Based Assays for ADC Internalization and Trafficking: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1][2] The efficacy of an ADC is critically dependent on a sequence of events: binding to a specific antigen on the surface of a cancer cell, internalization into the cell, trafficking to the correct subcellular compartment (typically the lysosome), and subsequent release of the cytotoxic payload.[3][4] Therefore, the characterization of an ADC's internalization and intracellular trafficking profile is a crucial step in the preclinical development and selection of lead candidates.[5]

These application notes provide an overview of common cell-based assays used to quantify and visualize ADC internalization and trafficking, along with detailed protocols for their implementation.

The ADC Internalization and Trafficking Pathway

Upon binding to its target antigen on the cell surface, an ADC-antigen complex is internalized, most commonly through receptor-mediated endocytosis.[5] The primary routes include clathrin-mediated endocytosis and caveolae-mediated endocytosis.[1][3][4] Following internalization, the ADC is trafficked through the endosomal pathway, moving from early endosomes to late endosomes, and finally fusing with lysosomes.[2][3][4] The acidic environment and proteolytic enzymes within the lysosome facilitate the degradation of the antibody and/or cleavage of the linker, releasing the cytotoxic payload into the cytoplasm to induce cell death.[1][2][3] Understanding this pathway is essential for designing effective ADCs.[2]

ADC_Trafficking_Pathway cluster_extracellular Extracellular Space (pH ~7.4) cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_endocytic_pathway Endocytic Pathway ADC ADC Binding Binding ADC->Binding 1. Binding Receptor Target Antigen Receptor->Binding Early_Endosome Early Endosome (pH 6.0-6.5) Binding->Early_Endosome 2. Internalization (Endocytosis) Payload_Release Payload Release & Cytotoxicity Late_Endosome Late Endosome (pH 5.0-6.0) Early_Endosome->Late_Endosome 3. Maturation Lysosome Lysosome (pH 4.5-5.0) Late_Endosome->Lysosome 4. Trafficking Lysosome->Payload_Release 5. Degradation & Linker Cleavage pH_Dye_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 1. Label ADC with pH-sensitive dye p2 2. Seed target cells in a 96-well plate e1 3. Add labeled ADC to cells p2->e1 e2 4. Place plate in live-cell imaging system e1->e2 e3 5. Acquire images (Phase & Red Fluorescence) at regular intervals (e.g., 30 min) e2->e3 a1 6. Quantify total red object integrated intensity per well e3->a1 a2 7. Plot fluorescence intensity vs. time to determine kinetics a1->a2

References

Application Notes and Protocols for the Scale-up Synthesis of diSPhMC-Asn-Pro-Val-PABC-MMAE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the scale-up synthesis of the antibody-drug conjugate (ADC) linker-payload, diSPhMC-Asn-Pro-Val-PABC-MMAE. This complex molecule combines a potent cytotoxic agent, Monomethyl Auristatin E (MMAE), with a sophisticated linker system designed for targeted delivery and controlled release. The linker consists of a neutrophil elastase-sensitive tripeptide (Asn-Pro-Val), a self-immolative para-aminobenzyloxycarbonyl (PABC) spacer, and a bifunctional di-phenyl sulfide (B99878) maleimide (B117702) (diSPhMC) moiety for conjugation to a targeting antibody.

The protocols outlined below are intended to guide researchers in the multi-step synthesis, purification, and characterization of this ADC component, with a focus on scalability for preclinical and early-phase drug development.

Chemical Structure

The chemical structure of this compound is presented below. The diSPhMC (diphenylsulfide maleimide caproyl) moiety is a key component for the conjugation to the antibody.

Molecular Formula: C₈₃H₁₁₅N₁₁O₁₆S₂ Molecular Weight: 1587.00 g/mol

Synthetic Workflow Overview

The synthesis of this compound is a multi-step process that can be logically divided into three main stages:

  • Solid-Phase Peptide Synthesis (SPPS) of the Asn-Pro-Val Tripeptide: The tripeptide sequence is assembled on a solid support, allowing for efficient purification after each coupling step.

  • Assembly of the Linker-Payload Moiety (Asn-Pro-Val-PABC-MMAE): The synthesized tripeptide is sequentially coupled to the PABC self-immolative spacer and the cytotoxic payload, MMAE.

  • Conjugation of the diSPhMC Linker: The bifunctional diSPhMC linker is introduced to the N-terminus of the peptide, providing the maleimide functionality for subsequent antibody conjugation.

The overall synthetic strategy is depicted in the following workflow diagram.

Synthesis_Workflow cluster_0 Stage 1: Solid-Phase Peptide Synthesis cluster_1 Stage 2: Linker-Payload Assembly cluster_2 Stage 3: diSPhMC Conjugation Resin Solid Support Resin Val_Resin Val-Resin Resin->Val_Resin Couple Fmoc-Val-OH Pro_Val_Resin Pro-Val-Resin Val_Resin->Pro_Val_Resin Couple Fmoc-Pro-OH Asn_Pro_Val_Resin Asn(Trt)-Pro-Val-Resin Pro_Val_Resin->Asn_Pro_Val_Resin Couple Fmoc-Asn(Trt)-OH Cleaved_Peptide H₂N-Asn-Pro-Val-OH Asn_Pro_Val_Resin->Cleaved_Peptide Cleavage from Resin Peptide_PABC_MMAE Fmoc-Asn-Pro-Val-PABC-MMAE Cleaved_Peptide->Peptide_PABC_MMAE Couple to PABC-MMAE PABC_MMAE Fmoc-PABC-MMAE Deprotected_Peptide H₂N-Asn-Pro-Val-PABC-MMAE Peptide_PABC_MMAE->Deprotected_Peptide Fmoc Deprotection Final_Product This compound Deprotected_Peptide->Final_Product Couple to diSPhMC-NHS diSPhMC_NHS diSPhMC-NHS Ester

Synthetic Workflow for this compound

Experimental Protocols

Stage 1: Solid-Phase Peptide Synthesis of H₂N-Asn(Trt)-Pro-Val-OH

This protocol describes the manual solid-phase synthesis of the tripeptide using Fmoc/tBu chemistry.

Materials and Reagents:

ReagentSupplierGrade
2-Chlorotrityl chloride resinVarious1.0-1.6 mmol/g
Fmoc-Val-OHVariousPeptide synthesis grade
Fmoc-Pro-OHVariousPeptide synthesis grade
Fmoc-Asn(Trt)-OHVariousPeptide synthesis grade
N,N'-Diisopropylcarbodiimide (DIC)VariousAnhydrous
1-Hydroxybenzotriazole (HOBt)VariousAnhydrous
Piperidine (B6355638)VariousAnhydrous
N,N-Dimethylformamide (DMF)VariousPeptide synthesis grade
Dichloromethane (DCM)VariousAnhydrous
Trifluoroacetic acid (TFA)VariousReagent grade
Triisopropylsilane (TIS)VariousReagent grade
Diisopropylethylamine (DIPEA)VariousReagent grade

Protocol:

  • Resin Swelling and First Amino Acid Loading:

    • Swell 2-chlorotrityl chloride resin (1.0 g, ~1.2 mmol) in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel.

    • Drain the DCM.

    • Dissolve Fmoc-Val-OH (2.0 eq, 2.4 mmol) and DIPEA (4.0 eq, 4.8 mmol) in anhydrous DCM (10 mL).

    • Add the amino acid solution to the resin and agitate for 2 hours at room temperature.

    • Add methanol (B129727) (1 mL) to cap any unreacted sites and agitate for 30 minutes.

    • Drain the solution and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF (10 mL) to the resin.

    • Agitate for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 15 minutes.

    • Drain the solution and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

    • Perform a Kaiser test to confirm the presence of free amines.

  • Coupling of the Second Amino Acid (Proline):

    • Dissolve Fmoc-Pro-OH (3.0 eq, 3.6 mmol), HOBt (3.0 eq, 3.6 mmol), and DIC (3.0 eq, 3.6 mmol) in DMF (10 mL).

    • Add the activated amino acid solution to the resin.

    • Agitate for 2 hours at room temperature.

    • Drain the solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

    • Perform a Kaiser test to confirm the completion of the coupling.

  • Fmoc Deprotection:

    • Repeat step 2.

  • Coupling of the Third Amino Acid (Asparagine):

    • Dissolve Fmoc-Asn(Trt)-OH (3.0 eq, 3.6 mmol), HOBt (3.0 eq, 3.6 mmol), and DIC (3.0 eq, 3.6 mmol) in DMF (10 mL).

    • Add the activated amino acid solution to the resin.

    • Agitate for 2 hours at room temperature.

    • Drain the solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

    • Perform a Kaiser test to confirm the completion of the coupling.

  • Cleavage from Resin:

    • Wash the resin with DCM (3 x 10 mL) and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

    • Add the cleavage cocktail (10 mL) to the resin and agitate for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

Purification and Characterization:

  • Purify the crude peptide by reverse-phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Characterize the purified peptide by mass spectrometry to confirm the molecular weight.

Quantitative Data (Typical):

StepParameterValue
Synthesis ScaleResin1.0 g
Crude YieldPeptide80-90%
Purity (post-HPLC)Peptide>95%
Stage 2: Synthesis of Fmoc-Asn(Trt)-Pro-Val-PABC-MMAE

This stage involves the solution-phase coupling of the synthesized tripeptide to a pre-formed Fmoc-PABC-MMAE intermediate. The synthesis of Fmoc-PABC-MMAE is a multi-step process that is well-documented in the literature and is not detailed here.

Materials and Reagents:

ReagentSupplierGrade
H₂N-Asn(Trt)-Pro-Val-OHFrom Stage 1>95% purity
Fmoc-PABC-p-nitrophenyl carbonateVariousSynthesis grade
Monomethyl Auristatin E (MMAE)Various>95% purity
HATUVariousCoupling grade
DIPEAVariousReagent grade
Anhydrous DMFVariousAnhydrous

Protocol:

  • Synthesis of Fmoc-PABC-MMAE: This intermediate is typically synthesized by reacting Fmoc-PABC-p-nitrophenyl carbonate with MMAE in the presence of a base like DIPEA. This reaction should be performed under an inert atmosphere. The product is purified by column chromatography.

  • Coupling of Peptide to Fmoc-PABC-MMAE:

    • Dissolve H₂N-Asn(Trt)-Pro-Val-OH (1.0 eq) and Fmoc-PABC-MMAE (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification and Characterization:

  • Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative RP-HPLC.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Quantitative Data (Typical):

StepParameterValue
Coupling YieldPeptide-Linker-Drug60-70%
Purity (post-purification)Product>95%
Stage 3: Synthesis of this compound

This final stage involves the deprotection of the Fmoc group and subsequent coupling of the diSPhMC linker.

diSPhMC_Structure diSPhMC

Structure of a diphenylsulfide maleimide moiety.

Materials and Reagents:

ReagentSupplierGrade
Fmoc-Asn(Trt)-Pro-Val-PABC-MMAEFrom Stage 2>95% purity
diSPhMC-NHS esterCustom synthesis or commercial>90% purity
PiperidineVariousAnhydrous
Anhydrous DMFVariousAnhydrous
DIPEAVariousReagent grade

Protocol:

  • Fmoc Deprotection:

    • Dissolve Fmoc-Asn(Trt)-Pro-Val-PABC-MMAE (1.0 eq) in DMF.

    • Add 20% piperidine in DMF (v/v) and stir at room temperature for 30 minutes.

    • Monitor the deprotection by LC-MS.

    • Upon completion, remove the solvent under reduced pressure and co-evaporate with toluene (B28343) to remove residual piperidine.

  • Coupling of diSPhMC Linker:

    • Dissolve the deprotected peptide-linker-drug from the previous step in anhydrous DMF.

    • Add diSPhMC-NHS ester (1.2 eq) and DIPEA (2.0 eq).

    • Stir the reaction mixture at room temperature for 2-4 hours under an inert atmosphere.

    • Monitor the reaction progress by LC-MS.

Purification and Characterization:

  • Purify the final product by preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Lyophilize the pure fractions to obtain the final product as a white solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Quantitative Data (Typical):

StepParameterValue
Final Coupling YieldThis compound70-80%
Overall Yield (from peptide)Final Product40-50%
Purity (post-preparative HPLC)Final Product>98%

Conclusion

The synthesis of this compound is a complex but feasible process for experienced medicinal and process chemists. The protocols provided herein offer a general framework for the scale-up synthesis of this important ADC linker-payload. Optimization of reaction conditions, particularly for the coupling and purification steps, will be necessary to achieve high yields and purity on a larger scale. Careful in-process monitoring and rigorous characterization of intermediates and the final product are crucial to ensure the quality and consistency required for drug development applications.

Troubleshooting & Optimization

Technical Support Center: Optimizing diSPhMC-Asn-Pro-Val-PABC-MMAE Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the conjugation of the diSPhMC-Asn-Pro-Val-PABC-MMAE linker-payload to antibodies.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the conjugation process in a question-and-answer format.

Issue 1: Low or No Conjugation Efficiency

Question: We are observing very low to no conjugation of the this compound to our antibody. What are the potential causes and solutions?

Answer: Low conjugation efficiency can stem from several factors related to the antibody, the linker-payload, or the reaction conditions. Here is a systematic approach to troubleshooting this issue:

  • Antibody Purity and Formulation:

    • Purity: Impurities in the antibody preparation can compete with the antibody for the linker-payload, reducing conjugation efficiency. It is recommended to use an antibody with a purity of >95%.[][2]

    • Buffer Composition: Common buffer components like Tris, glycine, or sodium azide (B81097) can interfere with the conjugation reaction.[] For instance, primary amine-containing buffers (Tris, glycine) will compete with lysine (B10760008) residues if the conjugation strategy targets these sites. For the diSPhMC linker, which likely targets disulfide bonds, certain buffer components might still interfere with the necessary reduction and re-bridging steps. A buffer exchange to a compatible buffer (e.g., PBS) is highly recommended.[]

  • Linker-Payload Integrity:

    • Storage and Handling: Ensure the this compound linker-payload has been stored under the recommended conditions to prevent degradation.[]

    • Solubility: The linker-payload may have limited solubility in aqueous buffers. Ensure it is fully dissolved in a compatible organic solvent (e.g., DMSO) before adding it to the reaction mixture.

  • Reaction Conditions:

    • Antibody Reduction (for disulfide conjugation): The diSPhMC linker likely conjugates to the antibody via disulfide bond re-bridging. This requires a partial and controlled reduction of the antibody's interchain disulfide bonds.

      • Reducing Agent: Ensure the correct reducing agent (e.g., TCEP, DTT) is used at the optimal concentration. Insufficient reduction will result in fewer available conjugation sites.

      • Reaction Time and Temperature: The reduction step is sensitive to time and temperature. Optimize these parameters to achieve the desired level of disulfide bond reduction without denaturing the antibody.

    • pH: The conjugation reaction pH is critical. For many bioconjugation reactions, a pH range of 7-8 is optimal.[3]

    • Molar Ratio: The molar ratio of the linker-payload to the antibody is a key parameter. A low ratio may lead to incomplete conjugation, while a very high ratio can lead to aggregation. It is advisable to perform a titration experiment to determine the optimal molar ratio.

Issue 2: Antibody Aggregation During or After Conjugation

Question: We are observing significant aggregation of our antibody-drug conjugate (ADC) after the conjugation reaction. How can we prevent this?

Answer: ADC aggregation is a common issue, often caused by the increased hydrophobicity of the molecule after conjugation with the drug-linker. Here are some strategies to mitigate aggregation:

  • Optimize Drug-to-Antibody Ratio (DAR): High DAR values can significantly increase the hydrophobicity of the ADC, leading to aggregation.[4] Aim for a lower, more controlled DAR by adjusting the molar ratio of the linker-payload to the antibody during the conjugation reaction.

  • Formulation Buffer: The final formulation of the ADC is crucial for its stability.

    • Excipients: Consider the addition of stabilizing excipients, such as polysorbate 20 or 80, to the formulation buffer to prevent aggregation.

    • pH: The pH of the formulation buffer should be optimized for the specific ADC to ensure maximum stability.

  • Purification: Prompt and efficient purification of the ADC after the conjugation reaction is essential to remove unreacted linker-payload and any aggregates that may have formed. Size-exclusion chromatography (SEC) is a standard method for removing aggregates.

  • Storage: Store the purified ADC at the recommended temperature (typically 2-8°C or frozen at -20°C to -80°C) and concentration.[] Avoid repeated freeze-thaw cycles.[]

Issue 3: Inconsistent Drug-to-Antibody Ratio (DAR)

Question: Our batch-to-batch conjugations are resulting in inconsistent Drug-to-Antibody Ratios (DARs). How can we improve the consistency?

Answer: Inconsistent DARs are often a result of variability in the reaction conditions. To improve consistency:

  • Precise Control of Reaction Parameters:

    • Temperature and Time: Strictly control the temperature and duration of both the antibody reduction and conjugation steps.[4]

    • Reagent Addition: Ensure precise and consistent addition of the reducing agent and the linker-payload in every reaction.

  • Antibody Quality: Use a consistent source and batch of the antibody with well-characterized purity and concentration for each conjugation.

  • Analytical Monitoring: Implement robust in-process analytical methods, such as Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), to monitor the progress of the conjugation reaction and the resulting DAR. This will allow for adjustments to be made to ensure batch-to-batch consistency.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for the this compound linker-payload?

A1: The this compound is a cleavable linker-payload. The "diSPhMC" component likely refers to a disulfide-based maleimide (B117702) derivative that enables site-specific conjugation to the antibody via disulfide bond re-bridging. The "Asn-Pro-Val" is a peptide sequence that is designed to be cleaved by human neutrophil elastase (HNE), an enzyme that can be overexpressed in the tumor microenvironment.[5][6] Upon cleavage of the peptide linker by HNE, the para-aminobenzyloxycarbonyl (PABC) spacer self-immolates to release the potent cytotoxic agent, monomethyl auristatin E (MMAE).[5] MMAE then inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of the cancer cell.

Q2: What is the significance of the Asn-Pro-Val peptide sequence?

A2: The Asn-Pro-Val (NPV) tripeptide sequence is a substrate for human neutrophil elastase (HNE).[5][6] This provides a mechanism for targeted drug release in the tumor microenvironment where HNE may be present at elevated levels. This enzymatic cleavage allows for the release of the MMAE payload in the vicinity of the tumor cells.

Q3: What are the recommended analytical techniques to characterize the resulting ADC?

A3: A combination of analytical techniques is recommended for the comprehensive characterization of the ADC:

  • Hydrophobic Interaction Chromatography (HIC): This is a primary method for determining the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.[2][]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC, often performed after reducing the ADC to separate the light and heavy chains, can also be used to determine the DAR and assess the conjugation profile.[4][]

  • Mass Spectrometry (MS): Intact mass analysis of the ADC under native conditions can confirm the molecular weight of the different DAR species. Peptide mapping after enzymatic digestion can be used to confirm the conjugation sites.[8][9]

  • Size Exclusion Chromatography (SEC): SEC is used to quantify the amount of aggregation in the ADC preparation.

Q4: Can this linker-payload be used with any antibody?

A4: The this compound linker-payload is designed for antibodies that have accessible interchain disulfide bonds that can be partially reduced for conjugation. It is compatible with most IgG subclasses. However, the specific reactivity and the optimal conjugation conditions may vary between different antibodies. It is essential to optimize the conjugation protocol for each specific antibody.

Data Presentation

Table 1: Typical Reaction Parameters for this compound Conjugation

ParameterRecommended RangePurpose
Antibody Concentration1 - 10 mg/mLTo ensure efficient reaction kinetics.
Molar Ratio (Linker:Ab)4:1 to 8:1To control the Drug-to-Antibody Ratio (DAR).
Reducing Agent (e.g., TCEP)1 - 5 mMTo partially reduce interchain disulfide bonds.
Reaction pH7.0 - 8.0To optimize the conjugation reaction rate.
Reaction Temperature4 - 25 °CTo balance reaction efficiency and antibody stability.
Reaction Time1 - 4 hoursTo allow for complete conjugation.

Table 2: Expected Outcomes and Characterization Data

ParameterAnalytical MethodExpected Result
Average DARHIC-HPLC / RP-HPLC3.5 - 4.5
DAR Species DistributionHIC-HPLCPredominantly DAR4, with lower levels of DAR2 and DAR6.
AggregationSEC-HPLC< 5%
PurityRP-HPLC> 95%
Free Drug LevelRP-HPLC< 1%

Experimental Protocols

1. General Antibody-Drug Conjugation Protocol

  • Antibody Preparation:

    • Perform a buffer exchange of the antibody into a conjugation-compatible buffer (e.g., PBS, pH 7.4).

    • Adjust the antibody concentration to the desired level (e.g., 5 mg/mL).

  • Antibody Reduction:

    • Add the reducing agent (e.g., TCEP) to the antibody solution to a final concentration of 2-3 mM.

    • Incubate at 37°C for 1-2 hours.

  • Linker-Payload Preparation:

    • Dissolve the this compound in a suitable organic solvent (e.g., DMSO) to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add the linker-payload solution to the reduced antibody solution at the desired molar ratio.

    • Incubate at room temperature for 1-2 hours with gentle mixing.

  • Purification:

    • Purify the ADC using a desalting column or size-exclusion chromatography (SEC) to remove unreacted linker-payload and reducing agent.

    • The final ADC should be in a formulation buffer suitable for storage and downstream applications.

2. Hydrophobic Interaction Chromatography (HIC) for DAR Analysis

  • Column: A HIC column suitable for antibody analysis (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).

  • Gradient: A linear gradient from high salt to low salt to elute the different DAR species based on their hydrophobicity.

  • Detection: UV at 280 nm.

  • Data Analysis: Calculate the average DAR based on the peak areas of the different DAR species.

3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and DAR Analysis

  • Sample Preparation: Reduce the ADC sample with a reducing agent (e.g., DTT) to separate the light and heavy chains.

  • Column: A C4 or C8 reversed-phase column suitable for protein analysis.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from low to high organic solvent to elute the light and heavy chains and their drug-conjugated forms.

  • Detection: UV at 280 nm and 248 nm (for MMAE).

  • Data Analysis: Determine the purity by integrating the peak areas. Calculate the DAR based on the relative peak areas of the conjugated and unconjugated light and heavy chains.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Ab_prep Antibody Preparation Reduction Antibody Reduction Ab_prep->Reduction Linker_prep Linker-Payload Preparation Conjugation Conjugation Reaction Linker_prep->Conjugation Reduction->Conjugation Purification Purification (SEC) Conjugation->Purification Analysis Characterization (HIC, RP-HPLC, MS) Purification->Analysis

Caption: Experimental workflow for ADC conjugation and characterization.

troubleshooting_tree Start Low Conjugation Efficiency? Check_Ab Check Antibody Purity & Buffer Start->Check_Ab Yes Check_Linker Check Linker-Payload Integrity & Solubility Check_Ab->Check_Linker OK Solution_Ab Purify Ab / Buffer Exchange Check_Ab->Solution_Ab Issue Found Check_Conditions Check Reaction Conditions (Reduction, pH) Check_Linker->Check_Conditions OK Solution_Linker Use Fresh Linker / Optimize Solvent Check_Linker->Solution_Linker Issue Found Optimize_Ratio Optimize Molar Ratio Check_Conditions->Optimize_Ratio OK Solution_Conditions Optimize Reduction / Adjust pH Check_Conditions->Solution_Conditions Issue Found Solution_Ratio Perform Titration Optimize_Ratio->Solution_Ratio Issue Found

Caption: Troubleshooting decision tree for low conjugation efficiency.

References

Troubleshooting ADC aggregation with hydrophobic payloads

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding the aggregation of Antibody-Drug Conjugates (ADCs), particularly those with hydrophobic payloads.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ADC aggregation when using hydrophobic payloads?

A1: ADC aggregation is a complex issue stemming from various factors that disrupt the stability of the antibody.[1] Key causes include:

  • Increased Surface Hydrophobicity: The covalent attachment of hydrophobic payloads and linkers to the antibody's surface creates new hydrophobic patches.[2] These patches can interact between ADC molecules, leading to self-association and aggregation to minimize exposure to the aqueous environment.[1][2]

  • High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules generally increases the overall hydrophobicity of the ADC, which directly correlates with a higher propensity for aggregation.[1][3][4]

  • Conformational Instability: The conjugation process itself can induce subtle changes in the antibody's secondary and tertiary structures.[1][5] This can expose hydrophobic regions that were previously buried within the protein's core, making the ADC more prone to aggregation.[1]

  • Unfavorable Formulation & Process Conditions: Several external factors can trigger aggregation.[2] These include suboptimal pH (especially near the antibody's isoelectric point), inappropriate salt concentrations, the presence of organic co-solvents used to dissolve the payload, and exposure to physical stress like agitation, thermal stress, or freeze-thaw cycles.[1][2]

Q2: What are the negative consequences of ADC aggregation for drug development?

A2: ADC aggregation can severely compromise the quality, safety, and efficacy of the therapeutic, leading to:

  • Reduced Efficacy: Aggregates may possess a lower binding affinity for the target antigen and are often cleared from circulation more rapidly, which reduces the therapeutic window.[6]

  • Increased Immunogenicity: High molecular weight aggregates are known to be immunogenic and can provoke severe allergic reactions or other adverse immune responses in patients.[2][7]

  • Physical Instability: Aggregation leads to the formation of soluble and insoluble particles, causing precipitation. This reduces the product's shelf-life, complicates manufacturing and purification, and results in yield loss.[1][2]

  • Potential for Off-Target Toxicity: ADC aggregates can lead to non-specific uptake by healthy cells, potentially increasing the drug's toxicity in organs like the liver or kidneys.[1][6]

Q3: How can I detect and quantify aggregation in my ADC sample?

A3: A multi-faceted approach using orthogonal analytical techniques is recommended to accurately detect and quantify ADC aggregates. Each method provides unique insights into the size and nature of the aggregates.

Table 1: Comparison of Key Analytical Techniques for ADC Aggregation

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic volume.Quantifies monomers, dimers, and higher-order soluble aggregates.[1]High-throughput, excellent for quantification of soluble species.[1]Mobile phase can alter interactions; large aggregates may be filtered by the column.[1]
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light caused by particle Brownian motion.Provides average particle size (hydrodynamic radius), size distribution, and a polydispersity index (PDI).[6][8]Fast, non-destructive, and highly sensitive to small amounts of large aggregates.[8]Not a separation technique; results can be skewed by a small number of very large particles.[9]
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on hydrophobicity.Determines DAR and drug load distribution, which correlates with aggregation propensity.[10][11]Analysis is performed under mild, non-denaturing conditions.[12][13]Primarily measures hydrophobicity, not a direct measure of aggregate size.[13]
Analytical Ultracentrifugation (AUC) Measures sedimentation rate of molecules in a strong centrifugal field.Provides high-resolution data on the size, shape, and distribution of aggregates.[1]Highly sensitive to changes in molecular weight, considered a gold standard.[1]Requires specialized equipment and longer analysis times.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines LC separation (like SEC) with mass analysis.Identifies and characterizes the composition of aggregates, including modifications.[1]Provides detailed qualitative and quantitative data on aggregate species.[1]Mobile phase incompatibility can be a challenge, especially with HIC.[11]

Troubleshooting Guide

Problem: I'm observing significant aggregation immediately after the conjugation reaction.

This is a common issue, often stemming from the conjugation conditions themselves or the inherent properties of the ADC components.

cluster_process Process Solutions cluster_components Component Solutions cluster_formulation Formulation Solutions Observe Observe Aggregation Post-Conjugation Analyze Analyze Sample: - SEC for % aggregate - DLS for size distribution Observe->Analyze Characterize the issue Step1 Step 1: Review Conjugation Process Analyze->Step1 Step2 Step 2: Modify ADC Components Analyze->Step2 Step3 Step 3: Optimize Formulation Analyze->Step3 P1 Immobilize Antibody on solid support during conjugation Step1->P1 P2 Reduce organic co-solvent concentration Step1->P2 P3 Control temperature and avoid vigorous mixing Step1->P3 C1 Use more hydrophilic linkers (e.g., with PEG spacers) Step2->C1 C2 Lower the target DAR Step2->C2 C3 Explore site-specific conjugation for a more homogeneous product Step2->C3 F1 Adjust pH away from pI Step3->F1 F2 Add stabilizers (sugars, amino acids like arginine) Step3->F2 F3 Include surfactants (e.g., Polysorbate 20/80) Step3->F3 Verify Verify Improvement: Re-analyze with SEC/DLS P3->Verify C3->Verify F3->Verify

Caption: A workflow for troubleshooting ADC aggregation.

Recommended Actions:

  • Review the Conjugation Process: The most effective way to prevent aggregation is to keep antibody molecules physically separate during the conjugation steps where destabilizing conditions (like organic solvents) are present.[2] Consider immobilizing the antibody on a solid-phase resin during the reaction.[2] Also, minimize thermal and physical stress by controlling temperature and avoiding excessive agitation.[1]

  • Modify ADC Components:

    • Linker-Payload: The hydrophobicity of the payload is a primary driver of aggregation.[3][14] Incorporating hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) groups or charged sulfonate groups, can effectively "shield" the payload's hydrophobicity and improve solubility.[1][]

    • Drug-to-Antibody Ratio (DAR): There is a direct correlation between higher DARs and increased aggregation.[1][3] If possible, targeting a lower average DAR (e.g., 2-4) can significantly improve stability.[5]

  • Optimize the Formulation Buffer: The buffer used during and after conjugation is critical. Ensure the pH is not near the antibody's isoelectric point (pI), where it is least soluble.[2] The addition of stabilizing excipients like sugars (sucrose, trehalose), amino acids (arginine, histidine), and non-ionic surfactants (Polysorbate 20 or 80) can prevent self-association and surface-induced aggregation.[][16]

Problem: My ADC is stable initially but aggregates during storage or after freeze-thaw cycles.

This suggests an issue with the long-term colloidal or conformational stability of the ADC in its final formulation buffer.

cluster_aggregation Aggregation Pathway mAb Monoclonal Antibody (mAb) ADC Antibody-Drug Conjugate (ADC) mAb->ADC Conjugation Payload Hydrophobic Payload Payload->ADC ADC_unstable Hydrophobic patches exposed on ADC surface ADC->ADC_unstable Instability Interaction Intermolecular Hydrophobic Interactions ADC_unstable->Interaction Self-association Aggregate Soluble / Insoluble Aggregates Interaction->Aggregate

Caption: Mechanism of aggregation induced by hydrophobic payloads.

Recommended Actions:

  • Perform a Formulation Screen: Systematically evaluate the effect of different excipients on the stability of your ADC. This is a critical step to find the optimal storage conditions.

  • Focus on Stabilizing Excipients:

    • Cryoprotectants/Lyoprotectants: For frozen or lyophilized formulations, sugars like sucrose (B13894) and trehalose (B1683222) are excellent for stabilizing the protein structure.

    • Surfactants: To prevent aggregation at air-water or ice-water interfaces, which can occur during agitation or freeze-thaw cycles, include low concentrations (e.g., 0.01-0.1%) of surfactants like Polysorbate 20 or 80.[16] These molecules competitively adsorb to surfaces, preventing the ADC from doing so.[16]

    • Amino Acids: Arginine is known to suppress protein-protein interactions and reduce aggregation. Histidine is often used as a buffering agent in mAb formulations to maintain an optimal pH.[16]

  • Conduct Stress Studies: Perform accelerated stability studies by exposing the ADC to thermal stress (e.g., storage at 40°C for a short period). This can quickly reveal the most promising formulations. The table below shows results from a study comparing two ADCs, demonstrating how a more polar payload (MMAU) is significantly less prone to aggregation under thermal stress than a less polar one (MMAE).[17]

Table 2: Case Study - ADC Aggregation After 2-Day Storage Under Thermal Stress

ADC Construct (DAR=8)Storage at +4°CStorage at +40°C
Trastuzumab-MMAE Moderately aggregated>95% aggregated
Trastuzumab-MMAU (more polar) Not aggregatedOnly 2% aggregated
Data summarized from a study on trastuzumab conjugates.[17]

Key Experimental Protocols

Protocol 1: Quantifying Aggregates with Size Exclusion Chromatography (SEC)

SEC is the industry-standard method for quantifying soluble aggregates.[1]

  • System Preparation:

    • Column: Use a SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 200 Å).[18][19]

    • Mobile Phase: A typical mobile phase is a phosphate (B84403) buffer (e.g., 50 mM sodium phosphate) with moderate salt concentration (e.g., 150-200 mM NaCl) at a neutral pH (e.g., 7.0).[7][19] The salt is crucial to prevent secondary ionic interactions between the ADC and the column's stationary phase.[7]

    • Flow Rate: Set a constant flow rate, typically around 0.35-0.5 mL/min for analytical columns.[6][19]

  • Sample Preparation:

    • Dilute the ADC sample to a concentration within the linear range of the UV detector, usually 0.5-1.0 mg/mL.[6]

    • If the sample contains visible particles, filter it through a low-protein-binding 0.22 µm syringe filter.[6]

  • Chromatographic Run & Data Analysis:

    • Inject a precise volume of the sample (e.g., 20 µL).[6]

    • Monitor the elution profile with a UV detector at 280 nm.[6]

    • Aggregates, having a larger hydrodynamic radius, will elute first, followed by the main monomer peak, and then any smaller fragments.[7]

    • Integrate the peak areas and calculate the percentage of high molecular weight species (aggregates) relative to the total integrated area.[6]

Protocol 2: Sizing Aggregates with Dynamic Light Scattering (DLS)

DLS is a rapid method to determine the average size and size distribution of particles in a solution.[8]

Question What is my analytical need? NeedQuant I need to quantify the percentage of soluble aggregates. Question->NeedQuant Quantification NeedSize I need a quick assessment of average particle size and the presence of large aggregates. Question->NeedSize Sizing/Screening NeedDAR I need to assess hydrophobicity and drug load distribution. Question->NeedDAR Hydrophobicity UseSEC Use Size Exclusion Chromatography (SEC) NeedQuant->UseSEC UseDLS Use Dynamic Light Scattering (DLS) NeedSize->UseDLS UseHIC Use Hydrophobic Interaction Chromatography (HIC) NeedDAR->UseHIC

Caption: Decision tree for selecting an analytical method.

  • System Preparation:

    • Ensure the DLS instrument is powered on and has temperature equilibrated (e.g., to 25°C).[6]

    • The cuvette must be impeccably clean; rinse thoroughly with filtered, distilled water and ethanol, then dry with filtered air.[20]

  • Sample Preparation:

    • The sample must be free of dust and extraneous particles. Filter or centrifuge the sample immediately before measurement.[21]

    • Prepare the sample in a filtered buffer at a concentration around 1 mg/mL. The required concentration depends on the molecule's size, but this is a good starting point for an antibody.[6][21]

    • Transfer a sufficient volume (typically 20-40 µL) to the clean cuvette.[20]

  • Measurement & Data Analysis:

    • Place the cuvette in the instrument and allow the sample temperature to equilibrate.

    • Perform several measurements (acquisitions) to ensure the data is reproducible.[6]

    • The instrument's software will analyze the fluctuations in scattered light to generate an autocorrelation function.[20]

    • From this, it calculates the hydrodynamic radius (size) and the Polydispersity Index (PDI). A monodisperse (non-aggregated) sample will have a low PDI, while an aggregated sample will show a larger average size and a higher PDI.[20]

References

Technical Support Center: Overcoming Challenges in PABC Linker Self-Immolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with PABC (p-aminobenzyl carbamate) self-immolative linkers in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of PABC linker self-immolation and what are its key components?

A1: The PABC linker is a self-immolative spacer used in ADCs to connect a cytotoxic payload to a monoclonal antibody via a cleavable peptide. The self-immolation process is a rapid, spontaneous 1,6-elimination reaction that occurs after enzymatic cleavage of the peptide linker within the target cell. This traceless mechanism ensures the release of the unmodified, fully active payload.[1] The key components are the cleavable peptide (e.g., valine-citrulline), which is a substrate for lysosomal proteases like Cathepsin B, and the PABC spacer itself, which connects the peptide to the drug.[1][]

Q2: Why am I observing premature payload release in my preclinical mouse models?

A2: Premature payload release of ADCs with valine-citrulline (VC)-PABC linkers in rodent plasma is a common issue. This instability is often caused by cleavage of the VC dipeptide by carboxylesterases, such as Ces1c in mice.[3][4][5] This can lead to off-target toxicity and complicate the interpretation of preclinical efficacy and safety data.[1][4]

Q3: How can I improve the stability of my PABC-linked ADC in mouse plasma?

A3: Several strategies can be employed to enhance the stability of PABC-linked ADCs in rodent plasma:

  • Linker Modification: Incorporating a glutamic acid residue at the P3 position of the peptide sequence (e.g., dLAE linker) can sterically and/or electrostatically hinder the interaction with carboxylesterases, thereby preventing premature cleavage.[1]

  • Chemical Modifications: Small chemical modifications to the linker can effectively protect it from extracellular cleavage without significantly altering intracellular processing by Cathepsin B.[3]

  • Tandem-Cleavage Linkers: Designing linkers that require two sequential enzymatic steps for payload release can limit payload loss during circulation and reduce off-target toxicities.[6][7]

Q4: Does the nature of the payload affect the self-immolation process?

A4: Yes, the payload can influence the rate of self-immolation, particularly for phenol-containing payloads. The electronic properties of the payload can impact the efficiency of the 1,6-elimination reaction. For instance, electron-withdrawing groups can accelerate the release of an acidic phenol-containing payload.[8][9] Therefore, it is crucial to evaluate the linker immolation process for each specific payload.[8][9]

Q5: What analytical methods are recommended for assessing PABC linker stability?

A5: A comprehensive analytical toolkit is essential for evaluating linker stability. Key techniques include:

  • Chromatographic Methods: Size-Exclusion Chromatography (SEC) to detect aggregation, and Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase HPLC (RP-HPLC) to determine the drug-to-antibody ratio (DAR) and monitor payload release.[10][11]

  • Mass Spectrometry (MS): To measure the molecular weight, confirm conjugation sites, and quantify payload release.[11][12][13]

  • Enzyme-Linked Immunosorbent Assay (ELISA): To quantify both the total antibody and the antibody-conjugated drug in plasma samples over time.[4][11]

  • Cell-Based Assays: Cytotoxicity assays to assess the in vitro potency of the ADC.[14]

Troubleshooting Guides

Issue 1: Inconsistent Drug-to-Antibody Ratio (DAR) in ADC Batches

Potential Cause Troubleshooting Steps
Inefficient conjugation chemistryOptimize reaction conditions (pH, temperature, reaction time). Purify the linker-payload before conjugation.
Antibody heterogeneity (e.g., disulfide bond reduction)Characterize the antibody thoroughly before conjugation. Use site-specific conjugation methods for better control.
Instability of the linker-payload during storageAssess the stability of the linker-payload under different storage conditions.

Issue 2: High Levels of ADC Aggregation

Potential Cause Troubleshooting Steps
Hydrophobicity of the linker-payloadIntroduce hydrophilic spacers (e.g., PEG) into the linker design.[]
High DAROptimize conjugation to achieve a lower, more homogenous DAR (typically 2-4).
Inappropriate buffer conditionsScreen different buffer formulations to improve ADC solubility.

Issue 3: Poor In Vitro Potency Despite Successful Conjugation

| Potential Cause | Troubleshooting Steps | | Inefficient intracellular cleavage of the peptide linker | Ensure the target cells express sufficient levels of the required proteases (e.g., Cathepsin B).[1][] | | Slow or incomplete self-immolation | Evaluate the self-immolation kinetics of the specific linker-payload combination. Consider the electronic effects of the payload on the 1,6-elimination reaction.[8][9] | | Reduced antigen binding affinity of the ADC | Perform binding assays (e.g., SPR, ELISA) to confirm that the conjugation process has not compromised the antibody's binding to its target. |

Quantitative Data Summary

Table 1: Comparative Stability of Different VC-PABC Linker Modifications in Mouse Plasma

Linker ModificationConjugation SiteIntact Conjugate Remaining after 4.5 days (%)Reference
Linker 5-VC-PABC-Aur0101Site A~20%[3]
Linker 7-VC-PABC-Aur0101Site A~80%[3]
Linker 5-VC-PABC-Aur0101Site F~40%[3]
Linker 7-VC-PABC-Aur0101Site F~90%[3]

Table 2: In Vivo Stability of Tandem-Cleavage vs. Monocleavage Linkers in Rats

Linker TypeTime PointTotal Antibody (µg/mL)Conjugated Payload (µg/mL)Reference
vcMMAE (monocleavage)24h~100~60[6]
P1' tandem-cleavage24h~100~90[6]
vcMMAE (monocleavage)168h~40~10[6]
P1' tandem-cleavage168h~50~35[6]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

  • Objective: To assess the stability of the ADC and quantify premature payload release in plasma from different species.

  • Materials: ADC of interest, control ADC, plasma (human, mouse, rat), PBS, analytical columns (HIC, SEC), HPLC system.

  • Methodology:

    • Incubate the ADC at a final concentration of 1 mg/mL in plasma at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144 hours).

    • Analyze the samples by HIC-HPLC to determine the percentage of intact ADC and by SEC-HPLC to measure the percentage of aggregation.

    • Calculate the rate of payload loss and aggregation over time.

Protocol 2: Cathepsin B Cleavage Assay

  • Objective: To confirm the susceptibility of the peptide linker to enzymatic cleavage by Cathepsin B.

  • Materials: ADC, Cathepsin B enzyme, assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0, with DTT), RP-HPLC system, Mass Spectrometer.

  • Methodology:

    • Incubate the ADC with Cathepsin B in the assay buffer at 37°C.

    • Quench the reaction at different time points by adding an inhibitor or by changing the pH.

    • Analyze the reaction mixture by RP-HPLC and/or LC-MS to detect the released payload and cleavage fragments.

    • Determine the rate of cleavage.

Visualizations

PABC_Self_Immolation cluster_0 Inside Target Cell (Lysosome) ADC Antibody-Drug Conjugate (ADC) (Stable in Circulation) Internalization Antigen-Mediated Internalization ADC->Internalization Binding to Target Antigen Lysosome Lysosomal Trafficking Internalization->Lysosome Cleavage Enzymatic Cleavage of Peptide Linker (e.g., by Cathepsin B) Lysosome->Cleavage Unstable_Intermediate Unstable Intermediate with exposed p-aminobenzyl alcohol Cleavage->Unstable_Intermediate Self_Immolation Spontaneous 1,6-Elimination Unstable_Intermediate->Self_Immolation Payload Active Payload Self_Immolation->Payload Byproducts CO2 + p-azaxylilidine Self_Immolation->Byproducts Troubleshooting_Workflow Start Start: Premature Payload Release Observed in Preclinical Model Q1 Is the issue species-specific (e.g., mouse vs. human plasma)? Start->Q1 A1_Yes Likely due to rodent carboxylesterases (e.g., Ces1c) Q1->A1_Yes Yes A1_No Investigate other instability mechanisms (e.g., linker hydrolysis) Q1->A1_No No Sol1 Modify Linker: - Add Glutamic Acid (dLAE) - Other chemical modifications - Tandem-cleavage linker A1_Yes->Sol1 Test1 Perform in vitro plasma stability assays with modified linkers Sol1->Test1 Q2 Does the modified linker show improved stability? Test1->Q2 A2_Yes Proceed with in vivo evaluation of the optimized ADC Q2->A2_Yes Yes A2_No Re-evaluate linker design and explore alternative cleavage chemistries Q2->A2_No No End End: Optimized ADC with Improved In Vivo Stability A2_Yes->End

References

Technical Support Center: Strategies to Reduce Off-Target Toxicity of MMAE ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the off-target toxicity of Monomethyl Auristatin E (MMAE) Antibody-Drug Conjugates (ADCs).

Troubleshooting Guides

This section addresses specific issues that may arise during preclinical development of MMAE ADCs, offering potential causes and actionable solutions.

Issue 1: High in vitro cytotoxicity in antigen-negative cell lines.

  • Question: My MMAE ADC is showing significant killing of antigen-negative cells in my co-culture or single-culture assays. What are the potential causes and how can I troubleshoot this?

  • Answer: Unexpected cytotoxicity in antigen-negative cells is a primary indicator of potential off-target toxicity. The root cause often lies in the premature release of MMAE from the ADC.

    Potential Cause Troubleshooting Action
    Linker Instability in Culture Media Conduct a stability assay by incubating the ADC in the relevant cell culture media for various durations, followed by analysis (e.g., HPLC, ELISA) to quantify the amount of free MMAE released. If the linker proves unstable, consider re-evaluating the linker chemistry for enhanced stability.
    Non-specific Endocytosis Investigate mechanisms of non-specific ADC uptake by antigen-negative cells. This can be assessed using inhibitors for different endocytic pathways. High ADC concentrations can also drive non-specific uptake.
    Hydrophobic Interactions The inherent hydrophobicity of MMAE and certain linkers can lead to non-specific binding to cell membranes.[1][2][3] To mitigate this, consider increasing the salt concentration or adding a non-ionic detergent like 0.05% Tween-20 to washing buffers during your assays.[4]

Issue 2: Unexpected or severe toxicity in animal models (e.g., rapid weight loss, neutropenia).

  • Question: My MMAE ADC is causing severe toxicity in my in vivo studies at doses where I expected to see an acceptable therapeutic window. How can I diagnose and address this?

  • Answer: Severe in vivo toxicity is a critical hurdle. A systematic investigation is required to pinpoint the cause.

    Potential Cause Troubleshooting Action
    Rapid Payload Release in vivo Conduct a pharmacokinetic (PK) study to measure the levels of total antibody, conjugated ADC, and free MMAE in plasma over time.[4] This will reveal the in vivo stability of your ADC. Unstable ADCs release MMAE systemically, leading to widespread toxicity.[5][]
    On-Target, Off-Tumor Toxicity The target antigen may be expressed at low levels on healthy tissues, leading to ADC binding and subsequent toxicity.[4][7] Evaluate target expression in relevant tissues of your animal model (e.g., via immunohistochemistry or qPCR) to assess the risk of on-target, off-tumor effects.
    High Drug-to-Antibody Ratio (DAR) A high DAR can increase the ADC's hydrophobicity, leading to faster clearance and greater non-specific uptake by organs like the liver, increasing toxicity.[4] If using a stochastic conjugation method, analyze the DAR distribution. Consider using site-specific conjugation to generate a homogeneous ADC with a lower, defined DAR.[5][8][9]
    Non-specific Uptake by Reticuloendothelial System (RES) Healthy cells, particularly macrophages and monocytes in the liver and spleen, can internalize ADCs via Fc receptors.[4] This can be a significant contributor to off-target toxicity.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the mechanisms and mitigation of MMAE ADC toxicity.

Q1: What is the "bystander effect" of MMAE and how does it contribute to off-target toxicity?

A1: The bystander effect describes the ability of MMAE, once released inside a target cancer cell, to diffuse across the cell membrane and kill adjacent, antigen-negative cancer cells.[10][11][12][13] This is possible due to MMAE's high membrane permeability.[][15] While this is a major advantage for treating heterogeneous tumors, this same permeability means that if MMAE is prematurely released into circulation or taken up by healthy tissues, it can diffuse into and kill healthy bystander cells, causing off-target toxicity.[][16][17]

Q2: How can linker design and chemistry reduce MMAE ADC toxicity?

A2: The linker is a critical component for controlling MMAE release and, consequently, toxicity.[7][16]

  • Linker Stability: An ideal linker is highly stable in systemic circulation to prevent premature MMAE release but is efficiently cleaved within the tumor microenvironment or inside the cancer cell (e.g., by lysosomal enzymes like cathepsins).[7][10]

  • Hydrophilic Linkers (PEGylation): Incorporating hydrophilic polymers like polyethylene (B3416737) glycol (PEG) into the linker can significantly improve the ADC's pharmacokinetic profile.[18][19][20] PEGylation increases the ADC's hydrophilicity, which can lead to slower plasma clearance, reduced aggregation, and decreased non-specific uptake by tissues like the liver, thereby improving tolerability and the maximum tolerated dose (MTD).[3][10][18][19]

  • Non-Cleavable Linkers: An alternative strategy is to use a non-cleavable linker. In this design, the payload is released after the antibody is fully degraded in the lysosome, yielding a payload-linker-amino acid adduct. If this adduct is charged and cell-impermeable, it cannot diffuse out of the cell, thus eliminating the bystander effect and its associated off-target toxicities.[17][21][22]

Q3: What is site-specific conjugation and how does it improve the therapeutic index?

A3: Traditional conjugation methods (e.g., to lysine (B10760008) residues) produce a heterogeneous mixture of ADCs with varying DARs and conjugation sites. This heterogeneity can lead to suboptimal performance and a narrow therapeutic window.[9] Site-specific conjugation technologies generate a homogeneous ADC population with a precisely controlled DAR (often DAR=2 or 4).[5][8] This uniformity leads to more predictable pharmacokinetics, improved stability, and a better safety profile, ultimately widening the therapeutic index compared to stochastically conjugated ADCs.[5][9]

Q4: What is "inverse targeting" and how can it be used to mitigate MMAE toxicity?

A4: "Inverse targeting" is a novel strategy that aims to enhance the safety of an ADC by neutralizing the prematurely released payload in circulation.[16] This is achieved by co-administering a "payload-neutralizing agent," such as a high-affinity anti-MMAE antibody fragment (Fab), along with the MMAE ADC.[16][23][24] This agent acts as a scavenger, binding to any free MMAE in the bloodstream.[16] This prevents the highly permeable MMAE from diffusing into healthy tissues and causing off-target damage. Preclinical studies have shown this approach significantly reduces toxicities like weight loss, leukopenia, and anemia without compromising the ADC's anti-tumor efficacy, thereby increasing the therapeutic index.[23][24]

Q5: How can the choice of auristatin payload itself affect toxicity?

A5: While MMAE is the most common auristatin, related molecules with different properties can be used to modulate toxicity. Monomethyl Auristatin F (MMAF), for instance, is significantly less membrane-permeable than MMAE due to a charged carboxyl group at its C-terminus.[][25] Using an MMAF-based ADC can therefore abrogate the bystander effect.[15][26] This reduces the risk of toxicity to healthy tissues but also limits the ADC's efficacy against antigen-negative cells within a tumor.[15][25] The choice between MMAE and MMAF depends on the specific therapeutic context, including the tumor's antigen expression heterogeneity and the desired safety profile.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on strategies to reduce MMAE ADC toxicity.

Table 1: Impact of Anti-MMAE Fab (ABC3315) Co-administration on MMAE ADC Toxicity and Efficacy

ParameterTvcMMAE AloneTvcMMAE + ABC3315Polatuzumab Vedotin (PV) AlonePV + ABC3315Reference
MMAE IC50 (vs. Cancer Cells) >500-fold lower than free MMAENo impact on ADC cytotoxicity>500-fold lower than free MMAENo impact on ADC cytotoxicity[23][24]
WBC Count (vs. Control) Significant Drop (p=0.025)No Significant Difference (p=0.15)Not ReportedNot Reported[23][24]
RBC Count (vs. Control) Significant Drop (p=0.0083)No Significant Difference (p=0.23)Not ReportedNot Reported[23][24]
Body Weight Loss at Nadir (%) Not ReportedNot Reported11.9% ± 7.0%4.1% ± 2.1% (p=0.045)[23][24][27]
Anti-Tumor Efficacy MaintainedMaintainedMaintainedMaintained[23][24]

Table 2: Comparison of a Site-Specific vs. a Stochastically Conjugated Anti-CD79b-MMAE ADC

ParameterAnti-CD79b-RKAA-MMAE (Site-Specific, DAR=2)Polatuzumab Vedotin (PV) (Stochastic)Reference
Highest Non-Severely Toxic Dose (Rat) 30 mg/kg~10 mg/kg[5][8]
Therapeutic Index Improvement 4 to 6-fold-[5]
In vivo Efficacy Equal antitumor efficacy at half the payload dose-[5]
Stability in Serum Very stable in mouse, cynomolgus, and human seraShows significant instability in circulation[5]

Table 3: Comparison of MMAE vs. Cys-linker-MMAE (Non-cleavable) ADCs

ParameterCleavable MMAE ADCCys-linker-MMAE ADC (mil40-15)Reference
On-Target Cytotoxicity (IC50) ~10⁻¹¹ M~10⁻¹¹ M[17][21][22]
Bystander Toxicity (IC50) ~10⁻¹¹ M~10⁻⁹ M[17][21][22]
Maximum Tolerated Dose (MTD) Significantly lower than naked antibodyApproaching level of naked antibody (160 mg/kg)[17][21][22]
Plasma Stability Prone to premature releaseIdeal plasma stability[17][21]

Visualizations

MMAE Mechanism of Action and Off-Target Toxicity Pathway

MMAE_Pathway cluster_circulation Systemic Circulation cluster_target_cell Target Cancer Cell (Antigen-Positive) cluster_healthy_cell Healthy Cell (Off-Target) cluster_bystander_cell Bystander Cancer Cell (Antigen-Negative) ADC MMAE-ADC Free_MMAE Prematurely Released Free MMAE ADC->Free_MMAE Linker Instability Receptor Target Antigen ADC->Receptor Binding MMAE_Uptake_Healthy MMAE Diffusion Free_MMAE->MMAE_Uptake_Healthy Systemic Toxicity Internalization Receptor-Mediated Endocytosis Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking MMAE_Released_Target Released MMAE Lysosome->MMAE_Released_Target Linker Cleavage Tubulin_Target Tubulin Disruption MMAE_Released_Target->Tubulin_Target MMAE_Bystander MMAE Diffusion MMAE_Released_Target->MMAE_Bystander Bystander Effect Arrest_Target G2/M Arrest Tubulin_Target->Arrest_Target Apoptosis_Target Apoptosis Arrest_Target->Apoptosis_Target Cell Death Tubulin_Healthy Tubulin Disruption MMAE_Uptake_Healthy->Tubulin_Healthy Arrest_Healthy G2/M Arrest Tubulin_Healthy->Arrest_Healthy Apoptosis_Healthy Apoptosis Arrest_Healthy->Apoptosis_Healthy Off-Target Toxicity Tubulin_Bystander Tubulin Disruption MMAE_Bystander->Tubulin_Bystander Arrest_Bystander G2/M Arrest Tubulin_Bystander->Arrest_Bystander Apoptosis_Bystander Apoptosis Arrest_Bystander->Apoptosis_Bystander Bystander Killing

Caption: MMAE ADC mechanism and pathways leading to off-target toxicity.

Logical Flowchart of Strategies to Mitigate Off-Target Toxicity

Mitigation_Strategies cluster_strategies Mitigation Strategies cluster_linker_opts Linker Optimization cluster_payload_opts Payload Modification cluster_conjugation_opts Conjugation Refinement cluster_dosing_opts Dosing Strategy Adjustment Start High Off-Target Toxicity Observed Linker Optimize Linker Start->Linker Payload Modify Payload Start->Payload Conjugation Refine Conjugation Start->Conjugation Dosing Adjust Dosing Strategy Start->Dosing Inc_Stability Increase Stability Linker->Inc_Stability Add_Hydrophilicity Add Hydrophilicity (PEG) Linker->Add_Hydrophilicity Use_NonCleavable Use Non-Cleavable Linker Linker->Use_NonCleavable Less_Permeable Use Less Permeable Payload (e.g., MMAF) Payload->Less_Permeable Site_Specific Site-Specific Conjugation Conjugation->Site_Specific Optimize_DAR Optimize DAR Conjugation->Optimize_DAR Inverse_Targeting Co-administer Payload Scavenger Dosing->Inverse_Targeting Lower_Affinity Use Lower Affinity mAb Dosing->Lower_Affinity End Improved Therapeutic Index Inc_Stability->End Add_Hydrophilicity->End Use_NonCleavable->End Less_Permeable->End Site_Specific->End Optimize_DAR->End Inverse_Targeting->End Lower_Affinity->End

Caption: Key strategies to reduce the off-target toxicity of MMAE ADCs.

Experimental Workflow for Assessing Off-Target Toxicity

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Stability 1. Plasma/Media Stability Assay Cytotoxicity 2. Cytotoxicity Assay (Ag+ vs Ag- cells) Stability->Cytotoxicity Bystander 3. Bystander Killing Assay Cytotoxicity->Bystander PK 4. Pharmacokinetics (PK) Study Bystander->PK Proceed if in vitro profile is acceptable MTD 5. Maximum Tolerated Dose (MTD) Study PK->MTD Efficacy 6. Xenograft Efficacy Study MTD->Efficacy Analysis Analyze Therapeutic Index Efficacy->Analysis

Caption: A typical experimental workflow for evaluating ADC off-target toxicity.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of an MMAE ADC on both antigen-positive (Ag+) and antigen-negative (Ag-) cell lines to assess target-specific and off-target killing.

Materials:

  • Ag+ and Ag- cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • MMAE ADC

  • Non-targeting control ADC (isotype control with same linker-payload)

  • "Naked" antibody (without drug-linker)

  • Free MMAE payload

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed both Ag+ and Ag- cells in separate 96-well plates at a pre-determined optimal density. Allow cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the MMAE ADC, non-targeting control ADC, naked antibody, and free MMAE in complete culture medium. A typical concentration range for the ADC would be from 1 pM to 1 µM.

  • Dosing: Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period relevant to the cell doubling time (typically 72-120 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence (for CellTiter-Glo®) or absorbance (for MTT) using a plate reader.

  • Data Analysis: Normalize the results to the untreated control wells. Plot the cell viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value for each compound on each cell line. A low IC50 value for the MMAE ADC on Ag- cells indicates potential off-target toxicity.

Protocol 2: Bystander Killing Co-Culture Assay

This protocol is designed to evaluate the bystander killing capacity of an MMAE ADC.

Materials:

  • Ag+ cell line (e.g., labeled with GFP)

  • Ag- cell line (e.g., labeled with RFP or unlabeled)

  • 96-well cell culture plates

  • MMAE ADC

  • Control ADC with a non-permeable payload (e.g., MMAF)

  • Cell viability reagent (e.g., CellTiter-Glo®) or fluorescence microscope/high-content imager

Procedure:

  • Cell Seeding: Seed a co-culture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5, 1:10). The total cell density should be optimized for the assay duration. Allow cells to adhere overnight.

  • Dosing: Prepare serial dilutions of the MMAE ADC and the control MMAF ADC. Add the ADCs to the co-culture wells.

  • Incubation: Incubate the plates for 72-120 hours.

  • Viability Assessment:

    • Method A (Total Viability): Use a reagent like CellTiter-Glo® to measure the overall viability of the co-culture.

    • Method B (Differential Viability): If using fluorescently labeled cells, use a high-content imager or fluorescence microscope to count the number of viable GFP-positive and RFP-positive (or unlabeled) cells in each well.

  • Data Analysis: Compare the killing of the Ag- population in the presence of the MMAE ADC versus the non-permeable MMAF ADC. Significant killing of the Ag- population by the MMAE ADC, especially at low Ag+:Ag- ratios, demonstrates a potent bystander effect.

References

Technical Support Center: Troubleshooting ADC Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in Antibody-Drug Conjugate (ADC) cytotoxicity assays.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, offering potential causes and solutions.

High Inter-Assay Variability

Question: We are observing significant differences in IC50 values for our ADC between experiments using the same cell line. What could be the cause?

Answer: High inter-assay variability is a common challenge in ADC potency assays. The sources of this variability can be multifaceted, stemming from the ADC itself, cell culture conditions, or the assay protocol.[1]

Potential Causes and Solutions:

Potential CauseRecommended Solutions
Cell Line Instability Cell Passage Number: Maintain a consistent and low cell passage number for all experiments. High passage numbers can lead to genetic drift and altered target antigen expression.[2] It is crucial to use well-characterized cell banks.[2] Antigen Expression: Regularly verify the expression level of the target antigen on your cell line using methods like flow cytometry.[1] Inconsistent receptor density can significantly alter assay performance.[2] Cell Health and Viability: Ensure cells are healthy and in the logarithmic growth phase at the time of seeding. Stressed or unhealthy cells can show variable responses to the ADC.
ADC Quality and Handling Aggregation: ADCs can be prone to aggregation, which can reduce their potency or lead to off-target toxicity.[3][4] Visually inspect ADC solutions for precipitates before use. Characterize the aggregation state using techniques like size-exclusion chromatography (SEC).[1] Filtering ADC aggregates has been shown to reduce off-target cytotoxicity.[4] Stability: The ADC construct can degrade over time or under improper storage conditions.[1] Perform stability studies of your ADC in the assay medium to ensure it remains intact throughout the experiment.[1] Stability testing should assess degradation under different temperatures, humidity levels, and freeze-thaw cycles.[2]
Assay Protocol and Reagents Reagent Consistency: Use the same lot of critical reagents, such as media, serum, and assay kits, for a set of comparative experiments. Inconsistencies in serum batches can introduce variability.[2] Incubation Time: The duration of ADC exposure is critical, especially for payloads that are cell-cycle dependent, such as tubulin inhibitors.[5] Standardize the incubation time across all experiments. Automated Liquid Handling: Utilize automated liquid handling systems to minimize human error in sample preparation and ensure consistent dosing.[2]
Inconsistent Dose-Response Curves

Question: Our dose-response curves are not consistently sigmoidal, or we are observing biphasic curves. What could be the issue?

Answer: Aberrant dose-response curves can indicate a variety of issues, from problems with the ADC to complexities in its mechanism of action.

Potential Causes and Solutions:

Potential CauseRecommended Solutions
ADC Aggregation High concentrations of ADC can sometimes lead to aggregation, which may result in a "hook effect" or biphasic dose-response curves.[3] As mentioned previously, assess and control for ADC aggregation.
Off-Target Toxicity At high concentrations, the payload may exert toxicity through mechanisms independent of target binding and internalization.[6] This can lead to a second phase of cell killing in the dose-response curve. Consider using a non-targeting ADC control to assess off-target effects.
Bystander Effect For ADCs with cell-permeable payloads, the release of the payload from target-positive cells can kill neighboring target-negative cells.[5][7] This can alter the shape of the dose-response curve in a mixed population of cells. The bystander effect can be evaluated using co-culture experiments.[5][8]
Payload Mechanism of Action Some payloads may have complex cellular effects that do not result in a simple sigmoidal dose-response. Understanding the mechanism of action of your payload is crucial for interpreting results.[9]
Unexpectedly Low Potency

Question: Our ADC is showing lower potency (higher IC50) than expected. What are the possible reasons?

Answer: Lower than expected potency can be a frustrating issue. A systematic approach to troubleshooting is key to identifying the root cause.

Potential Causes and Solutions:

Potential CauseRecommended Solutions
Poor ADC Internalization Low Antigen Expression: Confirm high and uniform expression of the target antigen on the cell surface.[1] Inefficient Internalization: Not all antibodies are efficiently internalized upon binding to their target. Assess the internalization of your ADC using techniques like fluorescence microscopy or flow cytometry.[10]
Inefficient Payload Release Linker Stability: The linker must be stable in circulation but efficiently cleaved within the cell to release the payload.[11][12] The rate of drug release is critical for ADC efficacy.[13][14] If using a cleavable linker, ensure the necessary enzymes are present and active in the target cells. For non-cleavable linkers, efficient lysosomal degradation of the antibody is required.[9]
Cellular Resistance Drug Efflux Pumps: Cancer cells can develop resistance by overexpressing drug efflux pumps that actively remove the payload from the cell. Altered Signaling Pathways: The target cells may have mutations or alterations in the signaling pathway targeted by the payload, rendering it less effective.
Incorrect Drug-to-Antibody Ratio (DAR) A low DAR can lead to reduced potency.[12] The DAR should be accurately measured and consistent between batches.

FAQs

Q1: How can I be sure my ADC is not aggregating?

A1: Visually inspect your ADC solution for any cloudiness or precipitates. For a more quantitative assessment, use size-exclusion chromatography (SEC) to detect the presence of high molecular weight species, which are indicative of aggregation.

Q2: What is the best cell seeding density for my assay?

A2: The optimal cell seeding density depends on the cell line's growth rate and the duration of the assay. Cells should be in the exponential growth phase and not be over-confluent at the end of the experiment. It is recommended to perform a cell titration experiment to determine the optimal seeding density that gives a linear response in your viability assay. For a 96-well plate, a starting point is often between 1,000 and 10,000 cells per well.[8]

Q3: How long should I incubate my cells with the ADC?

A3: The incubation time is dependent on the ADC's mechanism of action, particularly the payload.[5] For payloads that inhibit mitosis, such as auristatins (MMAE, MMAF), a longer incubation time of 72 to 96 hours is often necessary to allow cells to enter mitosis and undergo apoptosis.[1][5] For DNA-damaging agents, a shorter incubation time may be sufficient. It is advisable to perform a time-course experiment to determine the optimal incubation period.

Q4: What controls should I include in my ADC cytotoxicity assay?

A4: A well-designed experiment should include several controls:

  • Untreated Cells: To establish baseline cell viability (100%).

  • Vehicle Control: To account for any effects of the buffer or solvent used to dissolve the ADC.

  • Unconjugated Antibody: To demonstrate that the cytotoxic effect is due to the payload and not the antibody itself.

  • Free Payload: To understand the intrinsic potency of the cytotoxic agent.

  • Non-Targeting ADC Control: An ADC with the same payload and linker but an antibody that does not recognize an antigen on the target cells. This helps to assess off-target toxicity.

Q5: Can the type of serum I use affect my results?

A5: Yes, the source and lot of serum can significantly impact cell growth and response to treatments.[2] It is recommended to qualify a single lot of serum for a series of experiments to minimize variability. Some ADCs may also bind to serum proteins, which can affect their stability and availability.[15]

Experimental Protocols

Standard MTT Cytotoxicity Assay Protocol for ADCs

This protocol outlines a general procedure for assessing ADC cytotoxicity using an MTT assay.[5][8]

Materials:

  • Target and control cell lines

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)[5]

  • ADC and control articles

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[16]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells in a 96-well plate at the predetermined optimal density in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[8]

  • ADC Treatment:

    • Prepare a serial dilution of the ADC and control articles in complete medium.

    • Remove the medium from the cell plate and add 100 µL of the ADC dilutions to the appropriate wells.

    • Include untreated and vehicle control wells.

  • Incubation:

    • Incubate the plate for the desired period (e.g., 72-144 hours) at 37°C, 5% CO2.[5]

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well.[5]

    • Incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[5]

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis:

    • Subtract the background absorbance (media only wells).

    • Calculate the percentage of cell viability for each treatment relative to the untreated control.

    • Plot the percent viability against the log of the ADC concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[1]

Visualizations

ADC_Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture (Target & Control Lines) Seeding Cell Seeding (96-well plate) Cell_Culture->Seeding ADC_Prep ADC & Control Preparation Treatment ADC Treatment (Serial Dilutions) ADC_Prep->Treatment Seeding->Treatment Incubation Incubation (e.g., 72-96h) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Readout Plate Reading (Absorbance/Luminescence) Viability_Assay->Readout Calculation Calculate % Viability Readout->Calculation Curve_Fitting Dose-Response Curve Fitting Calculation->Curve_Fitting IC50 Determine IC50 Curve_Fitting->IC50

Caption: Experimental workflow for a typical ADC cytotoxicity assay.

Troubleshooting_Flowchart Start Inconsistent ADC Cytotoxicity Results Check_Cells Check Cell Line Stability (Passage #, Antigen Expression) Start->Check_Cells Check_ADC Check ADC Quality (Aggregation, Stability) Check_Cells->Check_ADC Cells OK Solution_Cells Use Low Passage Cells Verify Antigen Expression Check_Cells->Solution_Cells Issue Found Check_Protocol Review Assay Protocol (Reagents, Incubation Time) Check_ADC->Check_Protocol ADC OK Solution_ADC Perform SEC for Aggregation Run Stability Studies Check_ADC->Solution_ADC Issue Found Check_Protocol->Start Issue Found Solution_Protocol Standardize Reagents & Protocol Use Automation Check_Protocol->Solution_Protocol Protocol OK, Refine

Caption: A logical flowchart for troubleshooting inconsistent ADC assay results.

Microtubule_Inhibitor_Pathway cluster_adc ADC Action cluster_payload Payload Mechanism of Action ADC ADC Receptor Target Antigen ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Payload Payload (e.g., Auristatin) Payload_Release->Payload Tubulin Tubulin Dimers Payload->Tubulin Binds to Microtubule_Assembly Microtubule Assembly Payload->Microtubule_Assembly Inhibits Tubulin->Microtubule_Assembly Mitotic_Arrest Mitotic Arrest Microtubule_Assembly->Mitotic_Arrest Disruption leads to Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis

Caption: Signaling pathway for an ADC with a microtubule inhibitor payload.

References

Technical Support Center: Mitigating ADC Instability in Plasma During In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Antibody-Drug Conjugate (ADC) instability in plasma during in vivo studies.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions.

Issue 1: Rapid Decrease in Drug-to-Antibody Ratio (DAR) Observed in Plasma Samples

Question: My ADC is showing a rapid and significant decrease in the average DAR during in vivo plasma stability studies. What are the likely causes and how can I troubleshoot this?

Answer: A rapid decrease in DAR is a common indicator of ADC instability in plasma, suggesting premature payload release. The primary causes and troubleshooting steps are outlined below:

Potential CauseTroubleshooting/Mitigation Strategy
Linker Instability Evaluate Linker Chemistry: Different linkers have varying stability in plasma. For instance, some peptide linkers can be susceptible to cleavage by plasma proteases.[1][2] Consider using a more stable linker technology, such as a non-cleavable linker or an optimized cleavable linker with enhanced stability.[3] Species-Specific Esterase Activity: Mouse plasma contains carboxylesterases that can cleave certain linkers, like some valine-citrulline (vc) linkers, which are more stable in human plasma.[4][5] If observing instability in murine models, consider this enzymatic activity and evaluate stability in human plasma or use a linker resistant to these enzymes.
Chemical Instability of Conjugation Retro-Michael Reaction: For ADCs conjugated via thiol-maleimide chemistry, the succinimide (B58015) ring can undergo a retro-Michael reaction, leading to deconjugation.[2] Strategies to mitigate this include using self-hydrolyzing maleimides or alternative conjugation chemistries.
High DAR and Hydrophobicity Optimize DAR: Higher DAR values can increase the hydrophobicity of the ADC, potentially leading to faster clearance and apparent instability.[5] Prepare ADCs with a lower average DAR and evaluate the impact on in vivo stability.

Issue 2: High Levels of Free Payload Detected in Plasma

Question: I am detecting a high concentration of unconjugated cytotoxic payload in the plasma of my study animals. What could be causing this and what are the recommended actions?

Answer: The presence of high levels of free payload is a direct consequence of ADC instability and is a significant concern due to the potential for off-target toxicity.[6][7] Here are the primary causes and how to address them:

Potential CauseTroubleshooting/Mitigation Strategy
Premature Linker Cleavage Linker Stability Assessment: The most likely cause is the cleavage of the linker in circulation.[6] Perform in vitro plasma stability assays to confirm the rate of payload release.[8] Select a More Stable Linker: If the linker is found to be labile, the primary strategy is to re-engineer the ADC with a more stable linker. Non-cleavable linkers generally exhibit higher plasma stability.[3][9]
Inefficient Purification Post-Conjugation Review Purification Protocol: Residual free drug from the conjugation reaction may not have been adequately removed. Re-evaluate and optimize the purification process (e.g., size exclusion chromatography, dialysis) to ensure complete removal of unconjugated payload before administration.
"Bystander Effect" in Circulation Payload Permeability: Highly membrane-permeable payloads like MMAE can diffuse out of target cells and potentially back into circulation after initial release.[10] While this is a desired effect in the tumor microenvironment, premature release can exacerbate systemic exposure. Consider using less permeable payloads if off-target toxicity is a major concern.

Issue 3: ADC Aggregation Observed In Vivo

Question: My ADC is showing signs of aggregation in plasma samples. What are the causes of this aggregation and how can I prevent it?

Answer: ADC aggregation is a critical issue that can lead to altered pharmacokinetics, reduced efficacy, and potential immunogenicity.[11][12] The hydrophobic nature of many cytotoxic payloads is a primary driver of aggregation.

Potential CauseTroubleshooting/Mitigation Strategy
High Hydrophobicity Optimize Drug-to-Antibody Ratio (DAR): A high DAR increases the overall hydrophobicity of the ADC, promoting aggregation.[11] Reducing the DAR can often mitigate aggregation issues. Incorporate Hydrophilic Linkers: Using linkers containing hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), can counteract the hydrophobicity of the payload and improve ADC solubility.[6]
Formulation Issues Optimize Formulation Buffer: Suboptimal pH, ionic strength, or the absence of stabilizing excipients in the formulation can lead to aggregation.[13] Screen different buffer conditions and consider the addition of stabilizers like polysorbates.
Manufacturing and Handling Stress Review Manufacturing Process: Certain steps in the conjugation and purification process can induce stress and lead to aggregation.[3] Consider implementing technologies that minimize aggregation during manufacturing, such as solid-phase immobilization of the antibody during conjugation.[13] Proper Handling: Avoid repeated freeze-thaw cycles and mechanical stress (e.g., vigorous vortexing) of the ADC solution.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that influence ADC stability in plasma?

A1: The primary factors influencing ADC stability in plasma are the linker chemistry, the drug-to-antibody ratio (DAR), the site of conjugation on the antibody, and the physicochemical properties of the payload itself. The linker is a critical determinant, with non-cleavable linkers generally showing higher stability than cleavable ones.[5][14][15]

Q2: How does the choice of animal species for in vivo studies affect ADC stability assessment?

A2: The enzymatic profile of plasma can vary significantly between species.[4] For example, mouse plasma contains carboxylesterase 1c, which can cleave certain peptide linkers that are stable in human and non-human primate plasma.[4][5] Therefore, it is crucial to assess ADC stability in plasma from the relevant preclinical species and, if possible, in human plasma to better predict clinical outcomes.

Q3: What are the consequences of premature payload release in vivo?

A3: Premature release of the cytotoxic payload can lead to several adverse consequences, including increased off-target toxicity, as the potent drug can damage healthy tissues.[6][7] It also reduces the therapeutic index of the ADC by decreasing the amount of payload delivered to the tumor cells, thereby lowering its efficacy.[14]

Q4: What is the "bystander effect" and how does it relate to ADC instability?

A4: The bystander effect refers to the ability of a payload, once released from an ADC within a target cell, to diffuse out and kill neighboring antigen-negative tumor cells.[10] While this is a desirable property for treating heterogeneous tumors, the membrane permeability of the payload also means that if it is prematurely released into circulation due to linker instability, it can readily enter and kill healthy cells, contributing to off-target toxicity.[10][16]

Q5: How can I improve the in vivo stability of an ADC with a maleimide-based linker?

A5: Maleimide-based linkers can be susceptible to a retro-Michael reaction, leading to payload deconjugation.[2] To improve stability, you can use next-generation maleimide (B117702) derivatives that undergo hydrolysis to form a stable, ring-opened structure, which prevents the reverse reaction. Alternatively, exploring different conjugation chemistries that form more stable linkages is also a viable strategy.

Quantitative Data Summary

The following tables summarize quantitative data on the stability of different ADC linkers from various studies. Direct comparison between studies should be made with caution due to differences in experimental conditions.

Table 1: Comparative In Vivo Half-Life of Different ADC Linkers

Linker TypeExample ADC ConstructAnimal ModelHalf-life (t1/2)Reference
Val-Cit DipeptidecAC10-MMAEMouse~144 hours (6.0 days)[14]
Val-Cit DipeptidecAC10-MMAECynomolgus Monkey~230 hours (9.6 days)[14]
VCit (Valine-citrulline)anti-HER2-MMAFMouse>95% payload loss after 14 days[14]
EVCit (Glutamic acid–valine–citrulline)anti-HER2-MMAFMouseAlmost no linker cleavage after 14 days[14]
OHPAS (Ortho Hydroxy-Protected Aryl Sulfate)ITC6103ROMouseStable in pharmacokinetic studies[4]
VC-PABC (Val-Cit-p-aminobenzyloxycarbonyl)ITC6104ROMouseUnstable in pharmacokinetic studies[4]
Non-cleavable (SMCC)Trastuzumab-DM1Mouse10.4 days[14]

Table 2: In Vitro Plasma Stability of Cleavable Linkers

Linker TypePlasma SourceStability MetricValueReference
HydrazoneHuman and MouseHalf-life (t1/2)~2 days[6]
Peptide (Val-Cit-PABC)HumanHalf-life (t1/2)230 days[6]
Peptide (Val-Cit-PABC)MouseHalf-life (t1/2)80 hours[6]
Peptide (Phe-Lys-PABC)HumanHalf-life (t1/2)30 days[6]

Experimental Protocols

Protocol 1: In Vitro ADC Plasma Stability Assessment by LC-MS

This protocol outlines a general procedure for determining the stability of an ADC in plasma by measuring the change in average DAR and the amount of released payload over time using Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][8]

Materials:

  • Test ADC

  • Control ADC (with a known stable linker, if available)

  • Plasma (e.g., human, mouse, rat), anticoagulated with K2-EDTA

  • Phosphate-buffered saline (PBS), pH 7.4

  • Immunoaffinity capture beads (e.g., Protein A/G or anti-human IgG)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., 0.1% formic acid in water/acetonitrile)

  • Neutralization buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Incubation:

    • Dilute the test ADC to a final concentration of 100 µg/mL in pre-warmed plasma.

    • Incubate the samples at 37°C.

    • Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).

    • Immediately freeze the collected aliquots at -80°C until analysis.

  • Immunoaffinity Capture of ADC:

    • Thaw the plasma samples on ice.

    • Add immunoaffinity capture beads to each plasma sample and incubate with gentle mixing to capture the ADC.

    • Separate the beads from the plasma using a magnetic rack. The supernatant contains the free payload.

    • Wash the beads with wash buffer to remove non-specifically bound proteins.

  • Analysis of Free Payload:

    • To the supernatant from step 2, add cold acetonitrile (2:1 volume ratio) to precipitate plasma proteins.

    • Centrifuge to pellet the precipitated proteins.

    • Analyze the resulting supernatant by LC-MS/MS to quantify the concentration of the free payload.

  • Analysis of Average DAR:

    • Elute the captured ADC from the beads using the elution buffer.

    • Immediately neutralize the eluate.

    • Analyze the intact or reduced ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates payload loss.

  • Data Analysis:

    • Plot the average DAR and the concentration of free payload against time.

    • Calculate the half-life (t1/2) of the ADC in plasma based on the rate of DAR decrease or payload release.

Protocol 2: ELISA-Based Quantification of Intact ADC Stability

This protocol describes a method to assess ADC stability by quantifying the amount of intact ADC (antibody with payload attached) remaining in plasma over time using an Enzyme-Linked Immunosorbent Assay (ELISA).[14][15][17]

Materials:

  • 96-well high-binding ELISA plates

  • Capture antigen (specific to the ADC's antibody)

  • Test ADC plasma samples from an in vivo study (collected at various time points)

  • Detection antibody (conjugated to an enzyme, e.g., HRP, and specific for the payload)

  • Coating buffer (e.g., PBS, pH 7.4)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Plate Coating:

    • Dilute the capture antigen in coating buffer.

    • Add 100 µL of the diluted antigen to each well of the ELISA plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer.

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Sample Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of diluted plasma samples and standards to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the enzyme-conjugated detection antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Signal Development:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Reading:

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.

  • Data Analysis:

    • Generate a standard curve from the standards.

    • Calculate the concentration of intact ADC in the plasma samples based on the standard curve.

    • Plot the concentration of intact ADC over time to determine the stability profile.

Visualizations

ADC_Stability_Troubleshooting start Start: In Vivo ADC Instability Observed issue Identify Primary Issue start->issue dar_decrease Rapid DAR Decrease issue->dar_decrease DAR Loss free_payload High Free Payload issue->free_payload Free Drug aggregation ADC Aggregation issue->aggregation Aggregation cause_linker Potential Cause: Linker Instability dar_decrease->cause_linker cause_conjugation Potential Cause: Conjugation Chemistry dar_decrease->cause_conjugation free_payload->cause_linker cause_purification Potential Cause: Inefficient Purification free_payload->cause_purification cause_dar Potential Cause: High DAR / Hydrophobicity aggregation->cause_dar cause_formulation Potential Cause: Suboptimal Formulation aggregation->cause_formulation solution_linker Solution: Use More Stable Linker cause_linker->solution_linker solution_dar Solution: Optimize (Lower) DAR cause_dar->solution_dar solution_purification Solution: Optimize Purification Protocol cause_purification->solution_purification solution_formulation Solution: Screen Buffers & Excipients cause_formulation->solution_formulation solution_conjugation Solution: Use Stable Conjugation Chemistry cause_conjugation->solution_conjugation

Caption: Troubleshooting flowchart for ADC instability in plasma.

ADC_Stability_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment plasma_incubation 1. Incubate ADC in Plasma (e.g., human, mouse, rat) at 37°C time_points 2. Collect Aliquots at Multiple Time Points plasma_incubation->time_points immuno_capture 3. Immunoaffinity Capture of ADC time_points->immuno_capture supernatant Supernatant (Free Payload) immuno_capture->supernatant beads Beads (Intact ADC) immuno_capture->beads lcms_free_drug 4a. LC-MS/MS Analysis of Free Payload supernatant->lcms_free_drug lcms_dar 4b. LC-MS Analysis of Average DAR beads->lcms_dar data_analysis_invitro 5. Data Analysis: Determine Half-life lcms_free_drug->data_analysis_invitro lcms_dar->data_analysis_invitro animal_dosing 1. Administer ADC to Animal Model blood_collection 2. Collect Blood Samples at Time Points animal_dosing->blood_collection plasma_isolation 3. Isolate Plasma blood_collection->plasma_isolation elisa 4. ELISA for Intact ADC or LC-MS for DAR plasma_isolation->elisa pk_analysis 5. Pharmacokinetic Analysis elisa->pk_analysis

Caption: Experimental workflow for assessing ADC plasma stability.

Off_Target_Toxicity_Pathway adc_instability ADC Instability in Plasma premature_release Premature Payload Release (e.g., MMAE, DM1) adc_instability->premature_release free_payload Free Payload in Circulation premature_release->free_payload healthy_cell Healthy (Off-Target) Cell free_payload->healthy_cell Diffusion cellular_uptake Non-specific Cellular Uptake healthy_cell->cellular_uptake tubulin_disruption Microtubule Disruption (e.g., MMAE) cellular_uptake->tubulin_disruption for MMAE dna_damage DNA Damage (e.g., DM1) cellular_uptake->dna_damage for DM1 cell_cycle_arrest Cell Cycle Arrest tubulin_disruption->cell_cycle_arrest dna_damage->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis toxicity Off-Target Toxicity (e.g., Neutropenia, Hepatotoxicity) apoptosis->toxicity

Caption: Generalized pathway of off-target toxicity from premature payload release.

References

Technical Support Center: Optimizing diSPhMC Maleimide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diSPhMC (dibromomaleimide) maleimide (B117702) conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is diSPhMC and how does it differ from standard maleimides?

A1: diSPhMC, or dibromomaleimide, is a next-generation maleimide reagent used for site-selective bioconjugation. Unlike traditional maleimides that typically react with a single free thiol (cysteine), diSPhMC is designed to "bridge" or reconnect two cysteine residues that were previously linked by a disulfide bond.[1] This is achieved by first reducing the disulfide bond to generate two free thiols, which then react with the two bromine atoms on the maleimide ring, forming a stable, covalent linkage.[1] This approach is particularly useful for creating homogenous and stable antibody-drug conjugates (ADCs) from native antibodies.[2][3][4]

Q2: What is the optimal pH for diSPhMC conjugation?

A2: The optimal pH for diSPhMC conjugation can vary depending on the specific protocol and the desired outcome, particularly concerning post-conjugation hydrolysis for stabilization. While some protocols suggest a pH of 6.2 for certain peptide conjugations[1][5], others utilize a higher pH of 8.0 to 8.5 to accelerate the hydrolysis of the resulting thiosuccinimide, which "locks" the conjugate into a more stable maleamic acid form.[2][3] A pH of 7.4 is also commonly used for the conjugation step itself.[6]

Q3: What is the purpose of post-conjugation hydrolysis?

A3: Post-conjugation hydrolysis of the thiosuccinimide ring is a critical step for enhancing the stability of the conjugate.[2][3] The resulting ring-opened maleamic acid structure is more robust and less susceptible to retro-Michael reactions, which can lead to deconjugation in vivo.[2][3] By designing diSPhMC reagents with linkers that promote accelerated hydrolysis, the entire conjugation and stabilization process can be completed in just over an hour.[2][3][4]

Q4: What are the recommended reducing agents for the initial disulfide bond reduction?

A4: Tris(2-carboxyethyl)phosphine (TCEP) is a commonly recommended reducing agent for the initial disulfide bond reduction prior to diSPhMC conjugation.[1] TCEP is effective and does not contain free thiols itself, which means it does not need to be removed before the addition of the maleimide reagent.[1] Dithiothreitol (DTT) can also be used, but excess DTT must be removed before conjugation to prevent it from reacting with the diSPhMC.[6]

Q5: How can I improve the stability of my diSPhMC conjugate?

A5: The stability of diSPhMC conjugates can be significantly improved by promoting the hydrolysis of the thiosuccinimide ring to the more stable maleamic acid form.[2][3] This can be achieved by:

  • pH Adjustment: Increasing the pH to 8.0-8.5 after the initial conjugation can accelerate hydrolysis.[2][3]

  • Linker Design: Utilizing diSPhMC reagents with electron-withdrawing linkers can intrinsically speed up the hydrolysis process.[3]

  • Incubation: Incubating the conjugate at 37°C for a period (e.g., 72 hours) after adjusting the pH can also facilitate hydrolysis.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conjugation Yield Incomplete reduction of disulfide bonds.Ensure a sufficient molar excess of the reducing agent (e.g., 1.1 equivalents of TCEP) is used and allow for adequate incubation time (e.g., 1 hour).[5] Confirm reduction with appropriate analytical methods.
Suboptimal pH for conjugation.Optimize the reaction pH. While pH 6.2 has been used for some peptides[1][5], a pH of 7.4 is also common for the conjugation step.[6]
Steric hindrance.For sterically hindered systems, consider optimizing the linker on the diSPhMC reagent.[6]
Poor Conjugate Stability Incomplete hydrolysis of the thiosuccinimide ring.After conjugation, adjust the pH to 8.0-8.5 and incubate to promote hydrolysis to the stable maleamic acid form.[2][3] Monitor hydrolysis to completion.
Thiol-disulfide exchange reactions.Ensure complete hydrolysis post-conjugation to "lock" the conjugate, preventing exchange reactions.[7][8]
Heterogeneous Product Side reactions or incomplete reactions.Optimize reaction time and stoichiometry. A short conjugation time (e.g., 5 minutes) followed by a longer hydrolysis step (e.g., 1 hour) can improve homogeneity.[3]
Reaction with other nucleophiles.While diSPhMC is highly selective for thiols, ensure the pH is not excessively high during the conjugation step to avoid potential side reactions with other nucleophilic residues.
Precipitation during Conjugation Protein instability under reaction conditions.Optimize buffer conditions and protein concentration. Ensure the chosen pH and temperature are suitable for the stability of your specific protein.

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for diSPhMC Conjugation

ParameterRecommended Range/ValueNotesReference
pH for Reduction 6.2For some peptide systems.[1][5]
pH for Conjugation 6.2 - 8.0pH 7.4 is a common starting point.[1][5][6]
pH for Hydrolysis 8.0 - 8.5To accelerate the formation of the stable maleamic acid.[2][3]
Temperature Room Temperature (20-25°C) or 37°C37°C can be used to promote hydrolysis.[5][6]
Reaction Time (Conjugation) 5 minutes - 1 hourShorter times can improve homogeneity when followed by a dedicated hydrolysis step.[3][5]
Reaction Time (Hydrolysis) 1 hour - 72 hoursDependent on the diSPhMC linker and pH. Accelerated systems can complete hydrolysis in about 1 hour.[2][3][6]
Molar Ratio (diSPhMC:Biomolecule) ~1.1 : 1A slight excess of the diSPhMC reagent is often used.[1][5]
Molar Ratio (Reducing Agent:Disulfide) ~1.1 : 1For TCEP.[5]

Experimental Protocols

Protocol 1: General Procedure for diSPhMC Conjugation to a Disulfide-Containing Peptide
  • Peptide Preparation: Dissolve the lyophilized peptide containing a disulfide bond in a suitable buffer (e.g., 50 mM sodium phosphate, pH 6.2, with organic co-solvents like acetonitrile (B52724) and DMF if necessary) to a final concentration of approximately 0.25 mg/mL.[5]

  • Reduction: Add 1.1 equivalents of TCEP to the peptide solution. Incubate the reaction mixture for 1 hour at 20°C to ensure complete reduction of the disulfide bond.[5] Confirm the reduction using LC-MS.

  • Conjugation: Add 1.1 equivalents of the diSPhMC reagent to the reduced peptide solution. Maintain the reaction at 20°C for 1 hour.[5]

  • Analysis: Monitor the reaction progress and confirm the formation of the conjugate by LC-MS.[5]

Protocol 2: Optimized Protocol for Antibody Conjugation with Accelerated Hydrolysis
  • Antibody Preparation and Reduction: Reduce the native antibody using an appropriate concentration of a reducing agent (e.g., DTT). After reduction, remove the excess reducing agent using a desalting column.

  • Conjugation: Adjust the pH of the reduced antibody solution to 8.5. Add the diSPhMC reagent and incubate for 5 minutes.[3]

  • Hydrolysis: Allow the reaction to proceed for an additional 1 hour at the same pH to facilitate complete hydrolysis of the thiosuccinimide ring to the stable maleamic acid form.[3]

  • Purification and Analysis: Purify the resulting antibody conjugate using standard chromatography techniques. Analyze the homogeneity and drug-to-antibody ratio (DAR) by mass spectrometry.[2][3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Start Start Biomolecule Disulfide-Containing Biomolecule Start->Biomolecule Reduction Reduction of Disulfide Bond Biomolecule->Reduction Reducer Reducing Agent (e.g., TCEP) Reducer->Reduction diSPhMC_reagent diSPhMC Reagent Conjugation diSPhMC Conjugation diSPhMC_reagent->Conjugation Reduction->Conjugation Hydrolysis Post-Conjugation Hydrolysis (pH 8.0-8.5) Conjugation->Hydrolysis Purification Purification Hydrolysis->Purification Analysis Characterization (e.g., LC-MS) Purification->Analysis End End Analysis->End

Caption: Experimental workflow for diSPhMC maleimide conjugation.

troubleshooting_guide Start Low Conjugation Yield? Check_Reduction Incomplete Reduction? Start->Check_Reduction Yes Check_Stability Poor Conjugate Stability? Start->Check_Stability No Optimize_Reducer Increase Reducing Agent Concentration/Time Check_Reduction->Optimize_Reducer Yes Check_pH Suboptimal pH? Check_Reduction->Check_pH No Optimize_Reducer->Check_pH Optimize_pH Adjust pH to Optimal Range (6.2-8.0) Check_pH->Optimize_pH Yes Successful_Conjugation Successful Conjugation Check_pH->Successful_Conjugation No Optimize_pH->Successful_Conjugation Promote_Hydrolysis Increase pH to 8.0-8.5 Post-Conjugation Check_Stability->Promote_Hydrolysis Yes Check_Stability->Successful_Conjugation No Promote_Hydrolysis->Successful_Conjugation

Caption: Troubleshooting logic for diSPhMC conjugation issues.

References

Validation & Comparative

A Head-to-Head Comparison of ADC Linker Technologies: diSPhMC-Asn-Pro-Val-PABC-MMAE vs. mc-vc-PABC-MMAE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), dictating its stability, mechanism of action, and ultimately, its therapeutic index. This guide provides an in-depth, objective comparison of two prominent cleavable linker systems used in conjunction with the potent cytotoxic agent monomethyl auristatin E (MMAE): the novel diSPhMC-Asn-Pro-Val-PABC-MMAE and the widely utilized mc-vc-PABC-MMAE. This comparison is supported by available experimental data and detailed methodologies to inform rational ADC design.

Introduction to the Linkers

The mc-vc-PABC-MMAE linker has been a cornerstone in the development of ADCs. It incorporates a maleimidocaproyl (mc) spacer, a valine-citrulline (vc) dipeptide that is a substrate for the lysosomal protease cathepsin B, and a self-immolating para-aminobenzyl carbamate (B1207046) (PABC) spacer.[1][2][3] This design facilitates intracellular release of the MMAE payload following internalization of the ADC into the target cancer cell.

This compound represents a newer generation of linker technology. A key distinguishing feature is its sensitivity to neutrophil elastase, an enzyme found in the tumor microenvironment.[4][5] This suggests the potential for both intracellular and extracellular drug release, which could offer advantages in treating heterogeneous tumors.

Quantitative Data Summary

Table 1: Plasma Stability Comparison
ParameterThis compoundmc-vc-PABC-MMAEReferences
Cleavage Enzyme Neutrophil ElastaseCathepsin B, Carboxylesterases (rodent)[2][4][5]
Human Plasma Stability Data not publicly available. Expected to be stable.High stability, with <1% MMAE release after 6 days.[6]
Rodent Plasma Stability Data not publicly available.Lower stability, with nearly 25% MMAE release in mouse plasma after 6 days due to carboxylesterase activity.[2][6]
Table 2: In Vitro Cytotoxicity
Cell LineThis compound ADC (IC50)mc-vc-PABC-MMAE ADC (IC50)References
Antigen-Positive Cancer CellsHigh subnanomolar to nanomolar potency has been reported for neutrophil elastase-sensitive linkers.Potent cytotoxicity, often in the sub-nanomolar to low nanomolar range.[4][5][7]
Antigen-Negative Cancer Cells (with exogenous enzyme)Nanomolar activity observed upon addition of neutrophil elastase, suggesting extracellular cleavage and bystander effect.Potent bystander killing is a known characteristic due to the cell-permeable nature of released MMAE.[3][4][5]

Mechanism of Action and Cleavage Pathways

The fundamental difference between these two linkers lies in their enzymatic cleavage sites, which dictates their payload release mechanisms.

cluster_diSPhMC This compound Pathway ADC_diSPhMC ADC with diSPhMC-Asn-Pro-Val Linker Internalized_ADC_diSPhMC Internalized ADC ADC_diSPhMC->Internalized_ADC_diSPhMC Internalization Extracellular_TME Tumor Microenvironment (TME) ADC_diSPhMC->Extracellular_TME Lysosome_diSPhMC Lysosome Internalized_ADC_diSPhMC->Lysosome_diSPhMC Cleavage_Intra Intracellular Cleavage Lysosome_diSPhMC->Cleavage_Intra Neutrophil_Elastase Neutrophil Elastase Extracellular_TME->Neutrophil_Elastase Cleavage_Extra Extracellular Cleavage Neutrophil_Elastase->Cleavage_Extra Cleavage of Asn-Pro-Val Released_MMAE_Intra Released MMAE Cleavage_Intra->Released_MMAE_Intra Released_MMAE_Extra Released MMAE Cleavage_Extra->Released_MMAE_Extra Cell_Death_Target Target Cell Death Released_MMAE_Intra->Cell_Death_Target Bystander_Cell Neighboring Antigen- Negative Cell Released_MMAE_Extra->Bystander_Cell Diffusion Bystander_Effect Bystander Cell Death Bystander_Cell->Bystander_Effect

Caption: Dual release mechanism of this compound.

cluster_mc_vc mc-vc-PABC-MMAE Pathway ADC_mc_vc ADC with mc-vc Linker Internalized_ADC_mc_vc Internalized ADC ADC_mc_vc->Internalized_ADC_mc_vc Internalization Lysosome_mc_vc Lysosome Internalized_ADC_mc_vc->Lysosome_mc_vc Cathepsin_B Cathepsin B Lysosome_mc_vc->Cathepsin_B Cleavage Intracellular Cleavage Cathepsin_B->Cleavage Cleavage of Val-Cit Released_MMAE Released MMAE Cleavage->Released_MMAE Cell_Death_Target Target Cell Death Released_MMAE->Cell_Death_Target Bystander_Cell Neighboring Antigen- Negative Cell Released_MMAE->Bystander_Cell Diffusion Bystander_Effect Bystander Cell Death Bystander_Cell->Bystander_Effect

Caption: Intracellular release mechanism of mc-vc-PABC-MMAE.

Experimental Protocols

Accurate assessment of linker performance is crucial for ADC development. Below are detailed methodologies for key experiments.

Protocol 1: Plasma Stability Assay

This assay evaluates the stability of the ADC and quantifies the amount of prematurely released payload in plasma from different species.

Workflow:

Incubation Incubate ADC in plasma (e.g., human, mouse) at 37°C Aliquots Collect aliquots at various time points Incubation->Aliquots Analysis Analyze by LC-MS/MS or ELISA Aliquots->Analysis Quantification Quantify intact ADC and released MMAE Analysis->Quantification

Caption: Workflow for ADC plasma stability assay.

Methodology:

  • Incubation: The ADC is incubated in plasma (e.g., human, monkey, rat, mouse) at a specific concentration (e.g., 100 µg/mL) at 37°C.

  • Time-Course Analysis: Aliquots are collected at various time points (e.g., 0, 8, 24, 48, 96 hours).

  • Sample Preparation: Plasma proteins are precipitated using an organic solvent (e.g., acetonitrile), and the supernatant containing the released drug is collected.

  • Analysis of Released Payload: The concentration of free MMAE in the supernatant is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Analysis of Intact ADC: The amount of intact ADC can be determined by methods such as Enzyme-Linked Immunosorbent Assay (ELISA) to calculate the drug-to-antibody ratio (DAR) over time.

Protocol 2: In Vitro Bystander Cytotoxicity Assay

This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.

Workflow:

CoCulture Co-culture antigen-positive (Ag+) and antigen-negative (Ag-) cells Treatment Treat with ADC CoCulture->Treatment Incubation Incubate for 72-120 hours Treatment->Incubation Analysis Measure viability of Ag- cells (e.g., via fluorescence) Incubation->Analysis

Caption: Workflow for in vitro bystander cytotoxicity assay.

Methodology:

  • Cell Seeding: Antigen-positive (Ag+) and antigen-negative (Ag-) cells are co-cultured in a 96-well plate. The Ag- cells are often engineered to express a fluorescent protein (e.g., GFP) for specific viability measurement.

  • ADC Treatment: The co-culture is treated with serial dilutions of the ADC. For the diSPhMC linker, parallel experiments with and without the addition of exogenous neutrophil elastase can be performed.

  • Incubation: The plate is incubated for a period sufficient to observe cytotoxic effects (typically 72-120 hours).

  • Data Acquisition: The viability of the Ag- cell population is specifically measured by quantifying the fluorescent signal.

  • Data Analysis: The viability of Ag- cells in the co-culture is compared to that of Ag- cells cultured alone and treated with the ADC to determine the extent of the bystander effect.

Protocol 3: In Vivo Xenograft Efficacy Study

This study evaluates the anti-tumor activity of the ADC in a living organism.

Workflow:

Implantation Implant tumor cells subcutaneously in immunocompromised mice TumorGrowth Allow tumors to reach a specified size Implantation->TumorGrowth Treatment Administer ADC (e.g., intravenously) TumorGrowth->Treatment Monitoring Monitor tumor volume and body weight Treatment->Monitoring

Caption: Workflow for in vivo ADC efficacy study in a xenograft model.

Methodology:

  • Model Establishment: Human cancer cells (either a single cell line or a co-culture of Ag+ and Ag- cells) are implanted subcutaneously into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into treatment groups and administered the ADC, a vehicle control, and potentially a non-binding isotype control ADC.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is concluded when tumors in the control group reach a maximum allowable size, and the anti-tumor efficacy is assessed by comparing tumor growth inhibition between the treatment and control groups.

Conclusion

The choice between this compound and mc-vc-PABC-MMAE linkers depends on the specific therapeutic strategy and the characteristics of the target tumor. The established mc-vc-PABC-MMAE linker offers a reliable intracellular cleavage mechanism, though its stability in preclinical rodent models can be a concern. The novel this compound linker presents an intriguing alternative with its potential for both intra- and extracellular payload release, which may enhance efficacy in tumors with heterogeneous antigen expression and a supportive microenvironment rich in neutrophil elastase. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages and disadvantages of these two promising linker technologies.

References

A Comparative Analysis of Peptide Linker Stability: Asn-Pro-Val vs. Val-Cit

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a peptide linker is a critical decision in the design of antibody-drug conjugates (ADCs) and other targeted therapies. The linker's stability in circulation and its susceptibility to cleavage at the target site are paramount to both the efficacy and safety of the therapeutic. This guide provides a detailed comparison of two prominent peptide linkers: the well-established Cathepsin B-cleavable valine-citrulline (Val-Cit) linker and the neutrophil elastase-sensitive asparagine-proline-valine (Asn-Pro-Val) linker.

This comparison summarizes available experimental data on their enzymatic cleavage, plasma stability, and in vivo performance to inform the rational design of next-generation targeted therapies.

Executive Summary

The Val-Cit linker has been a cornerstone in the development of ADCs, relying on cleavage by the lysosomal protease Cathepsin B, which is often upregulated in tumor cells. This mechanism provides a degree of tumor-specific payload release. However, emerging data has highlighted its susceptibility to premature cleavage by other enzymes, such as neutrophil elastase, which can lead to off-target toxicity.

The Asn-Pro-Val (NPV) linker represents an alternative strategy, designed for cleavage by neutrophil elastase, an enzyme found in the tumor microenvironment of certain cancers. This offers a different mechanism for targeted drug release. Furthermore, a new class of asparagine-containing linkers, specifically those cleaved by legumain, is gaining attention for its enhanced stability and hydrophilicity compared to traditional Val-Cit linkers.

This guide will delve into the specifics of each linker, presenting a side-by-side comparison of their known stability profiles and cleavage mechanisms.

Data Presentation: Quantitative Comparison of Linker Stability

The following tables summarize the available quantitative data on the stability and cleavage of Val-Cit and Asn-Pro-Val linkers. Direct head-to-head comparative studies with extensive quantitative data are limited, particularly for the Asn-Pro-Val linker. The data presented is a synthesis of findings from various studies.

LinkerEnzymeCleavage CharacteristicsSource
Val-Cit Cathepsin BPrimary cleavage enzyme in lysosomes.[]
Neutrophil ElastaseSusceptible to cleavage, which can lead to off-target toxicity.[2]
Carboxylesterase 1C (mouse)Unstable in mouse plasma due to cleavage by this enzyme.[3]
Asn-Pro-Val Neutrophil ElastaseSpecific substrate; cleavage leads to payload release.[4][5]
Cathepsin BData on susceptibility to Cathepsin B is not readily available.
LinkerPlasma SourceStability (Half-life)NotesSource
Val-Cit HumanGenerally stable.No significant degradation observed after 28 days in one study.[3]
MouseUnstable.>95% loss of conjugated payload after 14 days in one study.[3]
Asn-Pro-Val MouseExcellent stability.t½ = 35.3 hours in one study.[4]
HumanData not readily available.

Enzymatic Cleavage Mechanisms

The differential cleavage of these linkers forms the basis of their targeted drug release strategies.

Val-Cit Linker: Cathepsin B-Mediated Cleavage

The Val-Cit dipeptide is designed to be a substrate for Cathepsin B, a protease highly active in the acidic environment of lysosomes within tumor cells.

G Val-Cit Linker Cleavage by Cathepsin B ADC Antibody-Drug Conjugate (ADC) with Val-Cit linker Internalization Internalization into Target Tumor Cell ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome CathepsinB Cathepsin B Lysosome->CathepsinB Cleavage Cleavage of Val-Cit Linker CathepsinB->Cleavage Catalyzes Payload Active Payload Cleavage->Payload Releases

Mechanism of Val-Cit linker cleavage by Cathepsin B.
Asn-Pro-Val Linker: Neutrophil Elastase-Mediated Cleavage

The Asn-Pro-Val tripeptide is a specific substrate for neutrophil elastase, an enzyme present in the tumor microenvironment, particularly in inflamed tissues.

G Asn-Pro-Val Linker Cleavage by Neutrophil Elastase Drug_Conjugate Drug Conjugate with Asn-Pro-Val linker Tumor_Microenvironment Tumor Microenvironment Drug_Conjugate->Tumor_Microenvironment Neutrophil_Elastase Neutrophil Elastase Tumor_Microenvironment->Neutrophil_Elastase Cleavage Cleavage of Asn-Pro-Val Linker Neutrophil_Elastase->Cleavage Catalyzes Payload Active Payload Cleavage->Payload Releases

Mechanism of Asn-Pro-Val linker cleavage.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of linker stability and cleavage. Below are generalized protocols for key experiments.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the linker in plasma from different species.

Methodology:

  • The antibody-drug conjugate (ADC) is incubated in plasma (e.g., human, mouse) at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 6, 24, 48, 72, and 144 hours).

  • The amount of intact ADC and released payload in the plasma samples is quantified.

  • Analysis:

    • Intact ADC: Typically measured using techniques like ELISA or liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.

    • Released Payload: Quantified by LC-MS/MS. An increase in the free payload concentration signifies linker instability.

Enzymatic Cleavage Assay

Objective: To determine the susceptibility and rate of linker cleavage by a specific enzyme.

Methodology:

  • The ADC or a model substrate containing the peptide linker is incubated with the purified enzyme (e.g., Cathepsin B or neutrophil elastase) in an appropriate buffer at 37°C.

  • For Cathepsin B assays, the buffer is typically acidic (pH 5.0-5.5) to mimic the lysosomal environment.

  • For neutrophil elastase assays, a neutral pH buffer is generally used.

  • The reaction is monitored over time.

  • Analysis: The cleavage of the linker is quantified by measuring the appearance of the cleaved product (e.g., free payload or a fluorescent reporter) using HPLC or a fluorescence plate reader.

G Experimental Workflow for Linker Stability and Cleavage Analysis cluster_0 In Vitro Stability cluster_1 Enzymatic Cleavage Plasma_Incubation Incubate ADC in Human and Mouse Plasma Time_Points Collect Aliquots at Various Time Points Plasma_Incubation->Time_Points LCMS_Analysis_Plasma LC-MS/MS Analysis (Intact ADC & Free Payload) Time_Points->LCMS_Analysis_Plasma Data_Analysis Data Analysis (Half-life, Cleavage Rate) LCMS_Analysis_Plasma->Data_Analysis Enzyme_Incubation Incubate ADC with Purified Enzyme Reaction_Monitoring Monitor Reaction Over Time Enzyme_Incubation->Reaction_Monitoring HPLC_Fluorescence_Analysis HPLC or Fluorescence Analysis (Cleaved Product) Reaction_Monitoring->HPLC_Fluorescence_Analysis HPLC_Fluorescence_Analysis->Data_Analysis

References

A Head-to-Head Battle of Payloads: MMAE vs. MMAF in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a cytotoxic payload is a critical decision in the design of effective and safe antibody-drug conjugates (ADCs). Among the most prominent payloads are monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), both potent tubulin inhibitors. This guide provides an objective, data-driven comparison of MMAE and MMAF ADCs, summarizing their performance and providing supporting experimental data to inform payload selection.

MMAE and MMAF are synthetic analogs of the natural antimitotic agent dolastatin 10.[1] Their primary mechanism of action involves inhibiting tubulin polymerization, which leads to cell cycle arrest and ultimately, apoptosis (programmed cell death).[2][] The fundamental distinction between these two molecules lies in a single amino acid substitution at the C-terminus. MMAE is a neutral molecule, while MMAF possesses a charged phenylalanine residue.[1][2] This seemingly minor alteration has profound implications for their biological properties, including cell permeability, the bystander effect, and the overall therapeutic window of the resulting ADC.[1]

Key Performance Differences: A Tabular Summary

The choice between MMAE and MMAF hinges on the specific therapeutic strategy and the characteristics of the target tumor. MMAE, with its significant bystander effect, is often favored for treating heterogeneous tumors where not all cancer cells express the target antigen.[1][4] Conversely, MMAF's limited cell permeability can translate to a better safety profile, making it a suitable candidate when minimizing off-target toxicity is a priority.[4][]

PropertyMMAEMMAFReferences
Cell Membrane Permeability High (more permeable)Low (less permeable)[1][4]
Bystander Killing Effect PotentMinimal to none[1][4][6]
Molecular Characteristic More hydrophobic, neutralHydrophilic, negatively charged at physiological pH[4]
In Vitro Potency (Free Drug) Generally lower IC50 (more potent)Generally higher IC50 (less potent)[4][7]
Systemic Toxicity Potentially higherPotentially lower[]

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. As a free drug, the cell-permeable MMAE is significantly more cytotoxic than the less permeable MMAF. However, when conjugated to an antibody, the cytotoxic potential of MMAF is comparable to that of MMAE in antigen-positive cell lines.[8]

Cell LineADC/DrugIC50 (nmol/L)Reference
NCI N87Free MMAE0.7[7]
NCI N87Free MMAF88.3[7]
NCI N87Trastuzumab-MMAF0.09[7]
OE19Free MMAE1.5[7]
OE19Free MMAF386.3[7]
OE19Pertuzumab-MMAF0.16[7]
HCT116 (HER2-negative)Trastuzumab-MMAFEssentially nontoxic[7]
Karpas 299cAC10-vcMMAEPotently cytotoxic[9]
Karpas 299cAC10-vcMMAFPotently cytotoxic[9]

In Vivo Efficacy: Xenograft Models

Preclinical in vivo studies, typically using xenograft mouse models, are crucial for evaluating the anti-tumor activity of ADCs. In a study on admixed tumors containing both antigen-positive and antigen-negative cells, MMAE-ADCs demonstrated the ability to kill neighboring antigen-negative cells (bystander effect), while MMAF-ADCs did not show this effect.[9]

Xenograft ModelTreatmentOutcomeReference
Admixed CD30+ and CD30- tumorscAC10-vcMMAEEradication of both CD30+ and CD30- cells[9]
Admixed CD30+ and CD30- tumorscAC10-vcMMAFKilling of CD30+ cells only[9]

Visualizing the Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the mechanism of action of auristatin-based ADCs, the key differences in the bystander effect between MMAE and MMAF, and a typical experimental workflow for evaluating ADC efficacy.

MMA_Mechanism Mechanism of Action for MMAE/MMAF ADCs ADC ADC in Circulation TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Targeting Binding ADC Binds to Target Antigen TumorCell->Binding Internalization Internalization via Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome PayloadRelease Payload Release (MMAE or MMAF) Lysosome->PayloadRelease 2. Cleavage Tubulin Tubulin PayloadRelease->Tubulin 3. Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule CellCycleArrest G2/M Cell Cycle Arrest Microtubule->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Mechanism of action for MMAE/MMAF ADCs.

Bystander_Effect MMAE vs. MMAF Bystander Effect cluster_MMAE MMAE cluster_MMAF MMAF TargetCell_MMAE Antigen-Positive Target Cell PayloadRelease_MMAE MMAE Release TargetCell_MMAE->PayloadRelease_MMAE BystanderCell_MMAE Antigen-Negative Bystander Cell PayloadRelease_MMAE->BystanderCell_MMAE High Permeability (Diffusion) Apoptosis_Bystander_MMAE Apoptosis BystanderCell_MMAE->Apoptosis_Bystander_MMAE TargetCell_MMAF Antigen-Positive Target Cell PayloadRelease_MMAF MMAF Release TargetCell_MMAF->PayloadRelease_MMAF BystanderCell_MMAF Antigen-Negative Bystander Cell PayloadRelease_MMAF->BystanderCell_MMAF Low Permeability (Trapped) NoEffect No Effect BystanderCell_MMAF->NoEffect

MMAE vs. MMAF Bystander Effect.

Experimental_Workflow In Vivo Xenograft Study Workflow Start Start CellCulture Tumor Cell Culture Start->CellCulture Implantation Subcutaneous Implantation in Immunodeficient Mice CellCulture->Implantation TumorGrowth Tumor Growth to Predetermined Size Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment ADC Administration (e.g., Intravenous) Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint DataAnalysis Data Analysis (e.g., Tumor Growth Inhibition) Endpoint->DataAnalysis End End DataAnalysis->End

In Vivo Xenograft Study Workflow.

Experimental Protocols

In Vitro Cytotoxicity Assay

This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).[10][11]

  • Cell Seeding: Plate cancer cells (both antigen-positive and antigen-negative lines) in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the MMAE-ADC and MMAF-ADC. Add the dilutions to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period of 72 to 120 hours.

  • Viability Assessment: Measure cell viability using a commercially available assay (e.g., CellTiter-Glo®).

  • Data Analysis: Plot cell viability against ADC concentration and determine the IC50 value for each ADC and cell line.

Bystander Effect Co-culture Assay

This assay evaluates the ability of an ADC to kill antigen-negative cells when in the presence of antigen-positive cells.[4][12]

  • Cell Seeding: Co-culture a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate.

  • ADC Treatment: Treat the co-culture with varying concentrations of the MMAE-ADC or MMAF-ADC.

  • Incubation: Incubate for 72 to 120 hours.

  • Analysis: Use flow cytometry or high-content imaging to quantify the viability of the fluorescent antigen-negative cells.

  • Data Interpretation: A significant decrease in the viability of antigen-negative cells in the co-culture compared to a culture of only antigen-negative cells treated with the same ADC concentration indicates a bystander effect.

In Vivo Xenograft Model

This protocol outlines a typical study to assess the in vivo efficacy of an ADC in a mouse model.[13][14][15]

  • Model Establishment: Subcutaneously implant human tumor cells into immunodeficient mice. For bystander effect studies, a mix of antigen-positive and antigen-negative cells can be implanted.[9]

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Administer the MMAE-ADC, MMAF-ADC, or a vehicle control to different groups of mice, typically via intravenous injection.

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly) to assess efficacy and toxicity.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size or after a set period.

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups to determine the in vivo efficacy of the ADCs.

Conclusion

The decision to use MMAE or MMAF as an ADC payload is a strategic one, dictated by the specific therapeutic context. MMAE's potent bystander effect makes it an excellent choice for heterogeneous tumors, though with a potential for increased off-target toxicity.[1][4] MMAF offers a potentially safer profile due to its limited cell permeability, which may be advantageous in situations where minimizing damage to surrounding healthy tissue is paramount.[4][] A thorough understanding of the distinct properties of each payload, supported by robust preclinical data, is essential for the rational design of the next generation of antibody-drug conjugates.

References

A Comparative Guide to Antibody-Drug Conjugate Internalization: Unveiling the Performance of diSPhMC-Asn-Pro-Val-PABC-MMAE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the novel diSPhMC-Asn-Pro-Val-PABC-MMAE Antibody-Drug Conjugate (ADC), which is engineered for dual intra- and extracellular payload release, against the established intracellularly cleaved Val-Cit-PABC-MMAE ADC.

This guide delves into the critical validation step of ADC development: internalization. Here, we present a comparative analysis of the this compound ADC, a promising therapeutic candidate with a neutrophil elastase-sensitive linker, and the widely-used Val-Cit-PABC-MMAE ADC, which relies on lysosomal protease activity. This comparison is supported by experimental data and detailed protocols to aid in the evaluation and potential adoption of this novel ADC platform.

At a Glance: Performance Comparison

The following table summarizes the key performance indicators of the two ADC constructs. The this compound ADC demonstrates a unique dual-release mechanism, offering potential advantages in the tumor microenvironment.

FeatureThis compound ADCVal-Cit-PABC-MMAE ADC
Cleavage Mechanism Dual: Intracellular (Cathepsin B) & Extracellular (Neutrophil Elastase)Intracellular (Cathepsin B)
Primary Release Site Lysosomes & Tumor MicroenvironmentLysosomes
Target Enzyme Cathepsin B, Neutrophil ElastaseCathepsin B
In Vitro Cytotoxicity (IC50) Sub-nanomolar against antigen-positive cells.[1]Potent, with IC50 values in the low nanomolar to picomolar range depending on the cell line.[2]
Bystander Effect Potentially enhanced due to extracellular release.[1]Dependent on payload permeability.

Visualizing the Mechanisms of Action

The distinct internalization and payload release pathways of the two ADCs are visualized below.

cluster_extracellular Tumor Microenvironment cluster_cell Target Tumor Cell Neutrophil Elastase Neutrophil Elastase Free MMAE_Ext Free MMAE Neutrophil Elastase->Free MMAE_Ext ADC_NE This compound ADC ADC_NE->Neutrophil Elastase Cleavage Receptor Receptor ADC_NE->Receptor Binding Tumor Cell_Ext Neighboring Tumor Cell Free MMAE_Ext->Tumor Cell_Ext Bystander Killing Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Free MMAE_Int Free MMAE Lysosome->Free MMAE_Int Cleavage Tubulin Polymerization Tubulin Polymerization Free MMAE_Int->Tubulin Polymerization Inhibition Apoptosis Apoptosis Tubulin Polymerization->Apoptosis

Figure 1. Internalization and dual-release pathway of this compound ADC.

cluster_cell Target Tumor Cell ADC_VC Val-Cit-PABC-MMAE ADC Receptor Receptor ADC_VC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Cathepsin B Cathepsin B Lysosome->Cathepsin B contains Free MMAE Free MMAE Cathepsin B->Free MMAE Cleavage Tubulin Polymerization Tubulin Polymerization Free MMAE->Tubulin Polymerization Inhibition Apoptosis Apoptosis Tubulin Polymerization->Apoptosis

Figure 2. Intracellular release pathway of Val-Cit-PABC-MMAE ADC.

Experimental Data

In Vitro Cytotoxicity

The cytotoxic activity of the ADCs was evaluated against antigen-positive and antigen-negative cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined to quantify the potency of each conjugate.

ADC ConstructCell LineAntigen StatusIC50 (nM)
This compoundSK-BR-3HER2-positiveSub-nanomolar[1]
This compoundAntigen-Negative CellsN/ANo activity[1]
This compound + Neutrophil ElastaseAntigen-Negative CellsN/ANanomolar activity restored[1]
Trastuzumab-vc-MMAESK-BR-3HER2-positive~3 µg/ml (~2 nM)[3]
Trastuzumab-vc-MMAENCI-N87HER2-positive~3 µg/ml (~2 nM)[3]
Trastuzumab-vc-MMAEBT-474HER2-positive~3 µg/ml (~2 nM)[3]

Detailed Experimental Protocols

Reproducibility and standardization are paramount in scientific research. The following are detailed protocols for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (IC50 Determination)

This protocol outlines the steps to determine the in vitro potency of an ADC.

Start Start Cell_Seeding Seed cells in 96-well plates Start->Cell_Seeding Incubation1 Incubate for 24h Cell_Seeding->Incubation1 ADC_Addition Add serial dilutions of ADC Incubation1->ADC_Addition Incubation2 Incubate for a defined period (e.g., 72-96h) ADC_Addition->Incubation2 Viability_Assay Perform cell viability assay (e.g., SRB, CellTiter-Glo) Incubation2->Viability_Assay Data_Analysis Analyze data and calculate IC50 Viability_Assay->Data_Analysis End End Data_Analysis->End

Figure 3. Workflow for in vitro cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cells in 96-well plates at a density that ensures they are in an exponential growth phase at the end of the experiment.

  • Incubation: Allow cells to adhere and resume growth for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • ADC Treatment: Prepare serial dilutions of the ADC and add them to the respective wells. Include untreated cells as a negative control and cells treated with the free drug as a positive control.

  • Prolonged Incubation: Incubate the plates for a period that allows for multiple cell divisions, typically 72 to 96 hours.

  • Viability Assessment: Measure cell viability using a suitable assay, such as the Sulforhodamine B (SRB) assay for adherent cells or a luminescent assay like CellTiter-Glo®.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

ADC Internalization Assay by Flow Cytometry

This protocol provides a quantitative method to measure the rate and extent of ADC internalization.

Protocol:

  • Cell Preparation: Harvest cells and resuspend them in a suitable buffer.

  • ADC Incubation: Incubate the cells with a fluorescently labeled ADC at 4°C to allow for surface binding without internalization.

  • Induce Internalization: Shift the temperature to 37°C to initiate internalization and incubate for various time points.

  • Quenching: At each time point, stop internalization by returning the cells to 4°C. Quench the fluorescence of the surface-bound ADC using a quenching agent (e.g., trypan blue or an anti-fluorophore antibody).

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. The remaining fluorescence intensity corresponds to the internalized ADC.

  • Data Analysis: Calculate the percentage of internalization at each time point relative to the total bound ADC (at time zero without quenching).

Confocal Microscopy for Intracellular Trafficking

This protocol allows for the visualization of ADC localization within subcellular compartments.

Protocol:

  • Cell Culture: Grow cells on glass coverslips or in imaging-specific dishes.

  • ADC Incubation: Treat the cells with a fluorescently labeled ADC and incubate at 37°C to allow for internalization and trafficking.

  • Subcellular Staining: Co-stain the cells with fluorescent markers for specific organelles, such as LysoTracker for lysosomes.

  • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and permeabilize the membranes if necessary for antibody-based staining.

  • Imaging: Acquire images using a confocal microscope, capturing the fluorescence from the ADC and the organelle markers.

  • Image Analysis: Analyze the images for colocalization of the ADC and organelle markers to determine the intracellular destination of the ADC.

Neutrophil Elastase Cleavage Assay

This protocol is specific for evaluating the extracellular cleavage of the Asn-Pro-Val linker.

Protocol:

  • Reaction Setup: In a microplate, combine the this compound ADC with human neutrophil elastase in a suitable reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Reaction Termination: Stop the enzymatic reaction, for example, by adding a protease inhibitor.

  • Analysis: Analyze the reaction mixture using methods such as HPLC or LC-MS/MS to detect and quantify the released MMAE.

Conclusion

The this compound ADC presents an innovative approach to cancer therapy by leveraging both intracellular and extracellular payload release mechanisms. This dual-action capability, triggered by lysosomal proteases and neutrophil elastase in the tumor microenvironment, has the potential to enhance the therapeutic window and overcome some of the limitations of purely intracellularly cleaved ADCs. The experimental data and detailed protocols provided in this guide offer a framework for researchers to validate the internalization and efficacy of this novel ADC and compare its performance with established alternatives. Further in vivo studies will be crucial to fully elucidate the therapeutic potential of this promising new platform.

References

A Comparative In Vivo Analysis of Protease-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the in vivo performance of commonly used protease-cleavable linkers, providing a comparative guide for researchers and drug development professionals. This guide synthesizes experimental data on linker stability, efficacy, and safety to inform the rational design of next-generation antibody-drug conjugates (ADCs).

The selection of a linker is a critical determinant of an ADC's therapeutic index, directly influencing its stability in circulation and the efficiency of payload release within the target tumor cells.[1] Among the most utilized classes of cleavable linkers are those based on peptides, designed for cleavage by proteases that are overexpressed in the tumor microenvironment or within tumor cells.[2][3] This guide provides an objective comparison of prominent protease-cleavable linkers, supported by in vivo experimental data.

Comparative In Vivo Performance of Protease-Cleavable Linkers

The in vivo behavior of an ADC is profoundly affected by the choice of its cleavable linker. Key performance parameters include plasma stability, anti-tumor efficacy, and overall toxicity. The following tables summarize quantitative data from comparative in vivo studies of different protease-cleavable linkers.

Valine-Citrulline (Val-Cit) vs. Valine-Alanine (Val-Ala) Linkers

Val-Cit and Val-Ala are two of the most widely used dipeptide linkers, both primarily cleaved by the lysosomal protease Cathepsin B.[1] While both have demonstrated clinical and preclinical success, they exhibit key differences.[1]

ParameterVal-Cit LinkerVal-Ala LinkerKey Findings
In Vivo Stability (Mouse Plasma) Less stable, susceptible to cleavage by extracellular carboxylesterase.[4]More stable in mouse plasma compared to Val-Cit.[2]A single amino acid substitution can substantially modulate in vivo stability.[2]
In Vivo Efficacy (Xenograft Models) Potent anti-tumor activity.[2]Exhibited better performance in a human epidermoid A431 carcinoma model.[2]The choice of linker can significantly impact anti-tumor efficacy.[2]
Hydrophobicity & Aggregation More hydrophobic, can lead to aggregation at high drug-to-antibody ratios (DARs).[1][5]Less hydrophobic, leading to reduced aggregation, especially at high DARs.[1][]Val-Ala is advantageous for ADCs with lipophilic payloads or requiring high DARs.[][]
Dipeptide vs. Tetrapeptide Linkers

The Glycine-Glycine-Phenylalanine-Glycine (GGFG) tetrapeptide linker is another important protease-cleavable linker, notably used in the ADC drug Enhertu.[]

ParameterDipeptide Linkers (e.g., Val-Cit)Tetrapeptide Linker (GGFG)Key Findings
Plasma Stability Val-Cit linkers are generally stable in human plasma but can be unstable in rodent plasma.[4][8]GGFG offers greater stability in the bloodstream, minimizing unintended payload release.[9]GGFG linkers are designed for enhanced plasma stability.[9]
Protease Specificity Primarily cleaved by Cathepsin B.[1][3]Particularly responsive to Cathepsin L, with minimal activity from Cathepsin B.[9]Different peptide sequences can be designed to target specific proteases.[9]
In Vivo Efficacy Widely validated with potent anti-tumor activity.[10]Demonstrates potent anti-tumor efficacy, as seen with Enhertu.[]Both linker types can be used to create highly effective ADCs.
Novel Linker Designs

To address the limitations of traditional linkers, such as premature cleavage in circulation, novel designs like tandem-cleavage and exolinkers have been developed.[5][11]

Linker DesignKey FeatureIn Vivo Advantage
Tandem-Cleavage Linker (e.g., Glucuronide-Val-Cit) Requires two sequential enzymatic cleavages for payload release.[11]Dramatically improved tolerability and reduced off-target toxicities like myelosuppression in rat studies.[11][12]
Exolinker Repositions the cleavable peptide at the exo position of the p-aminobenzylcarbamate moiety.[5]Reduced premature payload release and increased drug-to-antibody ratios.[5]

Experimental Methodologies

The following are generalized protocols for key in vivo experiments cited in the comparison of protease-cleavable linkers.

In Vivo Efficacy Studies in Xenograft Models
  • Animal Model: Immunodeficient mice (e.g., nude or SCID) are typically used.[13]

  • Tumor Implantation: Human cancer cell lines expressing the target antigen are subcutaneously implanted into the mice.[13]

  • Tumor Growth: Tumors are allowed to grow to a specific size (e.g., 100-200 mm³).[13]

  • Treatment Groups: Mice are randomized into various groups, including a vehicle control and ADC treatment groups at different doses.[13]

  • ADC Administration: The ADC is typically administered as a single intravenous (IV) injection.[13]

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly) to assess efficacy and toxicity.[13]

In Vivo Toxicity and Stability Studies
  • Animal Model: Mice or rats are commonly used for these studies.[11][13]

  • ADC Administration: The ADC is administered, usually intravenously.[13]

  • Monitoring: Animals are observed for clinical signs of toxicity and changes in body weight.[13]

  • Pharmacokinetic Analysis: Blood samples are collected at various time points to determine the concentration of the ADC and any released payload over time.

  • Histopathology: At the end of the study, major organs may be examined for any pathological changes.[13]

Visualizing ADC Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate key processes and relationships.

ADC_Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Targeting & Binding TumorCell->TumorCell Lysosome Lysosome (Acidic pH, High Protease) TumorCell->Lysosome 2. Internalization Lysosome->TumorCell 4. Payload Release Lysosome->Lysosome

Caption: Mechanism of action for an ADC with a protease-cleavable linker.

Experimental_Workflow start Start tumor_implantation Tumor Cell Implantation start->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization adc_administration ADC Administration (e.g., IV) randomization->adc_administration monitoring Monitor Tumor Volume & Body Weight adc_administration->monitoring data_analysis Data Analysis monitoring->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vivo ADC efficacy studies.

Linker_Comparison cluster_dipeptide Dipeptide Linkers cluster_tetrapeptide Tetrapeptide Linker cluster_novel Novel Designs ValCit Val-Cit ValAla Val-Ala ValCit->ValAla Improved Hydrophilicity GGFG GGFG ValCit->GGFG Alternative Protease Specificity Tandem Tandem-Cleavage ValCit->Tandem Enhanced Stability Exo Exolinker ValCit->Exo Improved Stability & DAR ValAla->Tandem Enhanced Stability ValAla->Exo Improved Stability & DAR

References

A Head-to-Head Comparison of PABC and Other Self-Immolative Spacers in Drug Conjugate Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a self-immolative spacer is a critical decision in the design of targeted drug delivery systems such as antibody-drug conjugates (ADCs). The spacer's primary role is to ensure the stable linkage of a potent payload to its targeting moiety during systemic circulation and to facilitate the rapid and complete release of the unmodified drug upon a specific triggering event at the target site. The p-aminobenzyloxycarbonyl (PABC) spacer is the most established and widely utilized self-immolative linker, serving as a benchmark in the field. However, a range of alternative spacers, primarily functioning through intramolecular cyclization, have been developed to modulate release kinetics and accommodate diverse payload structures.

This guide provides an objective comparison of the performance of PABC and other self-immolative spacers, supported by experimental data and detailed methodologies, to inform the rational design of next-generation drug conjugates.

Mechanisms of Action: 1,6-Elimination vs. Intramolecular Cyclization

The two predominant mechanisms governing the action of self-immolative spacers are 1,6-elimination, characteristic of PABC, and intramolecular cyclization.

PABC (p-aminobenzyloxycarbonyl) Spacer: The 1,6-Elimination Gold Standard

The PABC spacer is the cornerstone of many clinically approved and investigational ADCs.[1][2] Its mechanism is predicated on a 1,6-elimination electronic cascade. This process is initiated by the enzymatic cleavage of a trigger moiety, such as a dipeptide, which unmasks an aniline (B41778) nitrogen.[1] This unmasking initiates a rapid and irreversible fragmentation of the spacer, leading to the release of the unmodified cytotoxic drug, carbon dioxide, and a p-aminobenzyl quinone methide intermediate.[1] The efficiency and kinetics of this self-immolation are crucial for the therapeutic efficacy and safety profile of the ADC.[1]

Cyclization-Based Spacers: An Alternative Pathway to Drug Liberation

A variety of alternative self-immolative linkers have been developed that operate through intramolecular cyclization mechanisms.[1][2] These spacers are designed so that upon cleavage of a triggering group, a newly exposed nucleophile (often an amine) intramolecularly attacks an electrophilic site (such as a carbamate (B1207046) or carbonate), forming a stable 5- or 6-membered ring.[2] This cyclization event leads to the expulsion of the active drug. These alternatives often aim to modulate the release kinetics or accommodate different payload functionalities.[1] Examples of cyclization-driven systems include those based on carbamate-hydrazone hybrids and 1,4-aminobutyl scaffolds.[2]

Quantitative Performance Comparison

Direct quantitative comparisons of the cleavage kinetics of different self-immolative spacers under identical conditions are limited in the available literature.[1] However, data from various studies can be compiled to provide insights into their relative performance. The stability of the entire linker-drug conjugate in biological media is a critical parameter, as is the rate of payload release upon triggering.

Table 1: Comparative Release Kinetics of Self-Immolative Spacers

Linker TypeTriggerPayload ReleasedHalf-life (t½) of ReleaseExperimental Conditions
PABC SpacerCathepsin BDoxorubicin~6 minutesIn vitro enzymatic assay
PABC-CyclizationPenicillin G Acylase7-hydroxycoumarin< 10 minutes (complete release)In vitro enzymatic assay
Thiol-cleavable (TVK-based)5 mM GlutathioneNot specifiedQuantitative release within 1 hourNot specified

Note: The data in this table is compiled from different sources and may not represent a direct head-to-head comparison under identical experimental conditions.

Table 2: Comparative Plasma Stability of Linker-Drug Conjugates

Linker SystemKey FeatureStabilitySpecies
mc-vc-PABC-MMAECleavable<1% MMAE released after 6 daysHuman and Monkey
mc-vc-PABC-MMAECleavable~25% release after 6 daysMouse
m-Amide PABCModified PABCSignificantly improved mouse serum stability over standard PABCMouse
N3-VC-Pab-pnpCleavablePlasma stability is a consideration, especially in rodent modelsGeneral
SMCC (non-cleavable)Non-cleavableHigh stability with minimal premature payload releaseGeneral

This table highlights the importance of the entire linker structure and the biological environment on the overall stability of the ADC. The instability of some PABC-based linkers in rodent plasma has been a noted challenge in preclinical development.

Experimental Protocols

The validation and comparison of self-immolative spacers require robust and well-defined experimental protocols. The following are detailed methodologies for key experiments.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of a linker-drug conjugate in plasma from different species (e.g., human, mouse) and assess premature payload release.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Plasma (human, mouse, rat, etc.)

  • Phosphate-buffered saline (PBS)

  • Protein A or Protein G affinity chromatography columns or magnetic beads

  • LC-MS system

Procedure:

  • Prepare a stock solution of the ADC in a suitable buffer.

  • Incubate the ADC at a final concentration of 10 µM in plasma at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the incubation mixture.

  • Immediately quench any enzymatic activity, for example, by adding an excess of cold acetonitrile (B52724).

  • Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography to separate it from plasma proteins.

  • Wash the captured ADC to remove non-specifically bound proteins.

  • Elute the ADC from the affinity matrix.

  • Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).

  • Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.

Protocol 2: In Vitro Enzymatic Cleavage and Release Kinetics Assay

Objective: To determine the rate of payload release from a linker-drug conjugate upon exposure to a specific trigger enzyme.

Materials:

  • Linker-drug conjugate

  • Triggering enzyme (e.g., Cathepsin B, β-glucuronidase)

  • Enzyme-specific assay buffer

  • HPLC or LC-MS system

Procedure:

  • Prepare a stock solution of the linker-drug conjugate in a suitable solvent (e.g., DMSO).

  • Incubate the linker-drug conjugate at a defined concentration in the assay buffer at 37°C.

  • Initiate the reaction by adding the triggering enzyme at a specified concentration.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction, for example, by adding a protease inhibitor or by rapid freezing.

  • Analyze the samples by HPLC or LC-MS to separate and quantify the intact conjugate, the cleaved linker intermediate, and the released payload.

  • Plot the concentration of the released payload over time to determine the release kinetics and calculate the half-life (t½) of release.

HPLC Analysis Parameters (General Example):

  • Column: C18 reversed-phase column

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

  • Flow Rate: 0.5 mL/min

  • Detection: UV spectrophotometry at a wavelength appropriate for the payload and/or mass spectrometry.[1]

Visualizing Mechanisms and Workflows

Diagrams illustrating the signaling pathways and experimental workflows provide a clear understanding of the complex processes involved in the action and evaluation of self-immolative spacers.

PABC_Mechanism ADC Antibody-Drug Conjugate (Payload-PABC-Trigger-Antibody) Internalization Internalization into Target Cell (Lysosome) ADC->Internalization Enzymatic_Cleavage Enzymatic Cleavage of Trigger (e.g., Cathepsin B) Internalization->Enzymatic_Cleavage Lysosomal Proteases Unmasked_Aniline Unmasked Aniline on PABC Enzymatic_Cleavage->Unmasked_Aniline Elimination Spontaneous 1,6-Elimination Unmasked_Aniline->Elimination Products Released Payload + CO2 + p-aminobenzyl quinone methide Elimination->Products

Caption: Mechanism of drug release from a PABC spacer via 1,6-elimination.

Cyclization_Mechanism ADC Antibody-Drug Conjugate (Payload-Spacer-Trigger-Antibody) Internalization Internalization into Target Cell ADC->Internalization Enzymatic_Cleavage Enzymatic Cleavage of Trigger Internalization->Enzymatic_Cleavage Unmasked_Nucleophile Unmasked Nucleophile (e.g., Amine) Enzymatic_Cleavage->Unmasked_Nucleophile Cyclization Intramolecular Cyclization Unmasked_Nucleophile->Cyclization Products Released Payload + Cyclic Product Cyclization->Products

Caption: General mechanism of drug release from a cyclization-based spacer.

Experimental_Workflow cluster_synthesis Synthesis & Conjugation cluster_evaluation Performance Evaluation cluster_analysis Analysis Linker_Synthesis Linker Synthesis Drug_Conjugation Drug Conjugation Linker_Synthesis->Drug_Conjugation ADC_Formation ADC Formation Drug_Conjugation->ADC_Formation Plasma_Stability In Vitro Plasma Stability ADC_Formation->Plasma_Stability Release_Kinetics In Vitro Release Kinetics ADC_Formation->Release_Kinetics Cell_Cytotoxicity In Vitro Cell Cytotoxicity ADC_Formation->Cell_Cytotoxicity HPLC_MS HPLC / LC-MS Analysis Plasma_Stability->HPLC_MS Release_Kinetics->HPLC_MS Data_Analysis Data Analysis & Comparison HPLC_MS->Data_Analysis

Caption: Experimental workflow for the evaluation of self-immolative spacers.

Conclusion

The p-aminobenzyloxycarbonyl (PABC) spacer remains a robust and reliable choice for the self-immolative release of payloads in antibody-drug conjugates, largely due to its well-understood 1,6-elimination mechanism and extensive validation in clinically successful ADCs.[1] Alternative linkers, particularly those based on intramolecular cyclization, offer promising avenues for modulating drug release kinetics and potentially enhancing therapeutic outcomes in specific contexts.[1] The strategic selection of a self-immolative spacer should be guided by the specific therapeutic application, the nature of the payload, and a thorough evaluation of its stability and release profile using the detailed experimental protocols outlined in this guide. Rigorous head-to-head comparisons under standardized conditions will be crucial for advancing the field and designing the next generation of highly effective and safe targeted therapies.

References

A Comparative Analysis of ADC Linkers: Benchmarking diSPhMC-Asn-Pro-Val-PABC-MMAE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Antibody-Drug Conjugates (ADCs) is continually evolving, with the linker component playing a pivotal role in defining the therapeutic window and overall success of these targeted therapies. The choice of linker dictates the stability of the ADC in circulation, the mechanism of payload release, and ultimately, the efficacy and safety profile. This guide provides a comparative benchmark of the novel diSPhMC-Asn-Pro-Val-PABC-MMAE linker against other established ADC linkers, supported by experimental data to inform rational ADC design.

The this compound linker is a cleavable linker construct featuring a peptide sequence (Asn-Pro-Val) that is sensitive to human neutrophil elastase (HNE), an enzyme often overexpressed in the tumor microenvironment.[1][2] This design allows for a dual mechanism of payload release: intracellularly following internalization and extracellularly in the tumor microenvironment, offering a potentially broader therapeutic strategy.[1][2]

Comparative Performance Data

To provide a clear comparison, the following tables summarize key performance indicators for this compound and other commonly used ADC linkers. It is important to note that the data for this compound is primarily derived from a specific study by Mohamed Amar IA, et al. (2022), while the data for other linkers are compiled from various sources. Direct head-to-head comparisons within a single study are limited.

Table 1: In Vitro Cytotoxicity

Linker TypePeptide SequencePayloadTarget Antigen Positive Cells (IC50)Target Antigen Negative Cells (IC50)Bystander Killing EffectSource(s)
Neutrophil Elastase-Sensitive diSPhMC-Asn-Pro-Val -PABCMMAEHigh SubnanomolarNanomolar (with exogenous HNE)Yes[1][2]
Cathepsin B-SensitiveMC-Val-Cit -PABCMMAESubnanomolar to low NanomolarMicromolar (without bystander setup)Yes[3][]
Cathepsin B-SensitiveMC-Val-Ala -PABCMMAENanomolarMicromolar (without bystander setup)Yes[]
Non-CleavableSMCCDM1NanomolarHigh MicromolarLimited[5]

Table 2: Plasma Stability

Linker TypeKey FeaturesStability in Human PlasmaCommon Cleavage MechanismSource(s)
Neutrophil Elastase-Sensitive (diSPhMC-Asn-Pro-Val-PABC) Novel peptide sequenceData not yet widely available, designed for stability in circulation.Neutrophil Elastase in TME[1][2]
Cathepsin B-Sensitive (Val-Cit)Widely used, susceptible to cleavage by other proteases like neutrophil elastase.Generally stable, but premature release can occur.Cathepsin B in lysosomes[5][6]
Cathepsin B-Sensitive (Val-Ala)Alternative to Val-Cit with potentially improved stability.Generally stable.Cathepsin B in lysosomes[]
Non-Cleavable (e.g., SMCC)Relies on antibody degradation for payload release.Highly stable.Proteolytic degradation of the antibody[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on target and non-target cell lines.

Methodology:

  • Cell Seeding: Plate tumor cells (both antigen-positive and antigen-negative) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and add them to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the MTT to a purple formazan (B1609692) product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.

Plasma Stability Assay

Objective: To evaluate the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubation: Incubate the ADC at a specific concentration in human plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Processing: Separate the ADC from plasma proteins using methods like affinity chromatography (e.g., Protein A).

  • Analysis:

    • Intact ADC Analysis: Analyze the intact ADC using techniques like hydrophobic interaction chromatography (HIC) or liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage.

    • Free Payload Analysis: Quantify the amount of released payload in the plasma supernatant using LC-MS/MS.

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile.

Bystander Killing Assay (Co-culture Method)

Objective: To assess the ability of the ADC's released payload to kill neighboring antigen-negative cells.

Methodology:

  • Cell Seeding: Co-culture antigen-positive and antigen-negative cells in the same well of a 96-well plate at a defined ratio. The antigen-negative cells are typically labeled with a fluorescent marker (e.g., GFP) for easy identification.

  • ADC Treatment: Treat the co-culture with serial dilutions of the ADC.

  • Incubation: Incubate the plate for 72 to 120 hours.

  • Imaging/Flow Cytometry: Measure the viability of the fluorescently labeled antigen-negative cells using high-content imaging or flow cytometry.

  • Data Analysis: Compare the viability of the antigen-negative cells in the presence of antigen-positive cells and the ADC to their viability when cultured alone with the ADC. A significant decrease in the viability of antigen-negative cells in the co-culture indicates a bystander effect.

In Vivo Xenograft Model for Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.

Methodology:

  • Tumor Implantation: Subcutaneously implant human tumor cells (antigen-positive) into immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC). Administer the treatments, typically via intravenous injection, at a predetermined dose and schedule.

  • Monitoring: Measure tumor volume and body weight two to three times per week. Monitor the overall health of the animals.

  • Endpoint: The study is typically concluded when tumors in the control group reach a specified size, or at a predetermined time point.

  • Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.

Visualizing ADC Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.

ADC_Mechanism_of_Action ADC Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) cluster_bystander Bystander Effect ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload (MMAE) Lysosome->Payload 4. Linker Cleavage Apoptosis Apoptosis Payload->Apoptosis 5. Cell Death Payload_diffused Diffused Payload Payload->Payload_diffused 6. Diffusion NeighboringCell Neighboring Tumor Cell (Antigen-Negative) Apoptosis_bystander Apoptosis NeighboringCell->Apoptosis_bystander 7. Cell Death Payload_diffused->NeighboringCell

Caption: General mechanism of action for a cleavable ADC. (Within 100 characters)

Experimental_Workflow ADC Performance Evaluation Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (IC50 Determination) Bystander Bystander Killing Assay Cytotoxicity->Bystander PlasmaStability Plasma Stability Assay Xenograft Xenograft Model (Efficacy) PlasmaStability->Xenograft Bystander->Xenograft PK Pharmacokinetics (PK) Studies Xenograft->PK Toxicity Toxicity Studies Xenograft->Toxicity ADC_Candidate ADC Candidate ADC_Candidate->Cytotoxicity ADC_Candidate->PlasmaStability

References

Unveiling the Specificity of Asn-Pro-Val Linkers: A Comparative Guide to Protease Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability and selective cleavage of linkers are paramount in the design of targeted therapeutics and molecular probes. This guide provides a comprehensive comparison of the cross-reactivity of various proteases on Asn-Pro-Val (NPV) linkers, supported by experimental data and detailed protocols to aid in the development of highly specific and effective molecular tools.

The Asn-Pro-Val (NPV) tripeptide sequence has emerged as a promising linker in various bioconjugation applications. Its susceptibility to cleavage by specific proteases while maintaining stability against others is a critical determinant of its utility. This guide delves into the performance of NPV linkers when exposed to a panel of proteases from different classes, offering a clear overview of their specificity profile.

Quantitative Comparison of Protease Activity on Asn-Pro-Val Linkers

To provide a clear and concise overview of the cross-reactivity of proteases with the Asn-Pro-Val (NPV) linker, the following table summarizes the available quantitative data. The data is compiled from various studies and presented to facilitate an objective comparison of protease activity.

Protease ClassSpecific ProteaseSubstrate/Linkerkcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)% CleavageConditions
Serine Protease Neutrophil Elastase (Human)MeOSuc-Ala-Ala-Pro-Val-pNA0.81525,263-pH 7.5, 25°C
Serine Protease Neutrophil Elastase (Human)Asn-Pro-Val based conjugate---Complete37°C, 2 hours
Cysteine Protease Cathepsin B (Human)Asn-Pro-Val based conjugate---No significant cleavage-
Various Human PlasmaAsn-Pro-Val based conjugate---Stable (t½ > 24h)37°C

Note: "-" indicates data not available in the cited literature. The cleavage of the Asn-Pro-Val based conjugate by neutrophil elastase was observed to be complete, but specific kinetic parameters were not reported in the available literature.

In-Depth Analysis of Protease Specificity

Neutrophil Elastase: The Primary Catalyst for NPV Cleavage

The serine protease, human neutrophil elastase (NE), has been identified as the primary enzyme responsible for the cleavage of the Asn-Pro-Val linker. Studies utilizing a chromogenic substrate, MeOSuc-Ala-Ala-Pro-Val-pNA, have determined the kinetic constants for this interaction to be a kcat of 0.8 s⁻¹ and a Km of 152 µM, resulting in a catalytic efficiency (kcat/Km) of 5,263 M⁻¹s⁻¹. Furthermore, experiments with an NPV-containing conjugate demonstrated complete cleavage after 2 hours of incubation with NE at 37°C. This high degree of specificity makes the NPV linker an excellent candidate for targeted release in environments rich in neutrophil elastase, such as sites of inflammation or certain tumor microenvironments.

Resistance to Cysteine Proteases

In contrast to its susceptibility to neutrophil elastase, the NPV linker exhibits significant stability in the presence of cysteine proteases. Specifically, studies have shown no significant cleavage of an NPV-based conjugate when exposed to Cathepsin B. This resistance is a crucial feature for applications where the linker must remain intact within the lysosomal compartment, where cathepsins are abundant.

Stability in Human Plasma

The stability of a therapeutic or diagnostic agent in circulation is a critical factor in its efficacy. The Asn-Pro-Val linker has demonstrated excellent stability in human plasma, with a half-life exceeding 24 hours. This prolonged stability ensures that the linker remains intact until it reaches its target site, minimizing premature cleavage and off-target effects.

Matrix Metalloproteinases and Aspartic Proteases

While direct quantitative data on the cleavage of the Asn-Pro-Val linker by matrix metalloproteinases (MMPs) and aspartic proteases is limited, some inferences can be drawn from their known substrate specificities. Some MMPs, such as MT6-MMP, have been shown to cleave at asparagine residues in other sequence contexts (e.g., Asn-Tyr)[1][2]. However, the presence of a proline residue C-terminal to the asparagine in the NPV linker may hinder cleavage by many MMPs and aspartic proteases, which often have specific requirements for the residues flanking the scissile bond[3][4]. Further experimental validation is required to definitively assess the cross-reactivity of these protease classes with the NPV linker.

Experimental Protocols

To facilitate further research and validation, detailed experimental protocols for assessing protease activity on peptide linkers are provided below.

Neutrophil Elastase Cleavage Assay

This protocol is designed to assess the cleavage of an Asn-Pro-Val linker by human neutrophil elastase.

Materials:

  • Human Neutrophil Elastase (NE)

  • Asn-Pro-Val containing substrate (e.g., fluorescently labeled peptide or conjugate)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Tween-20

  • 96-well microplate (black, for fluorescence assays)

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the NPV substrate in an appropriate solvent (e.g., DMSO).

  • Prepare a working solution of human neutrophil elastase in Assay Buffer.

  • In a 96-well plate, add the NPV substrate to each well to a final concentration of 10-50 µM.

  • Initiate the reaction by adding human neutrophil elastase to a final concentration of 10-50 nM.

  • Incubate the plate at 37°C.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Include control wells with substrate and buffer only (no enzyme) to measure background fluorescence.

  • Calculate the rate of cleavage from the linear portion of the fluorescence versus time curve.

Cathepsin B Cleavage Assay

This protocol is adapted for testing the stability of the Asn-Pro-Val linker against a cysteine protease, Cathepsin B.[5][6]

Materials:

  • Recombinant Human Cathepsin B

  • Asn-Pro-Val containing substrate

  • Assay Buffer: 50 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 5 mM DTT

  • 96-well microplate (black, for fluorescence assays)

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the NPV substrate in an appropriate solvent (e.g., DMSO).

  • Activate Cathepsin B by pre-incubating it in Assay Buffer containing DTT for 15 minutes at 37°C.[5]

  • In a 96-well plate, add the NPV substrate to each well to a final concentration of 10-50 µM.

  • Initiate the reaction by adding the activated Cathepsin B to a final concentration of 20-100 nM.

  • Incubate the plate at 37°C.

  • Monitor fluorescence over time as described for the neutrophil elastase assay.

  • Compare the fluorescence signal to a positive control substrate for Cathepsin B (e.g., Z-Arg-Arg-AMC) to confirm enzyme activity.[5]

Plasma Stability Assay

This protocol assesses the stability of the Asn-Pro-Val linker in human plasma.[7][8]

Materials:

  • Human plasma (heparinized)

  • Asn-Pro-Val containing substrate

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the NPV substrate.

  • Spike the NPV substrate into pre-warmed human plasma to a final concentration of 1-10 µM.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the plasma sample.

  • Quench the reaction and precipitate plasma proteins by adding 3 volumes of cold acetonitrile.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of intact substrate remaining.

  • Calculate the half-life (t½) of the linker in plasma.

Visualizing the Experimental Workflow and Logical Relationships

To further clarify the experimental process and the logical flow of assessing protease specificity, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis cluster_results Results Substrate Asn-Pro-Val Substrate (e.g., fluorescently labeled) NE_Assay Incubate with Neutrophil Elastase Substrate->NE_Assay CB_Assay Incubate with Cathepsin B Substrate->CB_Assay Plasma_Assay Incubate in Human Plasma Substrate->Plasma_Assay Protease Protease Stock (e.g., Neutrophil Elastase, Cathepsin B) Protease->NE_Assay Protease->CB_Assay Plasma Human Plasma Plasma->Plasma_Assay Fluorescence Measure Fluorescence (Kinetic Reading) NE_Assay->Fluorescence CB_Assay->Fluorescence LCMS Quantify by LC-MS/MS Plasma_Assay->LCMS Cleavage_Rate Determine Cleavage Rate (kcat/Km) Fluorescence->Cleavage_Rate Stability Determine Half-life (t½) LCMS->Stability

Caption: Workflow for assessing protease cross-reactivity on Asn-Pro-Val linkers.

logical_relationship cluster_cleavage Cleavage cluster_no_cleavage No Significant Cleavage NPV_Linker Asn-Pro-Val Linker NE Neutrophil Elastase NPV_Linker->NE Cleaved Cysteine_Proteases Cysteine Proteases (e.g., Cathepsin B) NPV_Linker->Cysteine_Proteases Stable Plasma_Proteases General Plasma Proteases NPV_Linker->Plasma_Proteases Stable Other_Proteases Other Protease Classes (MMPs, Aspartic Proteases) - Further investigation needed NPV_Linker->Other_Proteases Likely Stable

Caption: Protease activity on the Asn-Pro-Val linker.

References

The Bystander Effect: A Comparative Analysis of MMAE and MMAF in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of cytotoxic payload is a critical decision in the design of effective and safe antibody-drug conjugates (ADCs). Among the most prominent payloads are monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), both potent tubulin inhibitors. This guide provides an objective, data-driven comparison of the bystander killing effect of MMAE and MMAF-based ADCs, supported by experimental data and detailed methodologies to inform payload selection in cancer therapy development.

The bystander effect, the ability of a cytotoxic agent to kill not only the target cancer cell but also neighboring, antigen-negative cells, is a crucial attribute for ADCs, particularly in the context of heterogeneous tumors. This phenomenon is largely dictated by the physicochemical properties of the payload upon its release within the tumor microenvironment. MMAE and MMAF, despite their structural similarities, exhibit markedly different bystander killing capabilities, primarily due to a single amino acid substitution that alters their cell permeability. MMAE, being more hydrophobic and cell-permeable, can diffuse through cell membranes to exert its cytotoxic effects on adjacent cells. In contrast, MMAF possesses a charged phenylalanine residue, rendering it significantly less permeable and largely confining its activity to the target cell.[1][2]

Performance Comparison: MMAE vs. MMAF ADCs

The following tables summarize the key differences in the performance of MMAE and MMAF, both as free drugs and as payloads in ADCs, based on preclinical data.

FeatureMMAEMMAFRationale & References
Cell Membrane Permeability HighLowMMAE is a neutral, more hydrophobic molecule, facilitating its diffusion across cell membranes. MMAF has a charged C-terminal phenylalanine, which impedes its ability to cross the lipid bilayer.[1][2]
Bystander Killing Effect PotentMinimal to NoneThe high cell permeability of MMAE allows it to diffuse from the target cell and kill surrounding antigen-negative cells. The low permeability of MMAF restricts its cytotoxic activity primarily to the antigen-positive cell.[2][3]
Systemic Toxicity Higher PotentialLower PotentialThe ability of MMAE to permeate cells can lead to greater off-target toxicity if the payload is prematurely released into circulation. MMAF's lower permeability is associated with a more favorable safety profile.[]
In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug. The following table presents a comparison of the in vitro cytotoxicity of free MMAE and MMAF, as well as MMAF conjugated to the HER2-targeting antibody, trastuzumab. As a free drug, MMAE is significantly more potent than MMAF due to its superior cell permeability. However, when delivered via an ADC, the potency of MMAF is greatly enhanced.

Cell LineCancer TypeCompoundIC50 (nmol/L)Reference
NCI-N87Gastric CarcinomaFree MMAE0.7[5]
Free MMAF88.3[5]
Trastuzumab-MMAF0.09[5]
OE19Esophageal AdenocarcinomaFree MMAE1.5[5]
Free MMAF386.3[5]
Trastuzumab-MMAF0.18[5]
BxPC-3Pancreatic CancerFree MMAE0.97[5]
PSN-1Pancreatic CancerFree MMAE0.99[5]
In Vivo Efficacy in Admixed Tumor Models

Admized tumor models, where antigen-positive and antigen-negative tumor cells are co-implanted into animal models, are crucial for evaluating the in vivo bystander effect. The following table summarizes the results from a study using a CD30-positive (Karpas 299) and CD30-negative (Karpas-35R) admixed lymphoma model.

ADCTargetTumor ModelKey Efficacy OutcomeReference
cAC10-vcMMAECD30Karpas 299 (CD30+) / Karpas-35R (CD30-) AdmixedComplete tumor remission[1][6]
cAC10-vcMMAFCD30Karpas 299 (CD30+) / Karpas-35R (CD30-) AdmixedModerate tumor growth delay, no complete remissions[1][6]

Mechanism of Action and Signaling Pathways

Both MMAE and MMAF are potent tubulin inhibitors.[7] Upon internalization of the ADC and lysosomal degradation of the linker, the released payload binds to tubulin, disrupting microtubule polymerization. This leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[8]

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular cluster_bystander Bystander Effect ADC ADC Tumor_Cell Antigen-Positive Tumor Cell ADC->Tumor_Cell 1. Binding to Target Antigen Internalization Internalization (Endocytosis) Tumor_Cell->Internalization 2. Internalization Bystander_Cell Antigen-Negative Bystander Cell Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload_Release Payload Release (MMAE or MMAF) Lysosome->Payload_Release 4. Linker Cleavage Tubulin Tubulin Payload_Release->Tubulin MMAE_diffusion MMAE Diffusion Payload_Release->MMAE_diffusion Permeable MMAF_trapped MMAF Trapped Payload_Release->MMAF_trapped Impermeable Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption 5. Inhibition of Polymerization G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis 6. Induction of Apoptosis MMAE_diffusion->Bystander_Cell 7. Kills Bystander Cell

Caption: General mechanism of action for MMAE and MMAF ADCs and the bystander effect.

Following G2/M arrest induced by tubulin disruption, a complex signaling cascade is initiated, culminating in apoptosis. This pathway often involves the activation of the mitochondrial-mediated intrinsic apoptotic pathway.

Apoptosis_Pathway G2M_Arrest G2/M Arrest (from Tubulin Inhibition) Bcl2_Family Modulation of Bcl-2 Family Proteins (e.g., ↓Bcl-2, ↑Bax) G2M_Arrest->Bcl2_Family Mito_Perm Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mito_Perm Cyto_C Cytochrome c Release Mito_Perm->Cyto_C Apaf1 Apaf-1 Cyto_C->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified signaling pathway leading to apoptosis after G2/M arrest.

Experimental Protocols

In Vitro Co-culture Bystander Effect Assay

This assay is designed to evaluate the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.

CoCulture_Workflow start Start cell_seeding 1. Co-culture Antigen-Positive and Antigen-Negative (Fluorescently Labeled) Cells start->cell_seeding adc_treatment 2. Treat with ADC (and Controls) cell_seeding->adc_treatment incubation 3. Incubate for 72-96 hours adc_treatment->incubation imaging 4. Image and Quantify Viable Fluorescent Antigen-Negative Cells incubation->imaging analysis 5. Analyze Data and Determine Bystander Killing imaging->analysis end End analysis->end

Caption: Experimental workflow for the in vitro co-culture bystander effect assay.

Methodology:

  • Cell Seeding: Co-culture a mixture of antigen-positive (e.g., SK-BR-3 for HER2) and antigen-negative (e.g., MCF7 for HER2, engineered to express a fluorescent protein like GFP) cells in a 96-well plate. The ratio of the two cell types can be varied (e.g., 1:1, 1:3, 3:1).

  • ADC Treatment: Add serial dilutions of the MMAE-ADC, MMAF-ADC, and a non-binding control ADC to the co-culture wells.

  • Incubation: Incubate the plates for 72-96 hours.

  • Data Acquisition: Measure the viability of the antigen-negative (GFP-positive) cells using a fluorescence plate reader or high-content imaging system.

  • Data Analysis: Compare the viability of the antigen-negative cells in the co-culture with their viability when cultured alone and treated with the same ADC concentration. A significant decrease in the viability of antigen-negative cells in the co-culture indicates a bystander effect.

In Vivo Admixed Tumor Model

This model assesses the bystander effect in a more complex, in vivo setting.

Methodology:

  • Cell Implantation: Subcutaneously co-inject a mixture of antigen-positive and antigen-negative tumor cells into immunocompromised mice.

  • Tumor Growth: Allow tumors to establish to a predetermined size (e.g., 100-200 mm³).

  • Treatment: Administer the MMAE-ADC, MMAF-ADC, a vehicle control, and a non-binding control ADC to different groups of mice.

  • Tumor Monitoring: Measure tumor volume regularly (e.g., twice weekly) with calipers. Monitor animal body weight as an indicator of toxicity.

  • Data Analysis: Compare the tumor growth inhibition and survival rates between the different treatment groups. Significant tumor regression or growth delay in the MMAE-ADC group compared to the MMAF-ADC and control groups provides evidence of a potent in vivo bystander effect.[6]

Conclusion

The choice between MMAE and MMAF as an ADC payload is a critical strategic decision that hinges on the desired therapeutic outcome and the characteristics of the target tumor. MMAE, with its high cell permeability and potent bystander effect, is an excellent candidate for treating heterogeneous tumors where not all cancer cells express the target antigen.[3] However, this comes with a potential for increased off-target toxicity. Conversely, MMAF offers a more targeted approach with a potentially wider therapeutic window due to its limited cell permeability and reduced bystander killing.[2] This makes it a suitable option for tumors with more homogenous antigen expression or when minimizing systemic toxicity is a primary concern. The experimental frameworks provided in this guide offer a robust starting point for the preclinical evaluation and comparison of these two important ADC payloads.

References

A Comparative Analysis of the Asn-Pro-Val Linker for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Target-Specific Cleavage of the Asn-Pro-Val Linker Against Other Cleavable Linkers in Antibody-Drug Conjugates.

The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. An ideal linker remains stable in systemic circulation, preventing premature drug release and off-target toxicity, while enabling efficient and specific cleavage at the target site. This guide provides a detailed comparison of the Asn-Pro-Val (NPV) linker, a substrate for neutrophil elastase, with other commonly used cleavable linkers, supported by experimental data and detailed protocols.

Performance Comparison of Cleavable Linkers

The selection of a cleavable linker is a crucial decision in the design of an ADC, directly influencing its therapeutic index. The following tables summarize key performance indicators for the Asn-Pro-Val linker and the widely used Val-Cit linker.

Linker Target Enzyme Cleavage Site Typical Payload Release Mechanism Key Advantages Potential Limitations
Asn-Pro-Val (NPV) Neutrophil ElastaseExtracellular (Tumor Microenvironment)Enzymatic cleavage of the tripeptide sequence.[1]- High stability in plasma.- Specific cleavage by an enzyme present in the tumor microenvironment.[1][2][3]- Efficacy dependent on the presence of neutrophil elastase at the tumor site.
Val-Cit (VC) Cathepsin BIntracellular (Lysosome)Enzymatic cleavage of the dipeptide sequence.[4][5][]- Well-characterized and widely used.- Efficient intracellular payload release.[5][]- Potential for off-target cleavage.- Susceptibility to carboxylesterase in rodent plasma, complicating preclinical studies.[7][8]

Quantitative Performance Data

Direct head-to-head quantitative comparisons of different linker technologies under identical experimental conditions are limited in published literature. The following data is a representative summary based on available studies.

Table 1: In Vitro Cytotoxicity (IC50) of an Integrin-Targeted Conjugate with an NPV Linker

Cell Line Conjugate IC50 (nM) without Elastase IC50 (nM) with Elastase
786-O (Human Renal Cell Carcinoma)cyclo(DKP-RGD)-NPV-PTX>100015

Data adapted from a study on an integrin-targeted paclitaxel (B517696) conjugate.[1][2]

Table 2: Representative Plasma Stability of Different Linker Types

Linker Type Typical Half-life in Human Plasma Primary Cleavage Trigger
Peptide (e.g., Val-Cit)Generally high, but can vary.Proteases (e.g., Cathepsin B).
HydrazonepH-dependent; stable at pH 7.4.Acidic pH (endosomes/lysosomes).
DisulfideVariable, dependent on steric hindrance.Glutathione (intracellular).

This table provides a general comparison of plasma stability for different linker classes.[9]

Experimental Protocols

Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.

Protocol 1: In Vitro Linker Cleavage Assay (General)

This protocol outlines a method to evaluate the cleavage of a protease-sensitive linker by its target enzyme.

Objective: To determine the rate of payload release from a conjugate in the presence of a specific protease.

Materials:

  • Antibody-Drug Conjugate (ADC) or small molecule-drug conjugate with the target linker.

  • Target protease (e.g., neutrophil elastase, Cathepsin B).

  • Assay buffer appropriate for the enzyme's optimal activity.

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard).

  • LC-MS/MS system for analysis.

Procedure:

  • Prepare a solution of the conjugate in the assay buffer.

  • Initiate the reaction by adding the target protease.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately stop the reaction by adding the quenching solution.

  • Centrifuge the samples to precipitate the enzyme.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.

  • Calculate the percentage of payload release at each time point.

Protocol 2: In Vitro Plasma Stability Assay

This protocol describes a general method to assess the stability of a conjugate in plasma.

Objective: To determine the rate of payload deconjugation from a conjugate in plasma over time.

Procedure:

  • Incubate the conjugate in plasma (human, mouse, rat, etc.) at 37°C.[1][10]

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma/conjugate mixture.

  • Terminate any enzymatic activity by adding a quenching solution (e.g., cold acetonitrile).[10]

  • Process the samples to precipitate plasma proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload and/or intact conjugate.[1]

  • Calculate the percentage of intact conjugate remaining at each time point to determine the plasma half-life.[1]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic potential of an ADC on cancer cells.[11][12][13][14]

Objective: To determine the concentration of an ADC that inhibits the growth of a cancer cell line by 50% (IC50).

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.[12][13]

  • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload.

  • Treat the cells with the different concentrations of the test articles and incubate for a period of 72-120 hours.[12][13]

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[11][12]

  • Solubilize the formazan crystals using a solubilization solution (e.g., DMSO or SDS-HCl).[11][12]

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[11][12]

  • Calculate the percentage of cell viability for each concentration relative to untreated control cells.

  • Plot the cell viability against the logarithm of the concentration and determine the IC50 value using a non-linear regression analysis.

Visualizing Signaling Pathways and Workflows

Diagrams are provided to illustrate the key mechanisms and experimental processes described.

ADC_Extracellular_Cleavage ADC Antibody-Drug Conjugate (NPV Linker) TumorCell Tumor Cell ADC->TumorCell 1. Targeting & Binding Payload Released Cytotoxic Payload ADC->Payload 4. Payload Release Apoptosis Tumor Cell Death (Apoptosis) TumorCell->Apoptosis 6. Induction of Apoptosis Neutrophil Tumor-Infiltrating Neutrophil Elastase Neutrophil Elastase Neutrophil->Elastase 2. Release Elastase->ADC 3. Linker Cleavage Payload->TumorCell 5. Cell Uptake

Mechanism of an ADC with an extracellularly cleavable NPV linker.

Linker_Cleavage_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Conjugate Prepare Conjugate Solution Incubation Incubate Conjugate with Protease at 37°C Conjugate->Incubation Enzyme Prepare Protease Solution Enzyme->Incubation TimePoints Take Aliquots at Different Time Points Incubation->TimePoints Quench Quench Reaction TimePoints->Quench LCMS LC-MS/MS Analysis of Released Payload Quench->LCMS Data Calculate % Cleavage vs. Time LCMS->Data

Experimental workflow for an in vitro linker cleavage assay.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of diSPhMC-Asn-Pro-Val-PABC-MMAE

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of the potent antibody-drug conjugate (ADC) linker, diSPhMC-Asn-Pro-Val-PABC-MMAE, are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals.

Due to the highly cytotoxic nature of its monomethyl auristatin E (MMAE) payload, this compound and all materials that come into contact with it must be treated as highly hazardous waste. Adherence to these procedures is imperative to mitigate risks of exposure and ensure regulatory compliance. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.

Personal Protective Equipment (PPE) and Handling

Before beginning any work with this compound, ensure all personnel are equipped with the appropriate PPE. All handling of the compound, especially in its powdered form, should be conducted within a certified chemical fume hood to prevent inhalation of aerosols.

PPE CategorySpecification
Hand Protection Double-gloving with chemical-resistant nitrile gloves is required. Inspect gloves for any defects before use.
Eye/Face Protection ANSI-approved safety goggles or a face shield must be worn.
Body Protection A dedicated, disposable lab coat or gown should be worn over personal clothing.
Respiratory Protection A properly fitted N95 or higher-rated respirator is necessary when handling the powdered form of the compound.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound and all contaminated materials is through incineration by a licensed hazardous waste management service.

Waste Segregation at the Point of Generation

Immediate and proper segregation of waste is crucial to prevent cross-contamination.[1] All waste streams associated with this compound must be labeled as "Cytotoxic Waste" or "Highly Hazardous Chemical Waste".[1] Do not mix this waste with general, biological, or other chemical waste streams.

  • Solid Waste: This includes all contaminated consumables such as gloves, disposable lab coats, pipette tips, vials, and absorbent pads. This waste must be collected in a designated, leak-proof container lined with a heavy-duty plastic bag.[2] These containers are often color-coded yellow or red.[2][3]

  • Liquid Waste: All unused solutions, reaction mixtures, and solvent rinses containing the compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1] Under no circumstances should this waste be disposed of down the drain.

  • Sharps Waste: Needles, syringes, glass vials, and any other contaminated items that can puncture the skin must be placed in a designated, puncture-resistant sharps container clearly labeled for cytotoxic waste.[2]

Decontamination of Work Surfaces and Equipment

All non-disposable equipment and work surfaces must be thoroughly decontaminated after use.

  • Procedure:

    • Prepare a deactivating solution, such as a freshly made 10% sodium hypochlorite (B82951) (bleach) solution.

    • Carefully wipe down all contaminated surfaces, working from the cleanest to the most contaminated areas.

    • Allow the deactivating solution to remain on the surface for a sufficient contact time (consult your EHS guidelines, typically 15-30 minutes).

    • Wipe the surfaces again with a 70% ethanol (B145695) or isopropanol (B130326) solution to remove the bleach residue.

    • All cleaning materials (wipes, pads) must be disposed of as solid cytotoxic waste.[1]

Final Packaging and Disposal
  • Container Management: Ensure all waste containers are securely sealed when they are three-quarters full to prevent spills and overfilling.[4] The exterior of the containers should be decontaminated before removal from the work area.

  • Labeling: All containers must be clearly labeled with "Cytotoxic Waste," the name of the compound (this compound), and any other information required by your institution and local regulations.

  • Storage and Collection: Store the sealed and labeled waste containers in a designated, secure area away from general lab traffic. Contact your institution's EHS department to schedule a pickup for final disposal by incineration.[1]

Spill Management Protocol

In the event of a spill, immediate and controlled action is required to minimize exposure and contamination.

  • Evacuate and Secure: Alert all personnel in the immediate area and restrict access.

  • Don PPE: Before addressing the spill, put on the full required PPE, including respiratory protection.

  • Containment: For liquid spills, use a cytotoxic spill kit to absorb the material with absorbent pads. For solid spills, gently cover the powder with damp absorbent pads to avoid generating dust.

  • Decontamination: Clean the spill area with a deactivating solution (e.g., 10% bleach), working from the outside in. Dispose of all cleanup materials as cytotoxic waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department immediately.

Disposal Workflow Diagram

G cluster_generation Point of Generation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal A Work with this compound B Solid Waste (Gloves, PPE, Vials) A->B Generates C Liquid Waste (Solutions, Rinsates) A->C Generates D Sharps Waste (Needles, Glassware) A->D Generates E Labeled, Leak-Proof Solid Waste Container B->E F Labeled, Sealed Liquid Waste Container C->F G Labeled, Puncture-Proof Sharps Container D->G H Secure Storage Area E->H Store for F->H Store for G->H Store for I EHS Pickup H->I J High-Temperature Incineration I->J

Caption: Workflow for the proper segregation and disposal of cytotoxic waste.

References

Personal protective equipment for handling diSPhMC-Asn-Pro-Val-PABC-MMAE

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides critical safety and logistical information for the handling and disposal of the potent antibody-drug conjugate (ADC) linker, diSPhMC-Asn-Pro-Val-PABC-MMAE. Due to the highly toxic nature of the monomethyl auristatin E (MMAE) payload, stringent safety protocols must be followed to mitigate exposure risks.

Hazard Profile and Immediate Precautions

This compound is a component used in the synthesis of ADCs and contains the highly potent cytotoxic agent MMAE.[1][2] MMAE is a tubulin inhibitor, and exposure can be harmful.[3][4] The primary routes of exposure are inhalation of aerosols or dust particles, skin contact, and eye contact.[3] Due to the high potency of the MMAE payload, this compound should be handled as a Highly Potent Active Pharmaceutical Ingredient (HPAPI).[5][6]

Immediate action in case of exposure:

  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes.

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.[7]

  • Inhalation: Move the individual to fresh air.

  • Ingestion: Seek immediate medical attention.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for handling this compound. The following table summarizes the required equipment.

PPE ComponentSpecificationPurpose
Respiratory Protection NIOSH-approved respiratorTo prevent the inhalation of aerosols or dust particles.[3]
Eye Protection Safety goggles with side-shieldsTo protect eyes from splashes or airborne particles.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Double gloving is recommended.To prevent skin contact.[3]
Body Protection Impervious clothing (e.g., dedicated lab coat, gown)To protect skin and personal clothing from contamination.[3]

Operational Handling Plan

The handling of this compound requires specialized containment to minimize exposure. Most ADCs have a very low occupational exposure limit (OEL), often less than 0.1 μg/m³.[8]

Step-by-Step Handling Procedure:

  • Preparation and Weighing: This is the highest-risk step. All weighing and initial dissolution of the powdered compound must be conducted within a containment isolator or a certified biological safety cabinet that is under negative pressure to protect the operator.

  • Solubilization: Once the compound is in solution, the risk of airborne contamination is significantly reduced. All subsequent steps should be performed in a closed system to the extent possible.

  • Conjugation Reaction: The conjugation chemistry should be carried out in a well-ventilated area, preferably within a fume hood, using closed systems to contain the hazardous material.

  • Purification and Analysis: Post-conjugation purification and analytical procedures should maintain containment to avoid exposure to any residual free toxin.

  • Decontamination: All surfaces, glassware, and equipment that have come into contact with the compound must be thoroughly decontaminated using an appropriate inactivation solution.

  • Spill Management: In the event of a spill, the area should be evacuated. Only personnel with appropriate PPE and training should manage the cleanup according to established institutional procedures for hazardous chemical spills.[3]

Disposal Plan

All waste materials, including contaminated PPE, consumables, and solutions containing this compound, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow and Safety Measures

The following diagrams illustrate the recommended workflow for handling this compound and the relationship between the hazards and the required safety measures.

G cluster_0 Handling Workflow cluster_1 Containment Level Preparation\n(Weighing & Aliquoting) Preparation (Weighing & Aliquoting) Solubilization Solubilization Preparation\n(Weighing & Aliquoting)->Solubilization Conjugation Reaction Conjugation Reaction Solubilization->Conjugation Reaction Purification Purification Conjugation Reaction->Purification Waste Disposal Waste Disposal Purification->Waste Disposal Containment Isolator Containment Isolator Closed System / Fume Hood Closed System / Fume Hood Containment Isolator->Closed System / Fume Hood Closed System / Fume Hood->Closed System / Fume Hood Fume Hood Fume Hood Closed System / Fume Hood->Fume Hood Hazardous Waste Hazardous Waste Fume Hood->Hazardous Waste G cluster_0 Hazard Identification cluster_1 Protective Measures Inhalation Hazard Inhalation of Aerosol/Dust Respirator NIOSH-approved Respirator Inhalation Hazard->Respirator Dermal Hazard Skin Contact Gloves Double Nitrile Gloves Dermal Hazard->Gloves Gown Impervious Gown Dermal Hazard->Gown Ocular Hazard Eye Contact Goggles Safety Goggles Ocular Hazard->Goggles

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。